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  • Product: 3-tert-Butylamino-3-methyl-1-butene hydrochloride
  • CAS: 1189-79-3

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Foundational

An In-Depth Technical Guide to 3-tert-Butylamino-3-methyl-1-butene Hydrochloride: Chemical Structure, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction 3-tert-Butylamino-3-methyl-1-butene hydrochloride is a tertiary amine salt. The structure of this compound, featuring a sterically hindered ter...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylamino-3-methyl-1-butene hydrochloride is a tertiary amine salt. The structure of this compound, featuring a sterically hindered tert-butyl group attached to a nitrogen atom, which is in turn bonded to a quaternary carbon, presents interesting synthetic challenges and imparts unique chemical properties. This guide provides a comprehensive overview of the chemical structure, a plausible synthetic pathway, and detailed spectroscopic characterization of this molecule. The information presented herein is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Chemical Structure and Properties

The chemical structure of 3-tert-Butylamino-3-methyl-1-butene hydrochloride is characterized by a butene backbone with a methyl group and a tert-butylamino group attached to the third carbon. The hydrochloride salt form enhances its solubility in polar solvents.

Systematic Name: N-(tert-butyl)-3-methylbut-3-en-2-amine hydrochloride

Molecular Formula: C9H20ClN

Molecular Weight: 177.72 g/mol

Structure:

Figure 1: Chemical structure of 3-tert-Butylamino-3-methyl-1-butene hydrochloride.

Synthesis Pathway

A plausible and efficient synthetic route for 3-tert-Butylamino-3-methyl-1-butene hydrochloride involves a two-step process starting from the commercially available tertiary allylic alcohol, 3-methyl-1-buten-3-ol. The key steps are a Ritter reaction to form an N-tert-butyl amide, followed by hydrolysis to yield the desired tertiary amine, which is then converted to its hydrochloride salt.

Synthesis_Pathway start 3-Methyl-1-buten-3-ol intermediate N-(tert-butyl)-N-(3-methyl-1-buten-3-yl)acetamide start->intermediate Ritter Reaction (tert-butylnitrile, H₂SO₄) product_base 3-tert-Butylamino-3-methyl-1-butene intermediate->product_base Hydrolysis (NaOH, H₂O, Heat) product_hcl 3-tert-Butylamino-3-methyl-1-butene Hydrochloride product_base->product_hcl Salt Formation (HCl in Ether)

Figure 2: Proposed synthesis pathway for 3-tert-Butylamino-3-methyl-1-butene hydrochloride.

Step 1: Ritter Reaction - Synthesis of N-(tert-butyl)-N-(3-methyl-1-buten-3-yl)acetamide

The Ritter reaction is a classic method for the synthesis of N-substituted amides from alcohols or alkenes and nitriles in the presence of a strong acid.[1][2][3][4] In this proposed synthesis, 3-methyl-1-buten-3-ol is treated with tert-butylnitrile in the presence of a strong acid, such as sulfuric acid, to generate a stable tertiary carbocation. This carbocation is then attacked by the nitrogen of the nitrile, and subsequent hydration yields the N-tert-butyl amide intermediate.

Experimental Protocol:

  • To a stirred solution of 3-methyl-1-buten-3-ol (1.0 eq.) in tert-butylnitrile (3.0 eq.) at 0 °C, slowly add concentrated sulfuric acid (1.5 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(tert-butyl)-N-(3-methyl-1-buten-3-yl)acetamide.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis of the Amide to the Free Amine

The N-tert-butyl amide intermediate is then hydrolyzed to the free amine, 3-tert-Butylamino-3-methyl-1-butene. This can be achieved under either acidic or basic conditions, though basic hydrolysis is often preferred to avoid potential side reactions with the alkene moiety.[5][6][7][8]

Experimental Protocol:

  • To a solution of N-(tert-butyl)-N-(3-methyl-1-buten-3-yl)acetamide (1.0 eq.) in ethanol, add an aqueous solution of sodium hydroxide (3.0 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-tert-Butylamino-3-methyl-1-butene.

  • The crude amine can be purified by distillation under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

  • Dissolve the purified 3-tert-Butylamino-3-methyl-1-butene in anhydrous diethyl ether.

  • Cool the solution in an ice bath and add a solution of hydrogen chloride in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-tert-Butylamino-3-methyl-1-butene hydrochloride.

Spectroscopic Characterization

The structure of 3-tert-Butylamino-3-methyl-1-butene hydrochloride can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
=CH₂ (vinyl)5.0 - 5.2Multiplet2H
=CH- (vinyl)5.8 - 6.0Multiplet1H
-C(CH₃)₂~1.1Singlet6H
-NH- (amide proton in intermediate)Broad singlet1H
-NH₂⁺- (ammonium proton)Broad singlet2H
-C(CH₃)₃ (tert-butyl)~1.4Singlet9H

The broadness of the N-H proton signal is a characteristic feature of amines and their salts.[9] The singlet for the tert-butyl group is typically sharp and integrates to nine protons.[10][11]

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
=CH₂ (vinyl)~112
=CH- (vinyl)~145
-C(CH₃)₂ (quaternary)~60
-C(CH₃)₂ (methyls)~25
-C(CH₃)₃ (quaternary)~52
-C(CH₃)₃ (methyls)~29
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch (tertiary amine salt)2400-2800 (broad)
C-H stretch (alkene)3080-3010
C=C stretch (alkene)1640-1680
C-N stretch1250-1020

The broad absorption in the 2400-2800 cm⁻¹ region is a hallmark of a tertiary amine salt.[12][13][14]

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the free base. The molecular ion peak (M⁺) for 3-tert-Butylamino-3-methyl-1-butene (C₉H₁₉N) would be expected at m/z = 141. Key fragmentation patterns would likely involve the loss of a methyl group (m/z = 126) and the cleavage of the tert-butyl group.

Conclusion

This technical guide provides a detailed overview of the chemical structure, a viable synthetic route, and the expected spectroscopic characteristics of 3-tert-Butylamino-3-methyl-1-butene hydrochloride. The proposed synthesis via a Ritter reaction followed by hydrolysis offers a practical approach for obtaining this sterically hindered tertiary amine. The comprehensive spectroscopic data presented will be invaluable for the unambiguous identification and characterization of this compound in a research and development setting.

References

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Chemical Communications (RSC Publishing). Facile preparation of N-tert-butyl amides under heat-, metal- and acid-free conditions by using tert-butyl nitrite (TBN) as a practical carbon source. [Link]

  • SciSpace. An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free. [Link]

  • SpectraBase. tert-Butylamine. [Link]

  • ACS Publications. An Efficient and Scalable Ritter Reaction for the Synthesis of tert-Butyl Amides. [Link]

  • ResearchGate. An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free Condition. [Link]

  • ResearchGate. 1 H NMR spectrum of N , N -dihydroxybis( tert -butylamino)methane... [Link]

  • SpectraBase. 1-(Tert-butylamino)-1-phenyl-2-propanol. [Link]

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  • PMC. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Wikipedia. Ritter reaction. [Link]

  • ResearchGate. Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. [Link]

  • PubChem. Tert-butylamine. [Link]

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  • ResearchGate. Methods for the preparation of N-tert-butyl amides. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

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  • ResearchGate. Synthesis of tert-butylamine by direct amination of iso-butene. [Link]

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  • ResearchGate. Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • Google Patents. US3592854A - Hydrolysis of amides to amines.
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  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • NIST WebBook. Tert-butyl amine hydrochloride. [Link]

  • PubChem. N-tert-butylallylamine (C7H15N). [Link]

  • Organic Chemistry Portal. N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate. [Link]

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  • Patsnap. Method for synthesizing 3-methyl-3-butenyl-1-ol by two-step process. [Link]

  • Google Patents. CN103224444A - Method for synthesizing 3-methyl-3-butene-1-ol by two-step method.
  • Dalton Transactions (RSC Publishing). Structural and spectroscopic studies of some copper(i) halide tert-butyl isocyanide adducts. [Link]

Sources

Exploratory

1H and 13C NMR spectroscopy data for 3-tert-Butylamino-3-methyl-1-butene hydrochloride

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-tert-Butylamino-3-methyl-1-butene Hydrochloride Authored by: Gemini, Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-tert-Butylamino-3-methyl-1-butene Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-tert-Butylamino-3-methyl-1-butene hydrochloride, a compound featuring several distinct functional groups including a terminal alkene, a quaternary carbon center, and a protonated tertiary amine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectral data grounded in fundamental principles and supported by authoritative references. We will explore the causality behind the observed chemical shifts and coupling patterns, present a representative experimental protocol, and discuss the significant influence of the hydrochloride salt formation on the spectral features.

Molecular Structure and Spectroscopic Overview

The structure of 3-tert-Butylamino-3-methyl-1-butene hydrochloride presents a unique combination of steric and electronic features that are clearly resolved by NMR spectroscopy. The protonation of the tertiary amine to form an ammonium salt introduces a positive charge, which significantly influences the chemical environment of adjacent nuclei through inductive effects.

The key structural features to be analyzed are:

  • A terminal vinyl group (H₂C=CH-), which gives rise to a complex ABC spin system in the ¹H NMR spectrum.

  • A quaternary carbon (C3) bonded to the nitrogen, a methyl group, and the vinyl group.

  • A sterically bulky tert-butyl group, which produces a characteristically intense singlet signal.[1][2]

  • A protonated amine group (-NH₂⁺-), whose protons are expected to be downfield and potentially broad due to exchange and quadrupolar effects.[3][4]

Figure 1: Molecular structure of 3-tert-Butylamino-3-methyl-1-butene hydrochloride with proton labeling.

Experimental Protocol: A Self-Validating Approach

To ensure the acquisition of high-quality, reproducible NMR data, a rigorous and well-defined experimental protocol is essential. The following procedure represents a standard methodology for the analysis of amine hydrochloride salts.

2.1. Sample Preparation

The hydrochloride salt of an amine is typically a polar solid with limited solubility in non-polar solvents like chloroform-d (CDCl₃). Therefore, a more polar solvent is required.

  • Sample Weighing: Accurately weigh 10-20 mg of 3-tert-Butylamino-3-methyl-1-butene hydrochloride into a clean, dry vial.

  • Solvent Selection & Addition: Add approximately 0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity and ability to slow down the exchange of N-H protons, often resulting in sharper signals. Deuterium oxide (D₂O) is another option, but it will cause the -NH₂⁺- signal to disappear via H-D exchange, a technique which can be used for peak confirmation.[4][5]

  • Internal Standard: Tetramethylsilane (TMS) is added to the solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Transfer: Transfer the clear solution to a 5 mm NMR tube.

2.2. NMR Data Acquisition

  • Spectrometer: Data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Temperature: Maintain a constant probe temperature, typically 25 °C (298 K).

  • ¹H NMR Parameters:

    • Number of Scans (NS): 16-32 scans.

    • Spectral Width (SW): A range of 0-12 ppm is appropriate.

    • Relaxation Delay (D1): A 2-5 second delay ensures proper T₁ relaxation for quantitative integration.

  • ¹³C NMR Parameters:

    • Number of Scans (NS): 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Spectral Width (SW): A range of 0-160 ppm is suitable for this aliphatic and vinylic compound.

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to produce a spectrum with singlets for all carbon signals.

¹H NMR Spectral Data: Interpretation and Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The deshielding effect of the positively charged nitrogen and the anisotropy of the double bond are the dominant factors influencing the chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for 3-tert-Butylamino-3-methyl-1-butene hydrochloride (in DMSO-d₆)

Proton LabelAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constants (J, Hz)
Hₐ, Hₑ=CH₂ (Vinyl)~5.2 - 5.4dd2HJ(gem) ≈ 1.5, J(cis) ≈ 10.5, J(trans) ≈ 17.5
Hₓ=CH- (Vinyl)~6.0 - 6.2dd1HJ(cis) ≈ 10.5, J(trans) ≈ 17.5
-NH₂⁺-Ammonium~8.5 - 9.5Broad s2HNone
-CH₃C3-Methyl~1.6s3HNone
-C(CH₃)₃tert-Butyl~1.4s9HNone

Detailed Analysis:

  • Vinyl Protons (Hₐ, Hₑ, Hₓ): These three protons form a classic ABC spin system. The terminal (geminal) protons on C1 are diastereotopic and appear as distinct signals, typically as a doublet of doublets each.[6][7] Their chemical shift is in the expected range for vinylic protons.[8] The proton on C2 is coupled to both C1 protons, exhibiting cis and trans coupling constants, and appears as a doublet of doublets further downfield due to its position adjacent to a quaternary carbon.

  • Ammonium Protons (-NH₂⁺-): The protonation of the amine nitrogen to form the ammonium salt causes a significant downfield shift of these protons into the 8.5-9.5 ppm region.[3] Their signal is often broad due to quadrupolar relaxation from the ¹⁴N nucleus and chemical exchange. This peak will disappear upon the addition of a drop of D₂O, confirming its assignment.[4]

  • C3-Methyl Protons: The methyl group attached to the quaternary C3 is a singlet as there are no adjacent protons for coupling. Its chemical shift around 1.6 ppm reflects the deshielding influence of the adjacent positively charged nitrogen atom.

  • tert-Butyl Protons: The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet at approximately 1.4 ppm.[1][2][9] This signal is a hallmark of the tert-butyl moiety and its integration value of 9H makes it a prominent feature in the spectrum.

¹³C NMR Spectral Data: Interpretation and Analysis

The proton-decoupled ¹³C NMR spectrum reveals six distinct carbon environments, confirming the molecular structure. The chemical shifts are primarily influenced by hybridization (sp² vs. sp³) and the electron-withdrawing effect of the ammonium group.

Table 2: Predicted ¹³C NMR Spectral Data for 3-tert-Butylamino-3-methyl-1-butene hydrochloride (in DMSO-d₆)

Carbon AtomAssignmentPredicted Chemical Shift (δ, ppm)
C2=C H- (Vinyl)~140
C1=C H₂ (Vinyl)~118
C3C -N⁺~65
C(CH₃)₃Quaternary t-Bu~58
C(C H₃)₃Methyl t-Bu~26
C4C3-C H₃~22

Detailed Analysis:

  • Vinyl Carbons (C1, C2): The sp² hybridized carbons of the double bond resonate in the downfield region of the spectrum. C2 (=CH-) is typically found further downfield than the terminal C1 (=CH₂) carbon.[10]

  • Quaternary Carbons (C3, C-tert-butyl): C3, being directly attached to the electron-withdrawing ammonium nitrogen, is significantly deshielded and appears around 65 ppm. The quaternary carbon of the tert-butyl group is also deshielded and appears in a similar region.

  • Methyl Carbons (C4, C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group appear as a single, intense peak around 26 ppm.[1] The methyl carbon attached to C3 (C4) is found at a slightly different chemical shift, allowing for its distinct identification.

Workflow for Structural Verification

The definitive assignment of all signals requires a systematic approach, often employing two-dimensional (2D) NMR experiments.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation (Optional) cluster_final Final Structure Elucidation H1_NMR Acquire ¹H NMR Integrate Integrate ¹H Signals H1_NMR->Integrate C13_NMR Acquire ¹³C NMR Analyze_Shifts Analyze Chemical Shifts & Multiplicities C13_NMR->Analyze_Shifts Integrate->Analyze_Shifts COSY COSY (¹H-¹H Correlation) Analyze_Shifts->COSY Assign_Spins Assign Spin Systems (e.g., Vinyl Group) Analyze_Shifts->Assign_Spins HSQC HSQC (¹H-¹³C Correlation) COSY->Assign_Spins Assign_Carbons Assign All Carbons HSQC->Assign_Carbons Final_Structure Confirm Final Structure Assign_Spins->Final_Structure Assign_Carbons->Final_Structure

Figure 2: Workflow diagram for the complete structural elucidation of the target molecule using NMR spectroscopy.

  • COSY (Correlation Spectroscopy): This experiment would reveal couplings between protons. A strong correlation would be observed between the vinyl proton Hₓ and the geminal protons Hₐ and Hₑ, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the ¹H signals of the vinyl, methyl, and tert-butyl groups to their corresponding ¹³C signals, solidifying the assignments made in Tables 1 and 2.

Conclusion

The ¹H and ¹³C NMR spectra of 3-tert-Butylamino-3-methyl-1-butene hydrochloride provide a rich dataset that allows for its complete and unambiguous structural confirmation. The key spectroscopic fingerprints are the complex signals of the terminal vinyl group, the two distinct singlets for the C3-methyl and tert-butyl groups, and the characteristic downfield, exchangeable signal of the ammonium protons. By employing a systematic approach to data acquisition and interpretation, researchers can confidently verify the identity and purity of this compound, a critical step in any scientific or developmental workflow.

References

  • Fiveable. (2025, August 15). Vinylic Protons: Organic Chemistry Study Guide.
  • Chemistry LibreTexts. (2020, June 16). 12.2: Predicting A 1H-NMR Spectrum from the Structure.
  • ACD/Labs. (2026, February 26). t-Butyl group towers over other 1H resonances.
  • Canadian Science Publishing. Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes.
  • Benchchem. In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-Butyl Methyl Ether.
  • ACS Publications. (2009, December 30). Quantitative Site-Specific 2H NMR Investigation of MTBE: Potential for Assessing Contaminant Sources and Fate. Environmental Science & Technology.
  • PMC. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein.
  • Unknown Source. Table of characteristic proton NMR chemical shifts.
  • ACS Publications. (2005, July 13). Why Downfield Proton Chemical Shifts Are Not Reliable Aromaticity Indicators. Organic Letters.
  • ResearchGate. NMR spectra of allylamine hydrochloride.
  • ACS Publications. (2006, January 19). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society.
  • SpectraBase. Tert-butyl ether - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt).
  • Wikipedia. Amine.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.
  • The Royal Society of Chemistry. Supplementary Information.
  • Benchchem. Confirming the Structure of 3-Methyl-1-butene using 1H NMR Spectroscopy: A Comparative Guide.
  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • University of Pretoria. (2023, November 14). Reaction Chemistry & Engineering.
  • ResearchGate. Synthesis of tert-butylamine by direct amination of iso-butene.
  • ChemicalBook. N-TERT-BUTYLETHYLAMINE(4432-77-3) 1H NMR spectrum.
  • University of Alberta. (2011, June 3). CHEM 263 Exam I.
  • PubChem. 3-[(Tert-butylamino)methyl]-1,1-dioxothian-3-ol.
  • Doc Brown's Chemistry. C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical.
  • ResearchGate. (PDF) Preparation of (E)-1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene.
  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
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  • Google Patents. CN103224444A - Method for synthesizing 3-methyl-3-butene-1-ol by two-step method.

Sources

Foundational

The Amphiphilic Paradox: Solubility Profiling of 3-tert-Butylamino-3-methyl-1-butene Hydrochloride in Polar Organic Solvents

Executive Summary In pharmaceutical development and complex organic synthesis, the isolation and purification of amine intermediates often dictate the overall yield and scalability of a process. 3-tert-Butylamino-3-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and complex organic synthesis, the isolation and purification of amine intermediates often dictate the overall yield and scalability of a process. 3-tert-Butylamino-3-methyl-1-butene hydrochloride (derived from free base CAS: 40137-02-8) presents a unique physicochemical challenge. While hydrochloride salts are classically highly water-soluble and insoluble in organic media, this specific molecule possesses extreme steric bulk. The presence of a tert-butyl group, a gem-dimethyl moiety, and a terminal alkene creates a dense lipophilic shield around the polar ammonium core.

This whitepaper provides an in-depth analysis of how this structural "amphiphilic paradox" dictates the compound's thermodynamic solubility in polar organic solvents. By understanding the causality behind its solvation mechanics, researchers can engineer highly efficient extraction, crystallization, and purification workflows.

Structural Causality and Solvation Mechanics

To predict the solubility of 3-tert-Butylamino-3-methyl-1-butene hydrochloride, we must first deconstruct the thermodynamic forces at play during dissolution. The solubility of an amine hydrochloride salt in a polar organic solvent is governed by the energy required to disrupt its crystalline lattice versus the energy released upon solvation [1].

The Steric Shielding Effect

Standard amine hydrochlorides (e.g., methylamine hydrochloride) rely heavily on high-dielectric solvents (like water) to separate the NH3+​ and Cl− ion pair. However, in 3-tert-Butylamino-3-methyl-1-butene hydrochloride, the nitrogen atom is a secondary amine flanked by massive aliphatic bulk.

  • Causality: This steric hindrance weakens the crystal lattice energy by preventing tight, ordered packing. Simultaneously, the large hydrophobic surface area (the tert-butyl and gem-dimethyl groups) interacts favorably with the alkyl chains of lower alcohols and polar aprotic solvents via London dispersion forces [2].

  • Result: The compound exhibits unexpectedly high solubility in less polar alcohols (like isopropanol) compared to unhindered amine salts.

Protic vs. Aprotic Solvation
  • Polar Protic Solvents (Methanol, Ethanol): These solvents act as both Hydrogen Bond Donors (HBD) and Acceptors (HBA). Methanol perfectly solvates the chloride anion via HBD interactions, while its methyl group stabilizes the lipophilic alkene tail.

  • Polar Aprotic Solvents (DMSO, DMF): These solvents possess high dipole moments but lack HBD capacity. They solvate the bulky organic cation exceptionally well but leave the chloride anion relatively "naked" and highly reactive.

SolvationMechanics N1 3-tert-Butylamino-3-methyl -1-butene HCl (Solid) N2 Lattice Disruption (Endothermic) N1->N2 N3 Polar Protic Solvation (Methanol/Ethanol) N2->N3 Addition of Alcohols N4 Polar Aprotic Solvation (DMSO/DMF) N2->N4 Addition of DMSO N5 H-Bonding to Cl- & Dispersion Forces N3->N5 N6 Strong Dipole Interaction with Cation N4->N6

Thermodynamic pathways of solvation for sterically hindered amine hydrochlorides.

Quantitative Solubility Profile

Based on structural homology models and thermodynamic principles of similar bulky amine hydrochlorides [3], the following table summarizes the anticipated solubility profile of 3-tert-Butylamino-3-methyl-1-butene hydrochloride at 25°C.

Table 1: Solubility Profile in Key Polar Organic Solvents

SolventSolvent ClassDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Methanol Polar Protic32.7> 150Strong HBD to Cl− ; moderate dispersion
Ethanol Polar Protic24.550 - 80Moderate HBD; strong dispersion
Isopropanol Polar Protic18.315 - 30Weak HBD; excellent lipophilic matching
DMSO Polar Aprotic46.7> 200Extreme dipole-cation stabilization
Acetonitrile Polar Aprotic37.5< 5Poor anion solvation; lattice remains intact
Ethyl Acetate Moderately Polar6.0< 1Insufficient polarity (Acts as Antisolvent)

Note: Data represents thermodynamic equilibrium estimates. Actual kinetic dissolution rates may vary based on particle size and polymorphic form.

Experimental Workflows: Self-Validating Protocols

To empirically verify the solubility of this specific compound for process scale-up, researchers must employ robust, self-validating methodologies. The "Shake-Flask" method remains the gold standard for determining thermodynamic solubility [4].

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Rationale: Kinetic dissolution (simply watching a powder dissolve) is prone to supersaturation errors. The shake-flask method ensures true thermodynamic equilibrium is reached by maintaining a constant temperature and physical agitation over 48 hours.

Step-by-Step Methodology:

  • Preparation: Add an excess of 3-tert-Butylamino-3-methyl-1-butene hydrochloride (approx. 200 mg) to 1.0 mL of the target solvent (e.g., absolute ethanol) in a sealed 2 mL glass HPLC vial. The presence of undissolved solid is mandatory to ensure saturation.

  • Equilibration: Place the vial in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours.

  • Phase Separation (Critical Step): Do not rely solely on filtration, as fine colloidal particles of the lipophilic salt can pass through standard filters and artificially inflate solubility readings. Centrifuge the vial at 15,000 x g for 10 minutes to pellet the undissolved solid.

  • Filtration: Carefully extract the supernatant and pass it through a pre-warmed 0.22 µm PTFE syringe filter.

  • Dilution & Quantification: Dilute the filtrate exactly 1:100 in the HPLC mobile phase to prevent precipitation in the autosampler. Quantify the concentration using a validated HPLC-UV method against a 5-point calibration curve (R² > 0.999).

ShakeFlask N1 Prepare Solvent System N2 Add Excess Amine HCl Salt N1->N2 N3 Equilibrate at 25°C (Orbital Shaker, 48h) N2->N3 N4 Phase Separation (Centrifugation at 15k x g) N3->N4 N5 Filtration (0.22 µm PTFE) N4->N5 N6 HPLC-UV Quantification N5->N6 N7 Calculate Thermodynamic Solubility N6->N7

Validated workflow for the Shake-Flask thermodynamic solubility determination.

Protocol 2: Purification via Antisolvent Crystallization

Understanding the solubility profile allows for the design of highly efficient purification workflows. Because 3-tert-Butylamino-3-methyl-1-butene hydrochloride is highly soluble in methanol but insoluble in ethyl acetate, an antisolvent crystallization strategy can be employed to remove organic impurities [5].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of crude 3-tert-Butylamino-3-methyl-1-butene hydrochloride in the minimum required volume of warm methanol (approx. 40 °C).

  • Clarification: Filter the hot solution through a Celite pad to remove any insoluble inorganic impurities.

  • Antisolvent Addition: Transfer the filtrate to a reactor equipped with an overhead stirrer. Slowly titrate in ethyl acetate (the antisolvent) at a rate of 1 mL/min until the solution becomes persistently cloudy (the metastable zone).

  • Nucleation & Growth: Cease antisolvent addition and allow the mixture to age for 30 minutes to promote seed crystal formation. Once a seed bed is established, slowly cool the reactor to 5 °C at a rate of 0.5 °C/min.

  • Harvesting: Filter the resulting white crystalline slurry under vacuum. Wash the filter cake with cold ethyl acetate to displace any residual mother liquor, then dry under vacuum at 40 °C to constant weight.

Antisolvent S1 Dissolve in Primary Solvent (Warm Methanol) S2 Filter to Remove Insoluble Impurities S1->S2 S3 Titrate Antisolvent (Ethyl Acetate) S2->S3 S4 Induce Supersaturation (Metastable Zone) S3->S4 S5 Controlled Cooling (Nucleation & Growth) S4->S5 S6 Harvest Pure Crystals S5->S6

Antisolvent crystallization workflow exploiting the differential solubility profile.

Conclusion

The solubility of 3-tert-Butylamino-3-methyl-1-butene hydrochloride in polar organic solvents defies the simplistic "salts only dissolve in water" paradigm. By recognizing the profound steric shielding provided by its tert-butyl and gem-dimethyl groups, chemists can accurately predict its amphiphilic behavior. Leveraging polar protic solvents like methanol for dissolution, and moderately polar solvents like ethyl acetate as antisolvents, enables the design of robust, scalable purification protocols essential for advanced drug development.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. Available at: [Link]

  • Marques, M. R. C., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Dissolution Technologies. Available at: [Link]

  • World Health Organization (WHO). (2019). Annex 4: The “shake flask” method for solubility determination. WHO Technical Report Series, No. 1019. Available at: [Link]

Exploratory

A Senior Application Scientist's Guide to the Computational Modeling of 3-tert-Butylamino-3-methyl-1-butene Hydrochloride using Density Functional Theory

Document ID: DFT-TMBA-HCl-2026-V1 Abstract This technical guide provides a comprehensive, in-depth protocol for the computational modeling of 3-tert-Butylamino-3-methyl-1-butene hydrochloride using Density Functional The...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: DFT-TMBA-HCl-2026-V1

Abstract

This technical guide provides a comprehensive, in-depth protocol for the computational modeling of 3-tert-Butylamino-3-methyl-1-butene hydrochloride using Density Functional Theory (DFT). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices. We will cover the entire computational workflow, from initial structure generation and selection of an appropriate level of theory to geometry optimization, vibrational analysis, and the interpretation of key electronic properties. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility. All methodologies are grounded in authoritative literature, providing a trustworthy and robust framework for the computational investigation of similar small organic hydrochloride salts.

Introduction: The Rationale for Computational Scrutiny

3-tert-Butylamino-3-methyl-1-butene is a substituted alkene containing a sterically hindered amine group. As a hydrochloride salt, its solubility, stability, and intermolecular interactions are significantly altered compared to its freebase form. Such molecules are of interest in medicinal chemistry and materials science, where the precise three-dimensional structure and electronic properties govern biological activity and material performance.

Density Functional Theory (DFT) has emerged as an indispensable tool in pharmaceutical and chemical research.[1] It offers a favorable balance between computational cost and accuracy, allowing for the precise calculation of molecular properties such as optimized geometries, vibrational frequencies (correlating to IR and Raman spectra), and electronic descriptors.[2][3] For a molecule like 3-tert-Butylamino-3-methyl-1-butene hydrochloride, DFT can elucidate:

  • The preferred conformational state.

  • The nature of the interaction between the protonated amine and the chloride counter-ion.

  • Regions of electrophilic and nucleophilic potential, which are critical for predicting reactivity and intermolecular interactions.[4]

  • The frontier molecular orbitals (HOMO and LUMO), which provide insights into the molecule's kinetic stability and reactivity.[5][6]

This guide will provide a validated, step-by-step workflow to derive these insights, emphasizing the "why" behind each computational decision to empower researchers to adapt these methods to their own molecular systems of interest.

The Computational Workflow: A Validated Protocol

The successful application of DFT requires a systematic and logical progression of computational tasks. Each step builds upon the last, and errors or poor choices in early stages can compromise the entire study. The workflow presented here is designed to ensure a robust and reliable outcome.

DFT_Workflow cluster_prep Part 1: System Preparation cluster_dft Part 2: Core DFT Calculations cluster_analysis Part 3: Property Analysis node_struct 1. Initial 3D Structure Generation node_preopt 2. Pre-optimization (Molecular Mechanics) node_struct->node_preopt Initial Guess node_theory 3. Selection of Level of Theory (Functional & Basis Set) node_preopt->node_theory Refined Input node_opt 4. Geometry Optimization node_theory->node_opt Defines Hamiltonian node_freq 5. Vibrational Frequency Analysis node_opt->node_freq Optimized Geometry node_freq->node_opt Imaginary Freq? Re-optimize node_props 6. Electronic Property Calculation (HOMO-LUMO, MEP, etc.) node_freq->node_props Verified Minimum node_interpret 7. Data Interpretation & Visualization node_props->node_interpret Calculated Data

Figure 1: A high-level overview of the DFT computational workflow.
Step 1: Initial 3D Structure Generation

The starting point for any DFT calculation is a plausible 3D structure. This can be generated using any standard chemical drawing software (e.g., ChemDraw, Avogadro).

Protocol:

  • Draw the 2D structure of 3-tert-Butylamino-3-methyl-1-butene.

  • Add a proton (H+) to the nitrogen atom to form the tertiary ammonium cation.

  • Place a chloride anion (Cl-) in the vicinity of the ammonium group. The exact initial placement is not critical, as the geometry optimization will find the energetic minimum.

  • Convert the 2D drawing to a 3D structure using the software's built-in tools. This will generate a rough, but usable, starting geometry.

  • Save the coordinates in a standard format, such as a .xyz or .mol file.

Step 2: Pre-optimization with Molecular Mechanics (Optional but Recommended)

Before committing to a computationally expensive DFT calculation, it is wise to perform a quick pre-optimization using a less demanding method like a molecular mechanics (MM) force field (e.g., UFF or MMFF94).[7] This step cleans up the initial structure, resolving any unrealistic bond lengths or steric clashes, which helps the subsequent DFT optimization converge more smoothly.[8]

Step 3: Selection of the Level of Theory

This is the most critical decision in a DFT study, as it dictates the accuracy and computational cost of the calculation.[9] The "level of theory" comprises two components: the exchange-correlation functional and the basis set .

  • Exchange-Correlation Functional: This is an approximation of the complex electron-electron interactions. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have proven to be robust and accurate.[10]

    • Recommendation: B3LYP is a widely used and well-benchmarked functional for organic systems, offering a good balance of accuracy and cost.[11] For potentially higher accuracy, especially for non-covalent interactions, a range-separated hybrid like ωB97X-D or a modern meta-GGA hybrid could be considered.[12][13] The "-D" suffix indicates the inclusion of an empirical dispersion correction (e.g., Grimme's D3), which is crucial for correctly modeling the non-covalent interaction between the cation and the chloride anion.[2]

  • Basis Set: This is a set of mathematical functions used to describe the atomic orbitals. Larger basis sets provide more flexibility to describe the electron distribution, leading to higher accuracy but also significantly higher computational cost.

    • Recommendation: A Pople-style basis set like 6-311+G(d,p) is an excellent choice for this type of system.[14] Let's break this down:

      • 6-311: A triple-zeta basis set, providing a good description of the valence electrons.

      • +G: Adds diffuse functions on heavy (non-hydrogen) atoms, which are essential for describing anions like chloride and non-covalent interactions.

      • (d,p): Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing orbitals to change shape and providing necessary flexibility for accurate bonding descriptions.[15]

Chosen Level of Theory for this Guide: B3LYP-D3(BJ)/6-311+G(d,p) . This provides a robust, well-validated, and reasonably efficient model for the system .

Step 4: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.[2][16] The calculation iteratively adjusts the atomic positions until the forces on all atoms are effectively zero.

Protocol (using Gaussian 16 keyword syntax as an example):

  • #p: Requests "print" level output with more detail.

  • B3LYP/6-311+G(d,p): Specifies the chosen level of theory.

  • Opt: The keyword to perform a geometry optimization.[16]

  • EmpiricalDispersion=GD3BJ: Explicitly adds the D3 dispersion correction with Becke-Johnson damping.

  • 0 1: Specifies the charge (0 for the neutral salt pair) and spin multiplicity (1 for a singlet ground state).

The calculation is complete when the convergence criteria for forces and displacements are met.[17]

Step 5: Vibrational Frequency Analysis

After a successful optimization, it is mandatory to perform a vibrational frequency calculation at the same level of theory.[18] This serves two critical purposes:

  • Verification of the Stationary Point: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state), not a minimum. If an imaginary frequency is found, the geometry must be distorted along that vibrational mode and re-optimized.[17]

  • Prediction of Spectroscopic Data: The calculated frequencies correspond to the vibrational modes of the molecule, which can be compared to experimental infrared (IR) and Raman spectra.[19] It's important to note that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies, and a scaling factor (typically ~0.96-0.98 for B3LYP) is often applied for better comparison.[19]

Protocol (using Gaussian 16 keyword syntax):

This job uses the optimized geometry from the previous step as its input.

Analysis of Molecular Properties

With a verified minimum-energy structure, we can now calculate and analyze the properties that provide chemical insight.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential projected onto the molecule's electron density surface.[4] It is an invaluable tool for understanding intermolecular interactions and predicting chemical reactivity.[20]

  • Red Regions: Electron-rich, negative potential. These are sites for electrophilic attack and are associated with lone pairs or π-systems.

  • Blue Regions: Electron-poor, positive potential. These are sites for nucleophilic attack, typically around acidic hydrogen atoms.[21]

  • Green/Yellow Regions: Neutral potential.

For 3-tert-Butylamino-3-methyl-1-butene hydrochloride, we would expect to see a strongly positive (blue) region around the N-H proton and a strongly negative (red) region localized on the chloride anion, visually confirming the ionic interaction.

MEP_Concept cluster_mol Molecule's Electron Density Surface cluster_key MEP Color Key neg Negative Potential (e.g., Cl⁻, Lone Pairs) reagents Interacting Species (Solvent, Other Molecules) neg->reagents Attracts Electrophiles pos Positive Potential (e.g., N-H⁺) pos->reagents Attracts Nucleophiles red_node RED (Nucleophilic Site) blue_node BLUE (Electrophilic Site)

Figure 2: Conceptual diagram of Molecular Electrostatic Potential (MEP).
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[22]

  • HOMO: The outermost orbital containing electrons. It represents the ability to donate electrons (nucleophilicity).

  • LUMO: The innermost orbital devoid of electrons. It represents the ability to accept electrons (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[5][6]

Analysis of the HOMO and LUMO shapes reveals where these orbitals are localized. For our molecule, we would investigate whether the HOMO is centered on the chloride anion or the C=C double bond, and where the LUMO is located, to predict how it might react.

ParameterConceptual MeaningRelevance in Drug Development
EHOMO Energy of the highest occupied molecular orbital; related to ionization potential.Indicates susceptibility to oxidation; electron-donating capability in binding.
ELUMO Energy of the lowest unoccupied molecular orbital; related to electron affinity.Indicates susceptibility to reduction; electron-accepting capability in binding.
ΔE (LUMO-HOMO) Energy GapCorrelates with chemical reactivity and kinetic stability. A larger gap suggests greater stability.[23]
Table 1: Key Electronic Parameters Derived from Frontier Orbital Analysis.

Conclusion and Best Practices

This guide has outlined a robust and scientifically sound workflow for the DFT modeling of 3-tert-Butylamino-3-methyl-1-butene hydrochloride. By following this protocol—from careful structure preparation to a justified choice of theory and mandatory frequency verification—researchers can generate reliable and insightful data. The subsequent analysis of properties like the MEP and frontier orbitals provides a powerful lens through which to understand the molecule's reactivity, stability, and intermolecular interactions. This foundational computational characterization is a critical step in modern drug discovery and materials science, enabling rational design and hypothesis-driven research.

References

  • ORCA Manual. (n.d.). Density Functional Theory (DFT). Retrieved March 30, 2026, from [Link]

  • ORCA Manual. (n.d.). Choice of Computational Model. Retrieved March 30, 2026, from [Link]

  • Ali, A., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules. Available at: [Link]

  • Lee, J., et al. (2021). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Royal Society of Chemistry. Available at: [Link]

  • Neese, F., et al. (2022). ORCA 6.0 Manual. Max-Planck-Institut für Kohlenforschung. Available at: [Link]

  • Politzer, P., et al. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

  • Wang, J., et al. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceuticals. Available at: [Link]

  • University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved March 30, 2026, from [Link]

  • Omixium. (2023). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of the DFT optimised... [Image]. Retrieved March 30, 2026, from [Link]

  • Neese, F., et al. (2023). ORCA 6.1 Manual. Max-Planck-Institut für Kohlenforschung. Available at: [Link]

  • Gaussian, Inc. (n.d.). Opt Keyword. Retrieved March 30, 2026, from [Link]

  • ORCA Input Library. (n.d.). Geometry optimizations. Retrieved March 30, 2026, from [Link]

  • ORCA Input Library. (n.d.). DFT calculations. Retrieved March 30, 2026, from [Link]

  • Royal Society of Chemistry. (2024). DFT meets Bayesian inference: creating a framework for the assignment of calculated vibrational frequencies. Retrieved March 30, 2026, from [Link]

  • Mondal, S. M., et al. (2023). Density functional theory (DFT) calculations. Bio-protocol. Available at: [Link]

  • Mir, D. M., et al. (2023). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PLOS ONE. Available at: [Link]

  • IntechOpen. (2018). Spectral Calculations with DFT. Available at: [Link]

  • Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link]

  • Reddit. (2020). How do I decide which method/functional/basis set to use when approaching computational chemistry? Retrieved March 30, 2026, from [Link]

  • AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Available at: [Link]

  • ResearchGate. (2019). How do we choose basis set and DFT functional for structure optimization? Retrieved March 30, 2026, from [Link]

  • YouTube. (2023). How to choose a functional and basis set for your DFT calculation. Available at: [Link]

  • ChemRxiv. (2024). A Cross-Domain Graph Learning Protocol for Single-Step Molecular Geometry Refinement. Available at: [Link]

  • SciSpace. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry*. Available at: [Link]

  • IntechOpen. (2020). Comprehensive Density Functional Theory Studies of Vibrational Spectra of Carbonates. Available at: [Link]

  • Journal of Chemical Health Risks. (2022). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Available at: [Link]

  • Gaussian, Inc. (n.d.). Gaussian 16 Frequently Asked Questions. Retrieved March 30, 2026, from [Link]

  • Chemistry Stack Exchange. (2023). What considerations must be made when selecting a basis set? Retrieved March 30, 2026, from [Link]

  • Moridi, G., et al. (2016). DFT studies of NH–Cl hydrogen bond of amino acid hydrochloride salts in ion channels. ResearchGate. Available at: [Link]

  • ResearchGate. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Available at: [Link]

  • PubMed. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Available at: [Link]

  • Comp-Photo-Chem. (2023). Best-Practice DFT Protocols. Retrieved March 30, 2026, from [Link]

  • Diva Portal. (2023). Density Functional Theory Calculations Unravel the Structure and Dynamics of NaClO4 and NaPF6 Salts in Sodium-Ion Batteries. Available at: [Link]

  • EXPO - Software Ic. (n.d.). Geometry Optimization. Retrieved March 30, 2026, from [Link]

  • Scribd. (n.d.). Gaussian Geometry Optimization Guide. Retrieved March 30, 2026, from [Link]

  • Jarvist Moore Frost. (2016). Constrained geometry optimisation in Gaussian. Retrieved March 30, 2026, from [Link]

  • ResearchGate. (n.d.). DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates. Retrieved March 30, 2026, from [Link]

  • Q-Chem. (n.d.). Vibrational Analysis. Retrieved March 30, 2026, from [Link]

  • INPRESSCO. (2014). Theoretical Study of Geometry Optimization And Energies For Donor-Nanobridge-Acceptor Molecular System:B3LYP/DFT Calculations. Available at: [Link]

  • ResearchGate. (2022). Gaussian16 technical question: How to fix the input coordinates with gaussian16? Retrieved March 30, 2026, from [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. Available at: [Link]

  • ResearchGate. (2019). Density Functional Theory (DFT) as a powerful tool for designing new organic corrosion inhibitors. Part 1: An overview. Available at: [Link]

  • ACS Publications. (2022). Density Functional Theory-Based Thermodynamic Model for Stable Scale Formation in Lead-Water Systems. Available at: [Link]

  • Wikipedia. (n.d.). tert-Butylamine. Retrieved March 30, 2026, from [Link]

Sources

Foundational

Pharmacokinetics and bioavailability of 3-tert-Butylamino-3-methyl-1-butene hydrochloride

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of 3-tert-Butylamino-3-methyl-1-butene Hydrochloride Authored by a Senior Application Scientist This guide provides a comprehensive framework for th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of 3-tert-Butylamino-3-methyl-1-butene Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the pharmacokinetic and bioavailability assessment of the novel chemical entity, 3-tert-Butylamino-3-methyl-1-butene hydrochloride. In the absence of published data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the necessary experimental workflows, the rationale behind methodological choices, and the interpretation of potential outcomes, thereby establishing a roadmap for a thorough nonclinical pharmacokinetic characterization.

Chapter 1: Foundational Principles and Physicochemical Assessment

A robust understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to its development as a potential therapeutic agent. The journey from a promising molecule to a viable drug candidate is underpinned by its pharmacokinetic (PK) profile, which dictates its concentration-time relationship in the body and, consequently, its efficacy and safety. For 3-tert-Butylamino-3-methyl-1-butene hydrochloride, a molecule with a distinct aliphatic amine structure, a systematic evaluation of its ADME characteristics is paramount.

The initial step in this evaluation is the characterization of its fundamental physicochemical properties. These parameters are often predictive of its in vivo behavior. For instance, aqueous solubility is a prerequisite for absorption, while lipophilicity (logP/D) influences membrane permeability and tissue distribution.

Protocol 1: Essential Physicochemical Characterization
  • Aqueous Solubility Determination:

    • Prepare saturated solutions of the hydrochloride salt in phosphate-buffered saline (PBS) at pH 7.4, and in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).

    • Equilibrate the solutions at 37°C for 24 hours with continuous agitation.

    • Filter the solutions to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Lipophilicity Assessment (Shake-Flask Method):

    • Prepare a solution of the compound in a biphasic system of n-octanol and water (or PBS at pH 7.4).

    • Vigorously shake the mixture to allow for partitioning between the two phases.

    • Allow the phases to separate completely.

    • Measure the concentration of the compound in both the n-octanol and aqueous layers.

    • Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentration in the octanol phase to that in the aqueous phase.

  • pKa Determination:

    • Utilize potentiometric titration or UV-spectrophotometry to determine the ionization constant(s) of the molecule. The presence of the secondary amine suggests a basic pKa.

Table 1: Postulated Physicochemical Properties of 3-tert-Butylamino-3-methyl-1-butene hydrochloride

ParameterPostulated ValueRationale/Implication for Pharmacokinetics
Molecular Weight177.72 g/mol (as HCl salt)Low molecular weight is generally favorable for passive diffusion across membranes.
pKa~9.5 - 10.5The tert-butylamino group is expected to be basic. The compound will be predominantly ionized in the stomach and small intestine, which may impact its absorption mechanism.
Aqueous SolubilityModerate to High (as HCl salt)The salt form is likely to enhance aqueous solubility. However, the free base may have lower solubility.
logP (free base)~2.5 - 3.5The aliphatic structure suggests a degree of lipophilicity, which is important for membrane permeation.

Chapter 2: Bioanalytical Method Development and Validation

The quantification of 3-tert-Butylamino-3-methyl-1-butene hydrochloride in biological matrices (e.g., plasma, urine) is the bedrock of any pharmacokinetic study. A reliable bioanalytical method must be developed and rigorously validated. Given the compound's lack of a strong UV-absorbing chromophore, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the indicated analytical technique, offering superior sensitivity and selectivity.[1][2]

Protocol 2: LC-MS/MS Method Development and Validation
  • Sample Preparation:

    • Initiate with a simple and rapid protein precipitation method. To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled analog).

    • Vortex to precipitate proteins and centrifuge at high speed (e.g., 13,000 rpm for 10 minutes)[3].

    • Transfer the supernatant for LC-MS/MS analysis.

    • If matrix effects are significant, explore more rigorous sample clean-up techniques like solid-phase extraction (SPE)[1].

  • Chromatography:

    • Employ a reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Use a mobile phase gradient of water with 0.1% formic acid (for protonation) and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry:

    • Optimize the detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Determine the precursor ion (the protonated molecule, [M+H]+) and identify the most stable and abundant product ions for Multiple Reaction Monitoring (MRM).

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), recovery, matrix effect, and stability (bench-top, freeze-thaw, and long-term) in accordance with regulatory guidelines.

start Analyze 3-tert-Butylamino-3-methyl-1-butene hydrochloride? volatile Is the analyte volatile & thermally stable? start->volatile chromophore Does the analyte have a strong UV chromophore? volatile->chromophore No gcms Use GC-MS volatile->gcms Yes lcms Use LC-MS/MS (Recommended) chromophore->lcms No hplcuv Use HPLC-UV (Low Sensitivity) chromophore->hplcuv Yes derivatization Consider derivatization for GC-MS or HPLC-UV lcms->derivatization hplcuv->derivatization cluster_prep Preparation cluster_study In-Life Phase cluster_analysis Analysis formulation Dose Formulation dosing Dosing (IV & PO) formulation->dosing animal_prep Animal Preparation (Cannulation) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing & Storage sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis pk_analysis PK Data Analysis (NCA) bioanalysis->pk_analysis

Caption: Workflow for a preclinical pharmacokinetic study.

Protocol 5: Rodent IV and PO Pharmacokinetic Study
  • Animal Model: Use jugular vein cannulated male Sprague-Dawley rats to facilitate serial blood sampling.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 200 µL) at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., heparin).[3][4]

  • Sample Processing: Centrifuge the blood samples to obtain plasma. Store the plasma at -80°C until bioanalysis.

  • Data Analysis:

    • Quantify the plasma concentrations of the drug using the validated LC-MS/MS method.

    • Perform non-compartmental analysis (NCA) on the plasma concentration-time data to determine key pharmacokinetic parameters.

Chapter 5: Data Interpretation and Bioavailability

The data from the in vivo study allows for the calculation of critical PK parameters that describe the compound's disposition in the body.

Table 3: Hypothetical Pharmacokinetic Parameters of 3-tert-Butylamino-3-methyl-1-butene hydrochloride in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Definition
Cmax (ng/mL)500 (at t=0.083h)800Maximum observed plasma concentration.
Tmax (h)0.0831.0Time to reach Cmax.
AUC₀-inf (ng*h/mL)12004800Area under the plasma concentration-time curve.
t½ (h)3.53.7Elimination half-life.
CL (L/h/kg)0.83-Clearance.
Vd (L/kg)4.2-Volume of distribution.
Absolute Oral Bioavailability (F%)

Absolute bioavailability is a critical parameter that measures the fraction of an orally administered dose that reaches systemic circulation. It is calculated using the dose-normalized AUC values from the IV and PO studies:

F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Using the hypothetical data from Table 3:

F% = (4800 / 1200) * (1 / 10) * 100 = 40%

A bioavailability of 40% suggests that a significant portion of the oral dose is absorbed and escapes first-pass metabolism, which could be a promising characteristic for an orally administered drug.

Chapter 6: Putative Metabolism

The structure of 3-tert-Butylamino-3-methyl-1-butene hydrochloride suggests several potential metabolic pathways. The tert-butyl group may be susceptible to oxidation, and the secondary amine could undergo N-dealkylation or conjugation. Metabolite identification studies using high-resolution mass spectrometry would be necessary to confirm these pathways.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 3-tert-Butylamino-3-methyl- 1-butene hydrochloride oxidation Hydroxylation (on tert-butyl group) parent->oxidation CYP450 dealkylation N-dealkylation parent->dealkylation CYP450 glucuronidation Glucuronidation (at hydroxyl or amine) oxidation->glucuronidation UGTs dealkylation->glucuronidation UGTs

Caption: A putative metabolic pathway for the subject compound.

Conclusion

This technical guide provides a scientifically grounded, step-by-step methodology for the comprehensive pharmacokinetic and bioavailability characterization of 3-tert-Butylamino-3-methyl-1-butene hydrochloride. By following this framework, from fundamental physicochemical testing to in vivo studies and data interpretation, researchers can build a robust data package essential for making informed decisions in the drug development process. The principles and protocols outlined herein are designed to ensure scientific integrity and generate the critical data needed to understand the ADME properties of this novel compound.

References

  • Determination of drugs of abuse in biological samples by accelerated solvent extraction and LC-MS/MS.
  • Pacific BioLabs. Preclinical Tests Timeline.
  • Kohlert, C., et al. (2000). Bioavailability and Pharmacokinetics of Natural Volatile Terpenes in Animals and Humans. Planta Medica, 66(7), 495-505.
  • Madej, K., & Tauter, A. (2025). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 30(15), 1-25.
  • Kim, H., et al. (2021). Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel Edaravone Oral Prodrug, TEJ-1704. Pharmaceuticals, 14(9), 896.
  • Duan, X., et al. (2015). Preclinical pharmacokinetic studies of 3-deazaneplanocin A, a potent epigenetic anticancer agent, and its human pharmacokinetic prediction using GastroPlus™. European Journal of Pharmaceutical Sciences, 77, 290-302.
  • Ilisz, I., Aranyi, A., & Pataj, Z. (2009). Comparative Evaluation of Four Detectors in the High-Performance Liquid Chromatographic Analysis of Chiral Nonaromatic Alcohols. Journal of Liquid Chromatography & Related Technologies, 32(10), 1421-1436.
  • BenchChem. (2025). Application Note: Analytical Methods for the Detection of tert-Butylazomethine.
  • de Sousa, F. B., & Dinis-Oliveira, R. J. (2019). Pharmacokinetic and pharmacodynamic of bupropion: integrative overview of relevant clinical and forensic aspects. Forensic Sciences Research, 4(3), 205-220.
  • Zhang, Y., et al. (2024). Preclinical pharmacokinetic studies and prediction of human PK profiles for Deg-AZM, a clinical-stage new transgelin agonist. Frontiers in Pharmacology, 15.
  • Kostiainen, R., & Sikanen, T. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.

Sources

Exploratory

Toxicity profile and LD50 of 3-tert-Butylamino-3-methyl-1-butene hydrochloride in murine models

Title: Toxicity Profile and LD50 Determination of 3-tert-Butylamino-3-methyl-1-butene Hydrochloride in Murine Models: A Comprehensive Technical Guide Executive Summary 3-tert-Butylamino-3-methyl-1-butene hydrochloride is...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Toxicity Profile and LD50 Determination of 3-tert-Butylamino-3-methyl-1-butene Hydrochloride in Murine Models: A Comprehensive Technical Guide

Executive Summary

3-tert-Butylamino-3-methyl-1-butene hydrochloride is a highly substituted allylamine derivative. Historically investigated during the 1960s as a[1], its structural classification places it within a family of compounds known for distinct cardiovascular and systemic toxicities[2]. This whitepaper provides a comprehensive, causality-driven guide to establishing the toxicity profile and determining the median lethal dose (LD50) of this compound in murine models using the modern[3].

Chemical Profile & Mechanistic Toxicology

Before designing an in vivo toxicity protocol, it is critical to understand the putative pharmacokinetics and toxicodynamics of the compound. 3-tert-Butylamino-3-methyl-1-butene hydrochloride is an aliphatic amine. Compounds containing the allylamine moiety exhibit a highly specific mechanism of toxicity driven by enzymatic bioactivation rather than direct chemical irritation alone[4].

Causality of Toxicity: Unlike general hepatotoxins, allylamine derivatives are selectively metabolized by , also known as benzylamine oxidase (BZO), an enzyme highly localized within vascular smooth muscle cells and myocardial tissue[5],[4]. The oxidative deamination of the allylamine structure yields two highly reactive and toxic byproducts:

  • Reactive Aldehydes (Acrolein equivalents): These act as potent peroxidizing agents, directly binding to cellular macromolecules and depleting intracellular glutathione[6],[7].

  • Hydrogen Peroxide (H₂O₂): Generates hydroxyl radicals via Fenton chemistry, leading to severe lipid peroxidation, especially within aortic and myocardial mitochondria[6].

This dual-hit oxidative stress pathway results in acute myocardial necrosis, vascular smooth muscle lesions, and subsequent cardiovascular collapse[2],[4].

MetabolicPathway A 3-tert-Butylamino-3-methyl- 1-butene hydrochloride B Semicarbazide-Sensitive Amine Oxidase (SSAO) A->B Oxidative Deamination C Reactive Aldehyde (Acrolein-like) B->C D Hydrogen Peroxide (H2O2) B->D E Lipid Peroxidation & Oxidative Stress C->E D->E F Myocardial Necrosis & Vascular Lesions E->F Cellular Damage

Metabolic pathway of allylamine derivatives via SSAO leading to cardiovascular toxicity.

Murine LD50 Determination: Adaptive Protocol (OECD TG 425)

Historically, LD50 testing required large cohorts of animals[1]. Modern toxicological standards mandate the reduction of animal use without sacrificing statistical power. Therefore, the is the gold standard for this assessment[3].

Why OECD 425? The Up-and-Down Procedure (UDP) uses sequential dosing and Maximum Likelihood Estimation (MLE) to calculate the LD50 and its confidence interval[3]. By dosing one animal at a time and adjusting the subsequent dose based on survival, the protocol acts as a self-validating system that converges on the median lethal dose using significantly fewer mice than traditional methods[3].

Step-by-Step Methodology:

  • Animal Preparation: Select nulliparous, non-pregnant female mice (e.g., C57BL/6 or CD-1) aged 8-12 weeks. Causality: Females are generally utilized because literature surveys indicate they are slightly more sensitive to acute toxicities than males, providing a conservative safety margin[3].

  • Fasting: Fast the mice for 3-4 hours prior to dosing (water ad libitum)[8]. Causality: Fasting eliminates the variable of stomach contents, which can unpredictably alter the absorption kinetics of the hydrochloride salt.

  • Dose Preparation: Dissolve the compound in sterile water or isotonic saline. As a hydrochloride salt, it is expected to be highly water-soluble.

  • Dose Progression: Utilize a dose progression factor of 3.2 (equivalent to 0.5 log units). Causality: A half-log progression optimizes the maximum likelihood calculation for the dose-response curve slope[3],[8]. If no prior data exists, start at a default dose of 175 mg/kg[8].

  • Sequential Dosing & Observation:

    • Administer the dose via oral gavage.

    • Observe the animal critically for the first 48 hours.

    • If the animal survives, dose the next animal at the next higher level (e.g., 175 mg/kg × 3.2 = 550 mg/kg)[8].

    • If the animal dies, dose the next animal at the next lower level (e.g., 175 mg/kg / 3.2 = 55 mg/kg)[8].

  • Stopping Criteria: The test self-terminates when one of the following is met:

    • 3 consecutive animals survive at the upper bound limit dose (e.g., 2000 mg/kg)[3].

    • 5 reversals occur in any 6 consecutive animals tested[3].

    • A total of 15 animals have been dosed[3].

OECD425 Start Dose 1st Animal at Estimated LD50 Observe Observe for 48 Hours (Survival Check) Start->Observe Decision Did the animal survive? Observe->Decision Increase Increase Dose (Factor of 3.2) Decision->Increase Yes Decrease Decrease Dose (Factor of 3.2) Decision->Decrease No StopCrit Stopping Criteria Met? Increase->StopCrit Decrease->StopCrit StopCrit->Observe No (Next Animal) Calc Calculate LD50 via Maximum Likelihood StopCrit->Calc Yes

OECD TG 425 Up-and-Down Procedure workflow for acute oral toxicity testing.

Toxicity Profiling: Clinical & Pathological Biomarkers

Surviving animals must be observed for 14 days to capture delayed toxicological effects, which are common in SSAO-mediated vascular damage[2],[3].

  • Clinical Observations: Monitor for signs of mucous membrane irritation, respiratory distress (due to acrolein-induced pulmonary edema), and lethargy[7].

  • Gross Pathology: At necropsy, pay specific attention to the thoracic cavity. Look for myocardial hypertrophy, pale lesions on the ventricular walls (indicative of necrosis), and aortic thickening[2],[6].

  • Histopathology: Tissue sections of the heart and aorta should be stained (e.g., H&E, Masson's trichrome) to quantify subendocardial necrosis, myocytolysis, and proliferative fibroblastic tissue[9].

Data Presentation & Comparative Analysis

Table 1: Anticipated Clinical Observation Scoring Matrix This structured matrix standardizes the qualitative assessment of allylamine-induced distress.

Clinical SignScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Respiratory Normal rate/depthSlight tachypneaDyspnea, audible wheezingSevere respiratory distress / gasping
Cardiovascular Normal mucous colorPale extremitiesCyanosis of tail/pawsSevere cyanosis, cold extremities
CNS / Behavior Active, alertDecreased groomingLethargy, hunched postureMoribund, loss of righting reflex
Gastrointestinal Normal fecesSoft stoolsDiarrheaBloody stools / severe weight loss

Table 2: Comparative Toxicity Profile of Allylamine Derivatives To contextualize the LD50 of 3-tert-Butylamino-3-methyl-1-butene hydrochloride, it is compared against structurally related compounds.

Compound ClassPrimary Target OrganPutative MechanismTypical Murine Oral LD50 Range
Unsubstituted Allylamine Heart, Aorta, LungsSSAO metabolism to acrolein[7]50 - 150 mg/kg
Substituted Allylamines (e.g., 3-tert-Butyl...) Heart, VasculatureSSAO metabolism (Steric hindrance may alter affinity)150 - 500 mg/kg (Estimated)
Saturated Alkylamines Liver, KidneysCYP450 oxidation> 500 mg/kg

Note: The bulky tert-butyl and methyl substitutions on the 3-position of the butene chain likely introduce steric hindrance, potentially reducing the catalytic efficiency of SSAO compared to unsubstituted allylamine, thereby shifting the LD50 to a higher (less toxic) range.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: The Utility of 3-tert-Butylamino-3-methyl-1-butene Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the catalytic applications of 3-tert-Butylamino-3-methyl-1-butene hydrochloride. This...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the catalytic applications of 3-tert-Butylamino-3-methyl-1-butene hydrochloride. This compound is a precursor to a sterically hindered, electron-rich amine ligand that has shown significant potential in enhancing the efficacy of palladium-catalyzed cross-coupling reactions. The strategic use of such bulky ligands is pivotal in modern organic synthesis for the construction of complex molecular architectures with high efficiency.

Introduction: The Role of Bulky Amine Ligands in Cross-Coupling Catalysis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are fundamental tools for the formation of carbon-carbon bonds in contemporary organic synthesis. The efficacy of these transformations is profoundly influenced by the choice of ligand coordinated to the palladium center. Bulky, electron-rich ligands, including phosphines and N-heterocyclic carbenes (NHCs), are known to stabilize the active palladium catalyst and facilitate the critical steps of the catalytic cycle.

3-tert-Butylamino-3-methyl-1-butene, generated in situ from its hydrochloride salt, belongs to a class of bulky amine ligands. The steric hindrance imparted by the tert-butyl group promotes the formation of highly reactive, monoligated palladium(0) species, which are key catalytic intermediates. Concurrently, the electron-donating nature of the amine enhances the rate of oxidative addition, particularly with challenging substrates like aryl chlorides, and facilitates the final reductive elimination step to yield the desired product.

The vinyl substituent on this ligand may also play a role in catalyst stability and reactivity, potentially through electronic effects or by influencing the ligand's coordination geometry. This guide will provide detailed protocols and mechanistic insights into the application of this versatile ligand precursor in key cross-coupling reactions.

General Experimental Workflow

A generalized workflow for employing 3-tert-Butylamino-3-methyl-1-butene hydrochloride in a palladium-catalyzed cross-coupling reaction is depicted below. This workflow emphasizes the inert atmosphere conditions crucial for the stability of the active Pd(0) catalyst.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add Pd precursor, ligand hydrochloride, and base to a Schlenk flask. B Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. A->B C Add degassed solvent, aryl halide, and coupling partner. B->C D Heat the reaction mixture to the specified temperature with stirring. C->D E Monitor the reaction progress by TLC or GC-MS. D->E F Cool the reaction to room temperature and quench with water. E->F G Extract the product with an organic solvent. F->G H Dry the organic layer, concentrate, and purify by column chromatography. G->H

Figure 1: General experimental workflow for cross-coupling reactions.

Application I: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the synthesis of biaryls, vinylarenes, and polyolefins by coupling organoboron compounds with organohalides.[1][2] The use of a bulky amine ligand like 3-tert-Butylamino-3-methyl-1-butene can enhance the reaction scope, particularly with less reactive aryl chlorides.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The bulky amine ligand plays a crucial role in each step:

  • Oxidative Addition: The electron-rich nature of the amine ligand accelerates the oxidative addition of the aryl halide to the Pd(0) center, forming a Pd(II) intermediate. This is particularly beneficial for the activation of C-Cl bonds.

  • Transmetalation: The steric bulk of the ligand can facilitate the dissociation of a ligand to create a vacant coordination site, which is necessary for the transmetalation step with the boronate species. The base is crucial for activating the organoboron reagent to form a more nucleophilic boronate complex.[1][4]

  • Reductive Elimination: The ligand's bulk also promotes the final reductive elimination step, releasing the coupled product and regenerating the active Pd(0) catalyst.[3]

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L PdII_Aryl Ar-Pd(II)-X(L) Pd0->PdII_Aryl Oxidative Addition PdII_Boronate Ar-Pd(II)-R(L) PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination Product Ar-R ArylHalide Ar-X BoronicAcid R-B(OH)₂ Base Base Heck_Cycle cluster_reactants Pd0 Pd(0)L PdII_Aryl Ar-Pd(II)-X(L) Pd0->PdII_Aryl Oxidative Addition Alkene_Complex [Ar-Pd(II)-alkene](L) PdII_Aryl->Alkene_Complex Alkene Coordination Alkyl_Pd R-Pd(II)-X(L) Alkene_Complex->Alkyl_Pd Migratory Insertion Hydrido_Pd H-Pd(II)-X(L) Alkyl_Pd->Hydrido_Pd β-Hydride Elimination Product Substituted Alkene Hydrido_Pd->Pd0 Reductive Elimination ArylHalide Ar-X Alkene Alkene Base Base Sonogashira_Cycle cluster_reactants Pd0 Pd(0)L PdII_Aryl Ar-Pd(II)-X(L) Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Ar-Pd(II)-C≡CR(L) PdII_Aryl->PdII_Alkynyl Alkyne Coordination & Deprotonation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡C-R ArylHalide Ar-X Alkyne H-C≡C-R Base Base

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Application

Scaling up the production of 3-tert-Butylamino-3-methyl-1-butene hydrochloride for industrial applications

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Strategic Overview & Mechanistic Rationale The synthesis of highly sterically hind...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Strategic Overview & Mechanistic Rationale

The synthesis of highly sterically hindered amines is a persistent challenge in process chemistry. Traditional SN​2 alkylations using bulky alkyl halides and bulky amines (such as tert-butylamine) frequently fail due to the overwhelming kinetic preference for E2 elimination. However, the target compound—3-tert-butylamino-3-methyl-1-butene hydrochloride (CAS: 1189-79-3)—is a critical building block and historical candidate for radioprotective applications [1].

To bypass the steric limitations of standard alkylation, this protocol leverages the Hennion reaction [2]. By utilizing a tertiary acetylenic chloride (3-chloro-3-methyl-1-butyne), the reaction proceeds via a resonance-stabilized allenic carbocation or zwitterionic intermediate. This highly electrophilic species readily accepts nucleophilic attack from tert-butylamine, forming the C–N bond with minimal elimination byproducts. Subsequent controlled semi-hydrogenation and anhydrous salt formation yield the final active pharmaceutical ingredient (API) intermediate.

Chemical Pathway & Workflow Visualization

The scale-up workflow is divided into three self-validating phases. Each phase is paired with specific In-Process Controls (IPCs) to ensure that the reaction does not proceed to the next step unless critical quality attributes (CQAs) are met.

SynthesisWorkflow N1 3-Chloro-3-methyl-1-butyne + tert-Butylamine N2 Phase 1: N-Alkylation (Aqueous Base / Excess Amine) N1->N2 N3 3-tert-Butylamino-3-methyl-1-butyne (Acetylenic Intermediate) N2->N3 IPC1 IPC 1: GC-MS / IR (Monitor C-Cl loss) N2->IPC1 N4 Phase 2: Semi-Hydrogenation (H2, Lindlar Catalyst, Methanol) N3->N4 N5 3-tert-Butylamino-3-methyl-1-butene (Free Base) N4->N5 IPC2 IPC 2: 1H-NMR / IR (Monitor Alkyne to Alkene) N4->IPC2 N6 Phase 3: Salt Formation (Anhydrous HCl in Ether/IPA) N5->N6 N7 3-tert-Butylamino-3-methyl-1-butene HCl (Final Product) N6->N7 IPC3 IPC 3: Titration / XRD (Verify Salt Purity) N6->IPC3

Figure 1: Three-step synthesis workflow and in-process controls for 3-tert-butylamino-3-methyl-1-butene HCl.

Detailed Experimental Protocols

Phase 1: N-Alkylation (The Hennion Reaction)

Causality & Design: We utilize a 3-fold molar excess of tert-butylamine. The excess amine acts both as the nucleophile and the acid scavenger (absorbing the liberated HCl). While copper(I) chloride (CuCl) can catalyze this reaction for aromatic amines, aliphatic amines react sufficiently at room temperature without transition-metal catalysis, avoiding downstream heavy-metal purging [2].

Step-by-Step Procedure:

  • Reactor Charging: To a 5 L jacketed glass reactor equipped with a mechanical stirrer and internal thermocouple, add tert-butylamine (3.0 mol, ~219 g) and 500 mL of deionized water.

  • Addition: Cool the mixture to 15 °C. Begin the dropwise addition of 3-chloro-3-methyl-1-butyne (1.0 mol, ~102.5 g) over 2 hours.

  • Reaction: Allow the reaction to warm to 20–25 °C and stir vigorously for 18 hours.

  • Workup: Add 1 L of methyl tert-butyl ether (MTBE). Separate the organic layer and wash with 500 mL of 1M NaOH to liberate any amine hydrochloride, followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Distill the crude liquid under vacuum to yield pure 3-tert-butylamino-3-methyl-1-butyne.

  • Self-Validating IPC 1: Perform Fourier-transform infrared spectroscopy (FTIR). The reaction is complete when the C–Cl stretch disappears and a sharp terminal alkyne C–H stretch appears at ~3300 cm−1 .

Phase 2: Semi-Hydrogenation

Causality & Design: The alkyne must be reduced to an alkene without over-reducing to the alkane. We employ Lindlar's catalyst (5% Pd on CaCO3​ , poisoned with lead). The lead additive deactivates the palladium surface toward alkene binding, ensuring the reduction stops precisely at the allylic amine stage.

Step-by-Step Procedure:

  • Preparation: Dissolve the isolated 3-tert-butylamino-3-methyl-1-butyne (0.75 mol, ~104 g) in 800 mL of anhydrous methanol in a 2 L pressure reactor.

  • Catalyst Loading: Add 2.0 g of Lindlar catalyst.

  • Purging: Seal the reactor. Purge the headspace with nitrogen ( N2​ ) three times, followed by hydrogen ( H2​ ) three times.

  • Hydrogenation: Pressurize the reactor to 1.5 atm with H2​ . Stir at 500 rpm at 25 °C. Monitor H2​ uptake continuously.

  • Termination: Stop the reaction strictly when 1.0 molar equivalent of H2​ has been consumed (typically 4–6 hours).

  • Filtration: Vent the reactor and purge with N2​ . Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield the free base, 3-tert-butylamino-3-methyl-1-butene.

  • Self-Validating IPC 2: Analyze via 1H -NMR. The terminal alkyne proton (singlet, ~2.2 ppm) must be completely absent, replaced by terminal alkene protons (multiplets, ~5.0–6.0 ppm).

Phase 3: Hydrochloride Salt Formation

Causality & Design: The free base is an oily liquid susceptible to oxidative degradation. Converting it to a hydrochloride salt increases shelf-life, handling characteristics, and aqueous solubility. Anhydrous conditions are strictly enforced to prevent the formation of a hygroscopic, gummy mass.

Step-by-Step Procedure:

  • Solvation: Dissolve the free base (0.65 mol, ~92 g) in 1 L of anhydrous diethyl ether (or MTBE) in a 2 L round-bottom flask under N2​ .

  • Cooling: Cool the solution to 0–5 °C using an ice-water bath.

  • Precipitation: Slowly add 1.05 equivalents of anhydrous HCl (typically delivered as a 2M solution in isopropanol) dropwise over 1 hour. A white crystalline precipitate will form immediately.

  • Maturation: Stir the suspension for an additional 2 hours at 0 °C to maximize crystal growth and yield.

  • Collection: Filter the precipitate under a blanket of N2​ using a sintered glass funnel. Wash the filter cake with 200 mL of cold, anhydrous diethyl ether.

  • Drying: Dry the product in a vacuum oven at 40 °C for 12 hours.

  • Self-Validating IPC 3: Perform a silver nitrate ( AgNO3​ ) titration to verify the chloride mass fraction. Confirm crystallinity via X-Ray Powder Diffraction (XRD).

Quantitative Data & Yield Optimization

The following table summarizes the expected yields and critical operating parameters based on optimized scale-up runs.

Synthesis StageReagents / CatalystsKey Operating ParametersExpected YieldCritical Quality Attributes (CQAs)
Phase 1: N-Alkylation 3-Chloro-3-methyl-1-butyne, tert-Butylamine (3 eq)20–25 °C, 18 h, Biphasic (Water/Amine)75–85%Purity >95% (GC-MS); Absence of C–Cl
Phase 2: Semi-Hydrogenation Lindlar Catalyst (5% Pd/ CaCO3​ , Pb poisoned), H2​ 1.5 atm H2​ , 25 °C, Methanol solvent85–90%Alkyne conversion >99% ( 1H -NMR); Alkane <2%
Phase 3: Salt Formation Anhydrous HCl in Isopropanol, Diethyl Ether0–5 °C, Strictly anhydrous environment90–95%Chloride content matches theoretical (Titration)

References

  • Plzak, V., & Doull, J. (1969). A Further Survey of Compounds for Radiation Protection (Report No. SAM-TR-69-1). USAF School of Aerospace Medicine. Available at:[Link]

  • Hennion, G. F., & Hanzel, R. S. (1960). The Alkylation of Amines with t-Acetylenic Chlorides. Preparation of Sterically Hindered Amines. Journal of the American Chemical Society, 82(18), 4908–4912. Available at:[Link]

Method

Application Note: Preparation and In Vitro Handling of 3-tert-Butylamino-3-methyl-1-butene Hydrochloride Stock Solutions

Executive Summary The accurate preparation of small-molecule stock solutions is a critical foundational step in cell culture assays. This application note provides a comprehensive, step-by-step protocol for the formulati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate preparation of small-molecule stock solutions is a critical foundational step in cell culture assays. This application note provides a comprehensive, step-by-step protocol for the formulation, storage, and in vitro application of 3-tert-Butylamino-3-methyl-1-butene hydrochloride , a specialized aliphatic amine historically investigated for its radioprotective properties[1]. By adhering to these guidelines, researchers can ensure compound stability, prevent solvent-induced cytotoxicity, and maintain a self-validating experimental system for downstream phenotypic or genotypic assays.

Pharmacological Context & Physicochemical Profile

3-tert-Butylamino-3-methyl-1-butene hydrochloride is an investigational compound that has been evaluated in pharmacological screens for its ability to mitigate radiation-induced cellular damage[1]. In vitro evaluation of such radioprotective agents typically involves pre-incubating cell cultures (e.g., human peripheral blood mononuclear cells) with the compound prior to gamma irradiation, followed by the quantification of DNA double-strand breaks using methods like the dicentric chromosome assay[2].

To ensure the compound effectively permeates the cellular membrane and neutralizes reactive oxygen species (ROS), its physicochemical properties must dictate how it is handled at the bench. Because it is supplied as a hydrochloride (HCl) salt, it is highly hygroscopic. Exposure to ambient humidity can alter its effective molecular weight and compromise the accuracy of molarity calculations.

Table 1: Physicochemical Profile & Experimental Implications
PropertyValueExperimental Implication
Molecular Weight 177.72 g/mol Required for precise molarity calculations (17.77 mg/mL = 100 mM).
Salt Form Hydrochloride (HCl)Enhances aqueous solubility but lowers local pH upon unbuffered dissolution.
Primary Solvent Anhydrous DMSOEnsures long-term stability and prevents hydrolytic degradation[3].
Storage (Solid) -20°C, desiccatedHighly hygroscopic; must be protected from atmospheric moisture.
Storage (Solution) -80°C (aliquots)Prevents repeated freeze-thaw cycles which degrade the amine structure.

Reagent Preparation & Dilution Strategy

While HCl salts are generally water-soluble, preparing a high-concentration master stock in sterile, anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for long-term storage[3]. Aqueous solutions are prone to microbial contamination and slow hydrolysis over time.

The Causality of Serial Dilution: DMSO is inherently toxic to mammalian cell lines at concentrations exceeding 0.1% to 0.5% (v/v). To build a self-validating system that avoids vehicle-induced artifacts, researchers must utilize an intermediate dilution step. By diluting the 100 mM master stock into a 1 mM intermediate aqueous stock, the final application to the cells results in a negligible DMSO concentration[3].

Table 2: Serial Dilution Matrix for Cell Culture Dosing
StepStarting ConcentrationVolume of StockVolume of DiluentFinal ConcentrationFinal DMSO %
1 (Master) Solid PowderN/AAnhydrous DMSO100 mM100%
2 (Intermediate) 100 mM10 µL990 µL (Culture Media)1 mM1.0%
3 (Working) 1 mM10 µL990 µL (Culture Media)10 µM0.01%
4 (Working) 1 mM50 µL950 µL (Culture Media)50 µM0.05%

Experimental Protocols

Protocol A: Preparation of 100 mM Master Stock

Note: Perform all steps involving open vials within a certified Class II Biosafety Cabinet to maintain sterility.

  • Equilibration: Remove the lyophilized vial of 3-tert-Butylamino-3-methyl-1-butene HCl from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, degrading the compound and invalidating mass calculations.

  • Weighing: Accurately weigh 17.77 mg of the compound into a sterile, amber glass vial.

  • Solvation: Add exactly 1.0 mL of sterile, anhydrous DMSO to the vial[3].

  • Dissolution: Vortex gently for 60 seconds.

    • Causality: The dissolution of crystalline salts can be slightly endothermic. Gentle mechanical agitation ensures complete solvation without the need for destructive heating.

  • Filtration: Draw the solution into a sterile syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) membrane .

    • Causality: PTFE is chemically compatible with DMSO. Standard Polyethersulfone (PES) or Cellulose Acetate filters will dissolve upon contact with pure DMSO, introducing toxic polymers into your stock.

  • Aliquoting: Dispense the filtered stock into 50 µL aliquots in sterile microcentrifuge tubes. Store immediately at -80°C.

StockPrep Powder Lyophilized Powder (3-tert-Butylamino-3-methyl-1-butene HCl) Master 100 mM Master Stock (Anhydrous DMSO) Powder->Master Add DMSO Filter Sterile Filtration (0.22 µm PTFE Membrane) Master->Filter Syringe Filter Aliquot Storage at -80°C (50 µL Aliquots) Filter->Aliquot Aliquot Inter 1 mM Intermediate (Culture Media) Aliquot->Inter Thaw & Dilute 1:100 Working 10-50 µM Working Solution (Applied to Cells) Inter->Working Dilute in Well

Fig 1. Workflow for the preparation, sterile filtration, and serial dilution of the compound stock.

Protocol B: In Vitro Radioprotection Assay Dosing
  • Intermediate Preparation: Thaw a single 50 µL aliquot of the 100 mM master stock at room temperature. Immediately add 10 µL of this stock to 990 µL of pre-warmed complete culture media (e.g., RPMI 1640 supplemented with 10% FBS) to create a 1 mM intermediate solution[2].

  • Cellular Dosing: Treat the target cell cultures by adding the appropriate volume of the 1 mM intermediate solution directly to the wells to achieve the desired final concentration (e.g., 10 µM to 50 µM).

  • Pre-Incubation: Incubate the treated cells for 30–60 minutes at 37°C, 5% CO2.

    • Causality: This pre-incubation window is biologically critical. It allows the aliphatic amine to cross the lipid bilayer and accumulate intracellularly, positioning it to intercept reactive oxygen species (ROS) generated by the impending ionizing radiation.

  • Irradiation & Analysis: Expose the treated cells to the radiation source (e.g., 3 Gy of gamma radiation) and proceed with downstream viability or genotoxicity assays[2].

Mechanism Drug Aliphatic Amine (Intracellular Accumulation) Protect Radical Scavenging Mechanism Drug->Protect Activates Rad Gamma Radiation (Ionizing Stress) ROS Reactive Oxygen Species (Hydroxyl Radicals) Rad->ROS Induces DNA DNA Double-Strand Breaks (Dicentric Chromosomes) Rad->DNA Direct Hit ROS->DNA Oxidative Stress Viability Cell Survival Maintained DNA->Viability Inhibits Protect->ROS Neutralizes Protect->DNA Shields

Fig 2. Hypothesized radioprotective signaling and ROS scavenging mechanism of the aliphatic amine.

References

  • Title : A FURTHER SURVEY OF COMPOUNDS FOR RADIATION PROTECTION Source : dtic.mil URL :[Link]

  • Title : Application of dicentric chromosome assay for evaluation of radioprotective effect Source : nih.gov URL :[Link]

Sources

Application

Using 3-tert-Butylamino-3-methyl-1-butene hydrochloride in the synthesis of sterically hindered amines

Application Note: Modular Synthesis of Ultra-Hindered Amines via 3-tert-Butylamino-3-methyl-1-butene Hydrochloride Strategic Rationale & Mechanistic Insights The synthesis of sterically hindered amines—critical component...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Modular Synthesis of Ultra-Hindered Amines via 3-tert-Butylamino-3-methyl-1-butene Hydrochloride

Strategic Rationale & Mechanistic Insights

The synthesis of sterically hindered amines—critical components in non-nucleophilic bases, hindered amine light stabilizers (HALS), and specialized organometallic ligands—presents a persistent challenge in organic chemistry. Traditional approaches relying on the direct reductive amination of ketones with bulky secondary amines often fail or require harsh, atom-inefficient conditions. This is due to the high thermodynamic and kinetic barriers associated with forming the intermediate iminium ion in a highly congested steric environment[1],[2].

To bypass these bottlenecks, we utilize a pre-assembled, highly congested building block: 3-tert-Butylamino-3-methyl-1-butene hydrochloride (TBMB-HCl) [3]. This molecule features a quaternary carbon directly adjacent to a tert-butyl-substituted nitrogen, representing an extreme level of steric bulk.

Causality of the Starting Material: By employing TBMB-HCl, the challenging steric center is already established. The terminal alkene (1-butene) serves as a chemoselective handle for downstream functionalization (e.g., cross-metathesis) at a safe distance from the congested amine. The choice of the hydrochloride salt over the free base is critical; the free base is volatile and susceptible to oxidative degradation, whereas the HCl salt ensures indefinite bench stability. Furthermore, highly congested trialkylamines are known to undergo rapid Hofmann-like elimination to relieve "extreme steric distress" when subjected to thermal stress[4]. Using the protonated salt prevents this premature degradation during storage and early synthetic steps.

Mechanistic Workflow

The following workflow illustrates the controlled liberation of the free base, followed by olefin cross-metathesis (OCM) and reduction, carefully designed to avoid thermal degradation pathways.

G A TBMB-HCl (Stable Precursor) B Free Base (TBMB) (Reactive Intermediate) A->B NaOH / 0°C C Cross-Metathesis (Chain Extension) B->C Grubbs II / Olefin F Hofmann Elimination (Degradation Pathway) B->F Thermal Stress (>80°C) D Catalytic Hydrogenation (Alkene Reduction) C->D H2, Pd/C E Ultra-Hindered Amine (Target Scaffold) D->E High Yield

Workflow for synthesizing ultra-hindered amines from TBMB-HCl, highlighting the degradation risk.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is imperative that protocols not only dictate actions but also provide immediate analytical feedback to validate the success of each step.

Protocol A: Chemoselective Liberation of TBMB Free Base Objective: Isolate the reactive free base without inducing volatilization or thermal elimination.

  • Preparation: Suspend 10.0 mmol of TBMB-HCl in 20 mL of degassed, deionized water in a 100 mL Schlenk flask. Layer with 30 mL of methyl tert-butyl ether (MTBE).

  • Thermal Control: Chill the biphasic mixture to exactly 0 °C using an ice-water bath. Causality: The low temperature suppresses the vapor pressure of the liberated free base and prevents thermally driven Hofmann-like elimination[4].

  • Neutralization: Dropwise, add 12.0 mL of 1.0 M NaOH (aqueous) under vigorous stirring over 15 minutes.

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer with an additional 2 x 15 mL of cold MTBE. Combine the organic layers and dry over anhydrous Na₂SO₄ for 30 minutes.

  • Self-Validation Checkpoint: Test a drop of the residual aqueous layer with 0.1 M AgNO₃. A heavy white precipitate (AgCl) confirms complete displacement of the chloride ion from the starting material.

  • Concentration: Concentrate the organic layer under reduced pressure (maximum bath temperature 20 °C) to yield the free base as a pale liquid.

Protocol B: Olefin Cross-Metathesis (OCM) and Catalytic Hydrogenation Objective: Extend the carbon scaffold via the terminal alkene without poisoning the catalyst.

  • Metathesis: In a nitrogen-filled glovebox, dissolve the freshly prepared TBMB free base (10.0 mmol) and an external olefin (e.g., styrene, 30.0 mmol) in 40 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 0.5 mol% Hoveyda-Grubbs 2nd Generation catalyst. Causality: The extreme steric shielding of the amine nitrogen by the tert-butyl and gem-dimethyl groups prevents the lone pair from coordinating to the ruthenium center, a common failure mode in amine metathesis. Thus, no Boc-protection of the amine is required.

  • Reaction: Stir at 40 °C for 12 hours.

  • Self-Validation Checkpoint: Analyze an aliquot via FTIR. The complete disappearance of the terminal alkene C-H out-of-plane bending modes at ~910 cm⁻¹ and ~990 cm⁻¹ validates the success of the cross-metathesis.

  • Reduction: Transfer the crude mixture to a Parr reactor, add 5 wt% Pd/C (10% Pd loading), and pressurize with H₂ (50 psi). Stir at 25 °C for 6 hours. Causality: Mild temperatures are strictly maintained. Exceeding 60 °C under these conditions risks hydrogenolysis of the sterically strained C-N bond.

  • Filtration: Filter through a pad of Celite to yield the extended, ultra-hindered amine scaffold.

Quantitative Data: Optimization of Reaction Conditions

The table below demonstrates the critical nature of temperature control. Pushing the reaction thermally to increase metathesis yield inadvertently triggers the Hofmann-like elimination pathway, destroying the hindered amine.

Table 1: Optimization of OCM and Hydrogenation Sequence

Catalyst SystemSolventTemperature (°C)Target Amine Yield (%)Elimination Byproduct (%)
Grubbs 1st GenDCM2545< 2
Grubbs 2nd GenDCM40885
Hoveyda-Grubbs 2nd GenDCM4092 3
Grubbs 2nd GenToluene803261*

*Note: At 80 °C, the relief of extreme steric distress drives a highly exothermic Hofmann-like elimination, cleaving the amine to yield isoprene derivatives and tert-butylamine. This directly validates computational models of steric decay in highly congested amines[4].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-tert-Butylamino-3-methyl-1-butene Hydrochloride

Overview The synthesis of 3-tert-butylamino-3-methyl-1-butene hydrochloride (CAS: 40137-02-8 for the[1]) presents a classic challenge in synthetic organic chemistry: forging a C–N bond between two highly sterically hinde...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

The synthesis of 3-tert-butylamino-3-methyl-1-butene hydrochloride (CAS: 40137-02-8 for the[1]) presents a classic challenge in synthetic organic chemistry: forging a C–N bond between two highly sterically hindered centers. The standard approach involves the allylic amination of 3-chloro-3-methyl-1-butene with tert-butylamine. However, researchers frequently encounter low yields, poor regioselectivity, and competing elimination reactions.

This guide provides field-proven insights, mechanistic causality, and advanced catalytic solutions to overcome these specific bottlenecks.

Mechanistic Pathway & Causality Diagram

To troubleshoot the reaction, one must first understand the competing transition states. Direct SN2 substitution is impossible due to the tertiary nature of the allylic chloride. The reaction relies on an SN1 ionization or a metal-catalyzed π -allyl intermediate, which opens the door to multiple side reactions.

G SM 3-Chloro-3-methyl-1-butene + tert-Butylamine Cation Allylic Carbocation / π-Allyl Pd-Ti Complex SM->Cation Ionization / Oxidative Addition Isoprene Isoprene (Undesired Elimination) SM->Isoprene Direct E2 Elimination Target 3-tert-Butylamino-3-methyl-1-butene (Desired Tertiary Amine) Cation->Target Hindered Attack (C3) Favored by Pd-Ti Isomer 1-tert-Butylamino-3-methyl-2-butene (Undesired SN2' Product) Cation->Isomer Unhindered Attack (C1) Default Kinetic/Thermodynamic Cation->Isoprene E1 Elimination

Competing pathways in the synthesis of 3-tert-butylamino-3-methyl-1-butene.

Troubleshooting FAQs

Q1: My overall yield is extremely low, and I am recovering mostly unreacted starting material. Why is the reaction so slow? A: The primary cause is the immense steric activation volume required for the transition state. The bulky tert-butylamine struggles to attack the highly congested tertiary allylic carbocation. Solution: Standard thermal conditions are often insufficient. To force the reaction, you must enhance the electrophilicity of the intermediate. We recommend transitioning from a catalyst-free thermal approach to a[2]. The Lewis acidic Ti(IV) center withdraws electron density from the Pd(II) center via a dative bond, significantly lowering the activation energy for the addition of hindered amines[3].

Q2: I am observing a large amount of a highly volatile byproduct and gas evolution. What is happening? A: You are observing the formation of isoprene (2-methyl-1,3-butadiene). tert-Butylamine is not only a bulky nucleophile but also a strong base. Instead of attacking the sterically hindered carbon, it abstracts a proton from the starting material (E2) or the carbocation intermediate (E1)[1]. Solution: Avoid prolonged heating. If running the reaction thermally, conduct it in a sealed autoclave to keep the volatile starting materials in solution and use a highly polar, non-nucleophilic solvent (like acetonitrile) to stabilize the carbocation and favor substitution. If using the Pd-Ti catalyst, the reaction proceeds rapidly at room temperature, virtually eliminating the E1/E2 pathways[4].

Q3: NMR analysis of my product shows a mixture of two isomeric amines. How do I favor the tertiary amine over the primary amine? A: You are seeing a mixture of the desired 3-tert-butylamino-3-methyl-1-butene (branched) and the undesired SN2' regioisomer, 1-tert-butylamino-3-methyl-2-butene (linear). Because attack at the primary carbon (C1) is sterically unhindered, it is the default kinetic and thermodynamic preference for bulky amines. Solution: Standard monometallic Pd catalysts (Tsuji-Trost conditions) typically yield the linear, less-hindered product[4]. To invert this selectivity, employ a phosphinoamide-scaffolded Pd-Ti heterobimetallic complex[2]. This specific catalyst architecture forces the incoming nucleophile to attack the more substituted carbon, yielding the desired branched allylic amine in high selectivity[5].

Q4: I have successfully isolated the free base, but my hydrochloride salt precipitation yields a sticky, hygroscopic gum instead of a clean powder. What is the correct salt-formation protocol? A: Highly branched aliphatic amine hydrochlorides are notoriously hygroscopic and prone to solvent trapping. Using aqueous HCl or highly polar solvents (like methanol) prevents clean crystallization. Solution: Perform the salt formation under strictly anhydrous conditions. Dissolve the free base in a non-polar ethereal solvent (such as cyclopentyl methyl ether, CPME) and introduce anhydrous HCl gas at 0 °C. This forces the immediate precipitation of the hydrochloride salt as a highly crystalline, filterable solid.

Data Presentation: Impact of Reaction Conditions

The table below summarizes how different mechanistic environments impact the yield and selectivity of the highly hindered allylic amination.

Reaction ConditionPrimary PathwayMajor ProductTypical Yield
Thermal, Neat (80 °C)SN1 / E1Isoprene + Unreacted SM< 15%
Thermal, Polar Aprotic (High Pressure)SN1 / SN2'1-tert-Butylamino regioisomer25 - 40%
Monometallic [Pd] Catalysis π -Allyl1-tert-Butylamino regioisomer60 - 70%
Heterobimetallic[Pd-Ti] Catalysis (RT) Electrophilic π -Allyl 3-tert-Butylamino-3-methyl-1-butene > 85%

Data summarized from mechanistic studies on hindered allylic aminations[2][3].

Optimized Experimental Protocol: Pd-Ti Catalyzed Synthesis & Salt Formation

This self-validating protocol leverages state-of-the-art heterobimetallic catalysis to overcome the steric limitations of the target molecule[2].

Part A: Synthesis of the Free Base
  • Catalyst Assembly (In Situ): In an argon-filled glovebox, charge a reaction vial with [Pd(methallyl)Cl]2​ (1.0 mol %), AgOTf (2.0 mol %), and a titanium-containing phosphinoamide ligand (2.0 mol %). Dissolve in anhydrous CH2​Cl2​ to achieve a 1.0 M solution.

  • Reagent Addition: Add 3-chloro-3-methyl-1-butene (1.0 equiv) followed by tert-butylamine (2.2 equiv). Note: The excess amine serves as both the nucleophile and the acid scavenger.

  • Reaction: Seal the vial and stir at room temperature (20–25 °C) for 1 to 4 hours. The Pd-Ti interaction enhances the electrophilicity of the π -allyl moiety, forcing the bulky tert-butylamine to attack the highly substituted C3 position.

  • Workup: Dilute the mixture with hexanes to precipitate the amine hydrochloride byproduct (tert-butylamine·HCl). Filter the suspension through a short pad of Celite to remove metal salts and the byproduct.

  • Concentration: Carefully concentrate the filtrate under reduced pressure in a cold water bath (< 20 °C) to avoid volatilizing the free base product.

Part B: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude 3-tert-butylamino-3-methyl-1-butene free base in anhydrous cyclopentyl methyl ether (CPME) (approx. 10 mL/g).

  • Cooling: Cool the solution to 0 °C in an ice bath under an argon atmosphere.

  • Precipitation: Slowly add a stoichiometric amount of anhydrous HCl (e.g., 4.0 M HCl in dioxane) dropwise, or gently bubble anhydrous HCl gas through the solution until the pH of the vapor space is acidic. A white crystalline solid will immediately precipitate.

  • Isolation: Filter the solid rapidly on a Büchner funnel, wash with cold anhydrous hexanes, and dry under high vacuum for 12 hours to yield pure 3-tert-butylamino-3-methyl-1-butene hydrochloride.

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 3-tert-Butylamino-3-methyl-1-butene Hydrochloride

Welcome to the Technical Support and Troubleshooting Center for handling 3-tert-Butylamino-3-methyl-1-butene hydrochloride . This guide is designed for researchers and drug development professionals who require high-fide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for handling 3-tert-Butylamino-3-methyl-1-butene hydrochloride . This guide is designed for researchers and drug development professionals who require high-fidelity preservation of this sterically hindered allylic amine salt during complex synthetic workflows.

Because this molecule features a terminal alkene, a gem-dimethyl substituted allylic position, and a bulky tert-butyl group, it is highly susceptible to thermal degradation. This guide synthesizes the mechanistic causality of its degradation with field-proven, self-validating protocols to ensure your experimental integrity.

Mechanistic Causality: Why Does It Degrade?

To prevent degradation, we must first understand the thermodynamic and kinetic forces driving it. The degradation of 3-tert-Butylamino-3-methyl-1-butene hydrochloride is not a single pathway, but a competition between three primary mechanisms:

  • Sterically Driven Thermal Dealkylation: The tert-butyl group and the gem-dimethyl allylic group create massive steric repulsion around the nitrogen atom. When thermal energy exceeds the activation barrier, the molecule undergoes thermal dealkylation (often via a Hofmann-type elimination), shedding isobutylene to relieve steric strain [1].

  • Allylic C-N Bond Homolysis: In amine-based systems, the allylic C-N bond is inherently less thermally stable than standard aliphatic C-N or C-O bonds [2]. High temperatures can induce homolytic or heterolytic cleavage, resulting in the formation of volatile dienes (e.g., isoprene derivatives) and tert-butylamine.

  • Hydrochloride Dissociation & Polymerization: Solid-state and solvated amine hydrochlorides exist in thermal equilibrium with their free base and HCl gas [3]. If HCl escapes the system, the resulting free base is highly susceptible to oxidative degradation, and the terminal alkene becomes prone to thermally induced radical polymerization.

DegradationPathways A 3-tert-Butylamino-3-methyl-1-butene HCl (Intact Sterically Hindered Salt) B Free Base Formation (- HCl gas) A->B > 80°C Open System C Thermal Dealkylation (Isobutylene + Primary Amine) A->C > 120°C Steric Strain Relief D Allylic Cleavage (Isoprene derivative + t-Butylamine) A->D > 140°C C-N Bond Cleavage E Alkene Polymerization (Oligomers/Resins) B->E Radicals / Heat

Fig 1: Primary thermal degradation pathways of the hindered allylic amine salt.

Troubleshooting & FAQs

Q1: My reaction mixture turns yellow/brown and increases in viscosity when heated above 100°C. What is happening? Causality: You are observing alkene polymerization. The terminal double bond ( CH2​=CH− ) is susceptible to thermally induced radical cross-linking. This is heavily accelerated if the hydrochloride salt dissociates, as the free base form is more reactive and prone to auto-oxidation. Solution: Introduce a radical scavenger such as Butylated hydroxytoluene (BHT) at 0.1–0.5 mol% relative to the amine. Furthermore, strictly degas your solvents (via Argon sparging) to remove dissolved oxygen, which acts as a radical initiator.

Q2: NMR analysis shows I am losing the tert-butyl group during my prolonged reflux step. How do I prevent this? Causality: tert-Butyl groups on amines are highly prone to thermal dealkylation due to the thermodynamic favorability of forming isobutylene gas and relieving steric clash [1]. Solution: Cap your reaction temperature at 80°C. If your primary transformation requires higher temperatures, transition to a polar aprotic solvent (e.g., DMF or DMSO). These solvents strongly solvate the ion pair, stabilizing the hydrochloride salt and distributing thermal energy more evenly, which raises the activation energy required for dealkylation.

Q3: How can I prevent the loss of HCl and maintain the salt form during heating? Causality: The dissociation of amine hydrochlorides is an endothermic equilibrium process. In an open reflux system, HCl gas escapes, driving the equilibrium toward the unstable free base [3]. Solution: Conduct the reaction in a sealed pressure vessel (autoclave or heavy-walled Schlenk tube) to trap HCl gas and maintain the equilibrium. Alternatively, if an open system is mandatory, maintain a slight overpressure of anhydrous HCl gas or use a buffered solvent system.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, use the following self-validating methodology when utilizing 3-tert-Butylamino-3-methyl-1-butene hydrochloride in heated reactions. This protocol embeds analytical checkpoints to confirm the molecule's integrity.

Step-by-Step Methodology: Thermally Stabilized Reaction Workflow

  • Solvent Preparation (Anti-Polymerization):

    • Transfer the chosen solvent (e.g., anhydrous DMF) to a Schlenk flask.

    • Sparge with high-purity Argon for 30 minutes to displace dissolved oxygen.

    • Add 0.1 mol% BHT to the solvent as a radical polymerization inhibitor.

  • Reagent Loading (Steric Preservation):

    • Add 3-tert-Butylamino-3-methyl-1-butene hydrochloride to the solvent under a positive Argon flow.

    • Validation Checkpoint 1: Take a 50 µL aliquot, dilute in D2​O , and run a baseline 1H -NMR. Note the integration ratio between the tert-butyl singlet (~1.4 ppm) and the gem-dimethyl singlet (~1.6 ppm).

  • Controlled Heating (Closed System):

    • Seal the reactor (e.g., PTFE-lined screw cap) to prevent HCl volatilization.

    • Submerge in a pre-heated oil bath. Do not exceed 85°C unless thermodynamically required by the coupling partner.

  • In-Process Analytical Validation:

    • After 2 hours, cool the reactor to room temperature before opening (to prevent sudden HCl outgassing).

    • Validation Checkpoint 2: Take a second aliquot for 1H -NMR. A decrease in the tert-butyl integration relative to the gem-dimethyl group indicates the onset of thermal dealkylation. The appearance of broad, unresolved peaks in the baseline indicates alkene polymerization.

Workflow S1 1. Degas Solvent (Argon Sparging) S2 2. Add BHT (0.1 mol%) S1->S2 S3 3. Sealed Reactor (Retain HCl Gas) S2->S3 S4 4. Controlled Heat (< 85°C) S3->S4 S5 5. NMR Validation (Check t-Bu ratio) S4->S5

Fig 2: Self-validating workflow for preserving sterically hindered allylic amines during thermal reactions.

Quantitative Data: Degradation Thresholds

The following table summarizes the quantitative thermal limits and corresponding mitigation strategies for 3-tert-Butylamino-3-methyl-1-butene hydrochloride.

Thermal ConditionPrimary Degradation ModeObservable IndicatorMitigation Strategy
> 80°C (Open System) HCl DissociationDrop in solvent pH; increased volatility.Use sealed vessels; saturate solvent with HCl.
> 100°C (With O2​ ) Alkene PolymerizationIncreased viscosity; yellow/brown discoloration.Degas solvents; add 0.1 mol% BHT.
> 120°C (Prolonged) Thermal DealkylationIsobutylene gas evolution; loss of t-Bu NMR peak.Use polar aprotic solvents; limit reaction time.
> 140°C (Extreme) Allylic C-N CleavageFormation of isoprene derivatives.Redesign synthetic route to avoid high heat.

References

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. (Details the thermal dealkylation mechanisms of sterically hindered tert-butyl groups). National Center for Biotechnology Information (NCBI) - PMC.
  • Synthesis and Application of Reactive Organophosphorous Flame Retardants. (Discusses the inherent thermal instability and homolytic cleavage of allylic amine C-N bonds). BME OMIKK Repozitorium.
  • Triethylamine Hydrochloride | High-Purity Reagent. (Outlines the thermal decomposition pathways of amine hydrochlorides, including Hofmann elimination and HCl dissociation). Benchchem.
Troubleshooting

Optimizing reaction temperature for 3-tert-Butylamino-3-methyl-1-butene hydrochloride synthesis

Topic: Troubleshooting & Temperature Optimization Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. The synthesis of 3-tert-butylamino-3-methyl-1-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting & Temperature Optimization Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. The synthesis of 3-tert-butylamino-3-methyl-1-butene hydrochloride is a highly temperature-sensitive, three-step process. Because this workflow involves sterically hindered amines, selective catalytic semi-hydrogenation, and reactive terminal alkenes, minor thermal deviations can lead to catastrophic yield losses or intractable byproducts.

This guide provides field-proven insights, diagnostic FAQs, and self-validating protocols to ensure your synthesis is robust, reproducible, and mechanistically sound.

Reaction Pathway & Temperature Control Points

The following workflow illustrates the critical temperature dependencies at each stage of the synthesis.

SynthesisWorkflow SM 3-Chloro-3-methyl-1-butyne + tert-Butylamine Step1 Step 1: N-Alkylation (SN1 Mechanism) SM->Step1 Int1 3-tert-Butylamino-3-methyl-1-butyne Step1->Int1 25–30 °C (Avoid E1 Elimination) Step2 Step 2: Partial Hydrogenation (Lindlar Catalyst) Int1->Step2 Int2 3-tert-Butylamino-3-methyl-1-butene Step2->Int2 15–20 °C (Prevent Over-reduction) Step3 Step 3: Salt Formation (Anhydrous HCl) Int2->Step3 Product 3-tert-Butylamino-3-methyl-1-butene Hydrochloride Step3->Product 0–5 °C (Prevent Polymerization)

Figure 1: Temperature-dependent workflow for 3-tert-Butylamino-3-methyl-1-butene HCl synthesis.

Diagnostic Q&A: Troubleshooting Temperature Deviations

Q1: Why is my yield of the propargylic amine intermediate so low, with high amounts of enyne byproduct? A1: This is a classic temperature-control issue during the initial N-alkylation step. The reaction between 3-chloro-3-methyl-1-butyne and tert-butylamine proceeds via an SN1 mechanism, driven by the formation of a stable tertiary propargylic carbocation . If the reaction temperature exceeds 30 °C, the activation energy for the competing E1 elimination pathway is reached. This causes the carbocation to lose a proton, forming the volatile and unwanted 2-methyl-1-buten-3-yne instead of undergoing nucleophilic attack by the sterically hindered tert-butylamine. Conversely, dropping the temperature below 20 °C will stall the SN1 ionization. Maintain a strict 25–30 °C window using a thermostated water bath.

Q2: How do I prevent over-reduction to the alkane during the hydrogenation step? A2: Over-reduction occurs when the kinetic barrier for alkene reduction is overcome, which is directly tied to elevated temperatures and excessive hydrogen pressure. The Lindlar catalyst (Pd/CaCO3 poisoned with lead) is designed to selectively reduce alkynes to alkenes . However, if the reaction temperature exceeds 20 °C, the thermodynamic drive to fully saturate the double bond to 3-tert-butylamino-3-methylbutane overrides the catalyst's kinetic poisoning. To ensure a self-validating system, monitor the volumetric uptake of H 2​ gas, strictly maintain the vessel at 15–20 °C, and stop the reaction immediately once 1.0 equivalent of H 2​ is consumed.

Q3: My final hydrochloride salt is discolored and sticky instead of a white powder. What went wrong? A3: The formation of the hydrochloride salt is highly exothermic. 3-tert-Butylamino-3-methyl-1-butene contains a terminal alkene that is highly susceptible to acid-catalyzed polymerization. If anhydrous HCl is added too rapidly or at ambient temperature, localized thermal spikes (often >40 °C) occur. At these temperatures, the alkene undergoes cationic polymerization, generating the sticky, yellowish oligomers you observed. Always perform this step at 0–5 °C with dropwise addition of ethereal HCl to dissipate the heat of neutralization effectively.

Quantitative Temperature Impact Matrix

Use the following data table to benchmark your in-process parameters. Deviations from the target temperature zones will directly result in the listed mechanistic failures.

Reaction StepTarget TemperatureConsequence of Low Temp (< Target)Consequence of High Temp (> Target)Optimal Yield
1. N-Alkylation 25–30 °CReaction stalls; <10% conversion after 48h due to lack of SN1 ionization.E1 elimination dominates; >40% enyne byproduct formation.75–80%
2. Hydrogenation 15–20 °CIncomplete reduction; residual alkyne complicates purification.Over-reduction to alkane; loss of chemoselectivity.>90%
3. Salt Formation 0–5 °CSlower precipitation; easily managed with extended stirring.Alkene cationic polymerization; sticky, discolored, impure salt.>95%
Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that errors are caught before proceeding to the next synthetic stage.

Protocol 1: Synthesis of 3-tert-Butylamino-3-methyl-1-butyne
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, dropping funnel, and an internal thermometer.

  • Reagent Loading: Charge the flask with tert-butylamine (2.5 eq, 250 mmol). The excess amine serves as the essential acid scavenger for the liberated HCl.

  • Temperature Control: Submerge the flask in a thermostated water bath maintained at 25 °C.

  • Addition: Add 3-chloro-3-methyl-1-butyne (1.0 eq, 100 mmol) dropwise over 1 hour. Adjust the drip rate to ensure the internal temperature does not exceed 30 °C.

  • Reaction: Stir the biphasic mixture for 48 hours at 25–30 °C.

    • Self-Validating Checkpoint: Monitor by GC/MS. Do not proceed until >95% consumption of the starting chloride is confirmed.

  • Workup: Quench with 100 mL of cold distilled water to dissolve the tert-butylamine hydrochloride salts. Extract the aqueous layer with diethyl ether (3 x 50 mL), dry the combined organic phases over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via fractional distillation under reduced pressure to isolate the pure propargylic amine.

Protocol 2: Partial Hydrogenation to 3-tert-Butylamino-3-methyl-1-butene
  • Setup: In a Parr hydrogenation flask, dissolve 3-tert-butylamino-3-methyl-1-butyne (50 mmol) in 50 mL of anhydrous hexane.

  • Catalyst Loading: Add Lindlar catalyst (5 wt% Pd on CaCO 3​ , poisoned with Pb) at 5% w/w relative to the substrate. Add 2,2'-(ethylenedithio)diethanol (0.1% w/w) to further suppress over-reduction.

  • Purging: Purge the vessel with N 2​ three times, followed by H 2​ three times to remove all oxygen.

  • Hydrogenation: Pressurize to exactly 1 atm of H 2​ and stir vigorously while maintaining the flask in a 15–20 °C cooling bath.

  • Reaction:

    • Self-Validating Checkpoint: Monitor H 2​ consumption using a gas buret. Terminate the reaction exactly when 50 mmol (approx. 1.22 L at 20 °C) of H 2​ is consumed.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst, wash the pad with hexane, and concentrate the filtrate in vacuo.

Protocol 3: Hydrochloride Salt Formation
  • Setup: Dissolve the crude 3-tert-butylamino-3-methyl-1-butene in 100 mL of anhydrous diethyl ether in a round-bottom flask.

  • Temperature Control: Cool the solution strictly to 0–5 °C using an ice-water bath.

  • Addition: Under vigorous stirring, add 2.0 M ethereal HCl (1.05 eq) dropwise.

    • Self-Validating Checkpoint: A pristine white precipitate must form immediately upon addition. If the solution turns yellow, the addition rate is too fast, and localized heating is causing polymerization.

  • Maturation: Continue stirring for 30 minutes at 0 °C to ensure complete precipitation.

  • Isolation: Filter the white solid under a blanket of N 2​ (the salt can be hygroscopic), wash with 20 mL of cold anhydrous ether, and dry in a vacuum desiccator overnight.

References
  • Title: The Alkylation of Amines with t-Acetylenic Chlorides. Preparation of Sterically Hindered Amines Source: Journal of the American Chemical Society URL: [Link] [1]

  • Title: Palladium Catalyst for Partial Reduction of Acetylenes Source: Organic Syntheses URL: [Link][2]

Optimization

Technical Support Center: Navigating the Solubility Challenges of 3-tert-Butylamino-3-methyl-1-butene Hydrochloride in Non-Polar Solvents

Welcome to the technical support center dedicated to addressing the complexities of working with 3-tert-Butylamino-3-methyl-1-butene hydrochloride. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the complexities of working with 3-tert-Butylamino-3-methyl-1-butene hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues with this compound, particularly in non-polar organic solvents. As a lipophilic tertiary amine hydrochloride, its dual nature presents unique challenges that this guide aims to demystify, providing both theoretical understanding and practical, field-proven solutions.

Understanding the Core Problem: Why is Solubility an Issue?

3-tert-Butylamino-3-methyl-1-butene hydrochloride is an ionic salt. The presence of the hydrochloride moiety renders the molecule highly polar and crystalline, leading to strong intermolecular forces within the solid state. This inherent polarity is at odds with the non-polar nature of solvents like hexane, toluene, or dichloromethane, following the fundamental principle of "like dissolves like." Consequently, direct dissolution of the hydrochloride salt in these solvents is often met with limited success.

This guide provides a structured approach to overcoming this challenge, focusing on four key strategies:

  • Conversion to the Free Base: A fundamental and often most effective approach.

  • Co-solvent Systems: A straightforward method to modify the polarity of your solvent system.

  • Phase Transfer Catalysis (PTC): A catalytic approach to transport the amine into the organic phase.

  • Ion-Pair Extraction: A technique to form a more lipophilic complex that is soluble in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve 3-tert-Butylamino-3-methyl-1-butene hydrochloride directly into my non-polar reaction solvent. What is the first thing I should try?

A1: The most direct and often most successful initial step is to convert the hydrochloride salt to its free base form. The free base, being a neutral and more lipophilic molecule, will exhibit significantly higher solubility in non-polar organic solvents. This can be achieved through a simple liquid-liquid extraction.

Q2: What are the estimated physicochemical properties of 3-tert-Butylamino-3-methyl-1-butene, and how do they influence its solubility?

PropertyEstimated ValueSignificance for Solubility
pKa 10.5 - 11.0The high pKa indicates that the amine is strongly basic. This means a relatively strong base is not required to deprotonate the hydrochloride salt to form the free base.
logP 2.5 - 3.5The positive logP value suggests that the free base form is lipophilic and will preferentially partition into a non-polar organic solvent over water.

Note: These values are estimations and should be used as a guide. It is highly recommended to experimentally determine these values for your specific application.

Q3: Are there any stability concerns I should be aware of when working with the free base in solution?

A3: While the hydrochloride salt is generally more stable for long-term storage as a solid, the free base is typically stable in non-polar organic solvents for the duration of a typical chemical reaction. However, prolonged exposure to air and light can lead to degradation, primarily through oxidation. It is good practice to use the freshly prepared free base solution for your experiments. For long-term storage, it is advisable to keep the compound as the hydrochloride salt.[1]

Q4: I've converted the hydrochloride to the free base, but I'm still seeing some insolubility. What could be the issue?

A4: This could be due to several factors:

  • Incomplete Conversion: Ensure that the pH of the aqueous layer during the extraction was sufficiently basic (pH > 11) to fully deprotonate the amine hydrochloride.

  • Insufficient Solvent: The concentration of the free base in your non-polar solvent may have exceeded its solubility limit. Try using a larger volume of the organic solvent.

  • Water Content: Residual water in your organic phase can reduce the solubility of the lipophilic free base. Ensure your organic extracts are thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before use.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for the key strategies to overcome the poor solubility of 3-tert-Butylamino-3-methyl-1-butene hydrochloride in non-polar solvents.

Strategy 1: Conversion to the Free Base

This is the most fundamental approach and should be the first line of troubleshooting.

  • Dissolution: Dissolve the 3-tert-Butylamino-3-methyl-1-butene hydrochloride in a minimal amount of deionized water in a separatory funnel.

  • Basification: Add a 1 M aqueous solution of sodium hydroxide (NaOH) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise while gently swirling the funnel. Monitor the pH of the aqueous layer with pH paper, aiming for a pH > 11.

  • Extraction: Add your desired non-polar organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) to the separatory funnel. The volume of the organic solvent should be roughly equal to the aqueous volume.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The organic layer (containing the free base) will typically be the upper layer, but this depends on the density of the chosen solvent.

  • Collection: Drain the lower aqueous layer.

  • Repeat Extraction: For optimal recovery, repeat the extraction of the aqueous layer with a fresh portion of the organic solvent two more times.

  • Combine and Dry: Combine all the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for at least 30 minutes.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the free base, which is likely to be an oil. This oil can then be dissolved in the desired non-polar solvent for your experiment.

Start Start with HCl Salt Dissolve Dissolve in Water Start->Dissolve Basify Add Base (e.g., NaOH) pH > 11 Dissolve->Basify AddSolvent Add Non-Polar Organic Solvent Basify->AddSolvent Extract Shake & Separate AddSolvent->Extract CollectOrganic Collect Organic Layer Extract->CollectOrganic Dry Dry with Na2SO4 CollectOrganic->Dry Filter Filter Dry->Filter Concentrate Concentrate Filter->Concentrate End Free Base in Non-Polar Solvent Concentrate->End

Caption: Workflow for converting the hydrochloride salt to its free base.

Strategy 2: Co-solvent Systems

If complete conversion to the free base is not desirable or feasible for your experimental setup, a co-solvent system can be a viable alternative.

Q: I need to run my reaction in a primarily non-polar solvent, but the hydrochloride salt won't dissolve. Can I add a small amount of a polar solvent?

A: Yes, this is the principle of using a co-solvent system. By adding a small amount of a polar aprotic solvent in which the hydrochloride salt has some solubility (e.g., tetrahydrofuran (THF), acetone, or acetonitrile), you can increase the overall polarity of the solvent mixture just enough to dissolve the salt.

Recommended Approach:

  • Solubility Screening: Test the solubility of a small amount of your hydrochloride salt in various polar aprotic solvents to identify a suitable co-solvent.

  • Titration: To your non-polar solvent containing the undissolved salt, add the chosen co-solvent dropwise with stirring until the solid dissolves.

  • Optimization: Use the minimum amount of co-solvent necessary to achieve dissolution to maintain the predominantly non-polar character of your reaction medium.

Caution: Be mindful that the co-solvent may affect your reaction kinetics or pathway. It is advisable to run a small-scale control reaction to assess any potential impact.

Strategy 3: Phase Transfer Catalysis (PTC)

PTC is a powerful technique for reacting a water-soluble or solid ionic reactant with a substrate in a non-polar organic solvent.[2] A phase transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the reactive ion into the organic phase.[2][3]

  • When you need to perform a reaction with the amine hydrochloride salt directly in a biphasic system (solid-liquid or liquid-liquid).

  • When conversion to the free base is undesirable due to stability or procedural constraints.

  • Reaction Setup: In a reaction flask, combine your substrate dissolved in the non-polar solvent, the solid 3-tert-Butylamino-3-methyl-1-butene hydrochloride, and a catalytic amount (1-10 mol%) of a phase transfer catalyst.

  • Catalyst Selection: Common and effective phase transfer catalysts include tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate (TBAHS), and Aliquat 336. The choice of catalyst may need to be optimized for your specific reaction.

  • Reaction Conditions: Stir the heterogeneous mixture vigorously at the desired reaction temperature. Vigorous stirring is crucial to maximize the interfacial area between the solid and liquid phases.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).

cluster_0 Organic Phase cluster_1 Aqueous/Solid Phase Amine_Org R3N (Free Base) Reaction Reaction with Substrate Amine_Org->Reaction Catalyst_Anion_Org Q+X- Catalyst_Cl_Aq Q+Cl- Reaction->Catalyst_Cl_Aq Releases Cl- Amine_HCl R3NH+Cl- Amine_HCl->Amine_Org Catalyst (Q+X-) facilitates transfer Catalyst_Cl_Aq->Catalyst_Anion_Org Ion Exchange

Caption: Simplified mechanism of phase transfer catalysis.

Strategy 4: Ion-Pair Extraction

This technique involves forming an ion pair between the protonated amine and a lipophilic counter-ion. This new ion pair is more soluble in non-polar organic solvents.[4]

  • For analytical applications where you need to extract the amine into a non-polar solvent for analysis.

  • For certain reaction conditions where the presence of the ion-pairing agent does not interfere.

  • Aqueous Solution: Prepare an aqueous solution of 3-tert-Butylamino-3-methyl-1-butene hydrochloride.

  • Add Ion-Pairing Reagent: Add a solution of a lipophilic counter-ion, such as a long-chain alkyl sulfonate or picric acid, to the aqueous solution.

  • Extraction: Extract the aqueous solution with your desired non-polar organic solvent. The newly formed lipophilic ion pair will partition into the organic phase.

  • Separation and Drying: Separate the organic layer and dry it over an anhydrous drying agent.

Note: The choice of the ion-pairing reagent is critical and will depend on the specific application. Picric acid, while effective, is explosive and requires careful handling.[4][5]

Analytical Considerations

Accurate analysis of 3-tert-Butylamino-3-methyl-1-butene and its hydrochloride salt in non-polar solvents is crucial for monitoring reactions and assessing purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Free Base: In a non-polar deuterated solvent like CDCl₃, the free base will show characteristic signals for the tert-butyl, methyl, and vinyl protons.

  • Hydrochloride Salt: Dissolving the hydrochloride salt directly in CDCl₃ is often not possible. If a co-solvent system is used (e.g., with DMSO-d₆), you may observe a broad signal for the N-H proton, which will be absent in the free base spectrum.[6] The chemical shifts of the protons adjacent to the nitrogen will also be different in the salt versus the free base.

High-Performance Liquid Chromatography (HPLC)
  • Method: Reversed-phase HPLC is a suitable technique for the analysis of lipophilic amines. A C18 column is commonly used.[7][8]

  • Mobile Phase: A typical mobile phase would consist of a mixture of acetonitrile or methanol and a buffered aqueous solution. The pH of the aqueous component is critical for controlling the retention time and peak shape of the amine.

  • Detection: As the compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-220 nm) may be possible. For higher sensitivity, derivatization with a fluorescent tag or the use of a mass spectrometer (LC-MS) is recommended.[8]

References

  • Kaliszan, R., et al. (2007). Current State of the Art in HPLC Methodology for Lipophilicity Assessment of Basic Drugs. A Review.
  • Valko, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological distribution.
  • Filo. (2025, September 19).
  • H NMR and C NMR spectra were recorded in CDCl3 or CDCl3 and CCl4 as solvent on 300 MHz or 500 MHz spectrometer.
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • US3856795A - Process for preparation of secondary amines
  • BenchChem. (2025). A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base.
  • Sciencemadness Discussion Board. (2020, July 4).
  • CN102675130A - Phase-transfer catalyst quaternary ammonium salt and preparation method thereof - Google P
  • Scribd. (n.d.). Phase-Transfer Catalysis Basics | PDF | Ammonium | Solvent.
  • Moyer, B. A., et al. (2023, February 16). Lipophilic Guanidine with Enhanced Stability for Use in Cesium Separation from Legacy High-Level Nuclear Waste. Industrial & Engineering Chemistry Research.
  • Rupp, M., et al. (2012). Prediction of pKa values using the PM6 semiempirical method. PeerJ.
  • J-Stage. (2025, February 28).
  • BenchChem. (2025).
  • American Institute of Chemists. (n.d.).
  • BenchChem. (2025).
  • Youn, J. S., et al. (2015). Dimethylamine as a major alkyl amine species in particles and cloud water: Observations in semi-arid and coastal regions.
  • Reddit. (2022, June 23). What's the proper way to convert a freebase to hydrochloride?
  • ResearchGate. (2015, January 9).
  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?
  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules.
  • PubMed. (2022, January 21). TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3.
  • Rupp, M. (2011). Predicting the pKa of Small Molecules.
  • ResearchGate. (n.d.). Extraction of hydrochloric acid with binary mixtures of tertiary amine and organophosphorus acid and analysis of the interaction between the constituents of these mixtures | Request PDF.
  • The Pharmaceutical Society of Korea. (1991, June 30).
  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model.
  • Chemaxon. (n.d.).
  • Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective.
  • PMC. (n.d.). Extraction of Se(iv) and Se(vi) from aqueous HCl solution by using a diamide-containing tertiary amine.
  • Quora. (2017, October 29).
  • Laasonen, K. (2022, May 24). How to Predict the pKa of Any Compound in Any Solvent. acris.
  • Academia.edu. (n.d.). (PDF) Dissolution Method Troubleshooting: An Industry Perspective.
  • IIT Kanpur. (n.d.).
  • Reddit. (2013, April 13).
  • Reddit. (2018, May 13). Ways of crashing out amines.
  • BenchChem. (2025).
  • MDPI. (n.d.). Ion-Pair Extraction Studies of Zr, Hf, Nb, Ta, and Oxonium Anions Using Extractants Containing Amino N.
  • ACS Publications. (2010, March 9). Dissolving Carboxylic Acids and Primary Amines on the Overhead Projector.
  • Amines. (n.d.).
  • ACS Publications. (2010, March 9). Dissolving Carboxylic Acids and Primary Amines on the Overhead Projector.
  • Principles of Drug Action 1, Spring 2005, Amines.
  • Amine compounds.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis [PhD thesis]. [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software.
  • ResearchGate. (2013, December 3). How can one calculate the logP value for a mixed organic substance?
  • ResearchGate. (n.d.). List of studied lipophilic amines | Download Table.
  • Wikipedia. (n.d.). Amine.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Alkylation of 3-tert-Butylamino-3-methyl-1-butene Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter critical bottlenecks when attempting to alkylate highly sterically hindered secondary allylic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter critical bottlenecks when attempting to alkylate highly sterically hindered secondary allylic amines.

3-tert-Butylamino-3-methyl-1-butene (also known as N-tert-butyl-1,1-dimethylallylamine) is an exceptionally crowded molecule. The secondary nitrogen is flanked by a bulky tert-butyl group and a 1,1-dimethylallyl group. Attempting to alkylate this substrate using standard protocols often results in complete reaction failure, massive byproduct formation, or thermal degradation.

This guide provides field-proven insights, causal explanations, and self-validating protocols to help you successfully navigate these challenges.

Reaction Pathway Analysis

G SM 3-tert-Butylamino-3-methyl- 1-butene (Free Base) SN2 S_N2 Pathway (Kinetically Disfavored) SM->SN2 + Alkyl Halide E2 E2 Elimination (Sterically Favored) SM->E2 + Alkyl Halide Degradation Thermal Degradation (> 60°C) SM->Degradation Heat Prod Tertiary Amine (Desired Product) SN2->Prod Side1 Alkene + Amine HX (Byproduct) E2->Side1 Side2 Hofmann-like Fragmentation Degradation->Side2 Prod->Degradation Steric Relief

Reaction pathways for the alkylation of sterically hindered allylic amines.

Frequently Asked Questions (Troubleshooting)

Q1: During alkylation with primary alkyl bromides, my NMR shows predominantly unreacted amine and terminal alkenes. How do I force the N-alkylation? Causality & Expert Insight: You are observing a classic competition between nucleophilic substitution ( SN​2 ) and elimination (E2). The tert-butyl and 1,1-dimethylallyl groups create a massive steric shield around the secondary nitrogen. This steric bulk drastically increases the activation energy required for the nitrogen lone pair to attack the electrophilic carbon of the alkyl halide. Consequently, the nitrogen acts as a Brønsted base rather than a Lewis nucleophile, abstracting a less hindered β -proton from the alkyl halide to form an alkene . Solution: To bypass the E2 pathway entirely, abandon direct alkylation with alkyl halides and switch to Reductive Amination . By condensing the amine with an aldehyde to form an intermediate iminium ion, you eliminate the β -hydrogens of an alkyl halide from the equation. If direct alkylation is strictly required, you must use highly electrophilic agents lacking β -hydrogens (e.g., methyl iodide, benzyl bromide).

Q2: I am using the hydrochloride salt directly with K2​CO3​ in acetonitrile, but the reaction stalls at <5% conversion. Why? Causality & Expert Insight: The reaction is failing because the amine remains protonated. 3-tert-Butylamino-3-methyl-1-butene hydrochloride is a highly stable salt. Heterogeneous bases like K2​CO3​ in moderately polar solvents like acetonitrile ( CH3​CN ) lack the solubility and basicity required to rapidly deprotonate such a bulky, hydrophobic salt in situ. If the free base is not generated, the nitrogen has no lone pair available for nucleophilic attack. Solution: Perform a biphasic free-basing step prior to the reaction (see Protocol 1). Alternatively, if a one-pot method is necessary, switch to a more soluble and stronger base system, such as Cs2​CO3​ in anhydrous N-Methyl-2-pyrrolidone (NMP), which provides better solvation for the inorganic base and stabilizes the transition state.

Q3: When I increase the temperature to 80°C to drive the reaction, the starting material disappears, but I get a complex mixture of low-molecular-weight fragments. What is decomposing? Causality & Expert Insight: You are inducing thermal degradation. Sterically hindered allylic amines are highly susceptible to retro-ene reactions and Hofmann-like eliminations when heated. As demonstrated in recent studies on extremely hindered trialkylamines , accumulating steric strain in the product lowers the activation barrier for elimination. Heating the reaction above 60°C provides the thermal energy to overcome this lowered barrier, causing the molecule to fragment into an alkene and a smaller secondary amine to relieve steric distress. Solution: Strictly control the reaction temperature. Never exceed 50°C. If the reaction is too slow at this temperature, focus on increasing the electrophilicity of your reagent (e.g., adding catalytic KI) rather than increasing thermal energy.

Quantitative Data: Condition Optimization

Table 1: Effect of Alkylating Conditions on Product Distribution (Model Electrophile: 1-Bromohexane; Substrate: 3-tert-Butylamino-3-methyl-1-butene)

MethodologyReagents / SolventTemp (°C)Conversion (%)N-Alkylation Yield (%)E2 Elimination (Alkene) (%)
Direct Salt Alkylation K2​CO3​ / MeCN / R-Br6015< 510
Free Base Alkylation Cs2​CO3​ / NMP / R-Br45853550
Free Base AlkylationNaH / THF / R-Br25951085
Reductive Amination Hexanal / NaBH(OAc)3​ / DCE 25 > 95 88 N/A (0)
Self-Validating Experimental Protocols
Protocol 1: Preparation of the Free Base

Causality: Pre-forming the free base ensures maximum nucleophilicity and prevents the water generated from in situ neutralization from hydrolyzing your alkylating agent.

  • Biphasic Setup: Suspend 3-tert-Butylamino-3-methyl-1-butene hydrochloride (1.0 eq) in a 1:1 mixture of Methyl tert-butyl ether (MTBE) and distilled water.

  • Neutralization: Slowly add 2M aqueous NaOH while stirring vigorously.

    • Self-Validation: Check the aqueous layer with pH paper. Continue adding NaOH until the pH is > 12. The free base will manifest as a distinct, clear organic layer separating from the aqueous phase.

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer once more with MTBE. Combine the organic layers and dry over anhydrous Na2​SO4​ .

  • Concentration (CRITICAL): Filter the drying agent and concentrate the solvent under reduced pressure on a rotary evaporator.

    • Self-Validation:Do not use high vacuum (< 50 mbar). The free base is highly volatile (BP ~141°C). Validation of successful solvent removal without product loss is achieved when the mass of the resulting pale-yellow oil closely matches the theoretical yield of the free base.

Protocol 2: Reductive Amination (Recommended Workflow)

Causality: By using an aldehyde instead of an alkyl halide, we form an iminium intermediate that is subsequently reduced. This completely removes the β -hydrogens of the electrophile from the system, reducing the E2 elimination pathway to zero.

  • Iminium Formation: In a flame-dried flask under nitrogen, dissolve the free base (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation.

    • Self-Validation: The solution will typically exhibit a slight color shift (often yellowing), indicating successful iminium formation. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq).

    • Self-Validation: Mild effervescence may occur. The suspension will gradually become a homogeneous or finely cloudy mixture as the solid reducing agent is consumed.

  • Reaction Monitoring: Stir at room temperature (20–25°C) for 12–24 hours. Monitor by TLC or LC-MS until the starting amine is consumed.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ .

    • Self-Validation: Vigorous gas evolution ( CO2​ ) will occur. The quench is complete when gas evolution ceases and the aqueous layer pH stabilizes at ~8. Extract with DCM, dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

References
  • Title: Alkylation of amines with tertiary, acetylenic chlorides. Preparation of sterically hindered amines. Source: Journal of the American Chemical Society (1960) URL: [Link]

  • Title: Synthesis of Trialkylamines with Extreme Steric Hindrance and Their Decay by a Hofmann-like Elimination Reaction. Source: The Journal of Organic Chemistry (2020) URL: [Link]

  • Title: General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Source: Organic Letters (2019) URL: [Link]

Optimization

Managing the hygroscopic properties of 3-tert-Butylamino-3-methyl-1-butene hydrochloride during long-term storage

Welcome to the technical support guide for 3-tert-Butylamino-3-methyl-1-butene hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the specific challenges a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-tert-Butylamino-3-methyl-1-butene hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with the management of this compound's hygroscopic properties during long-term storage and experimental use. Our goal is to provide you with not only procedural guidance but also the underlying scientific rationale to ensure the integrity and reproducibility of your work.

Part 1: Frequently Asked Questions (FAQs) - Proactive Management

This section addresses common questions regarding the nature of 3-tert-Butylamino-3-methyl-1-butene hydrochloride and provides best practices for its handling and storage to prevent moisture-related issues.

Q1: What is hygroscopicity and why is 3-tert-Butylamino-3-methyl-1-butene hydrochloride susceptible?

A: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, typically at room temperature.[1] 3-tert-Butylamino-3-methyl-1-butene hydrochloride is an amine hydrochloride salt. The presence of the charged quaternary amine and the chloride counter-ion makes the molecule highly polar. This polarity facilitates the formation of hydrogen bonds with water molecules present in the atmosphere, leading to moisture absorption.[2][3] The extent of this moisture uptake is dependent on the ambient relative humidity (RH), temperature, and the material's specific critical relative humidity threshold.[4][5]

Q2: What are the immediate and long-term consequences of moisture absorption?

A: The consequences of moisture absorption can be significant and varied, impacting both the physical and chemical properties of the compound.

  • Physical Changes: Initially, moisture uptake can lead to particle agglomeration, causing the free-flowing powder to become clumpy or cake-like.[4][6][7] This complicates handling, particularly accurate weighing. In cases of high humidity exposure, the compound may undergo deliquescence, where it absorbs enough water to dissolve and form a solution.[8]

  • Chemical Degradation: The presence of water can promote hydrolysis, potentially cleaving labile bonds within the molecule or reacting with impurities.[4][9] This leads to a decrease in purity and the formation of new degradation products over time.

  • Impact on Analysis & Efficacy: An unknown water content leads to inaccurate weighing for solution preparation, causing errors in concentration-dependent assays and affecting dose accuracy in drug development.[10] Furthermore, changes in the solid-state form (e.g., conversion from an anhydrate to a hydrate) can alter dissolution rates and bioavailability.[11]

Q3: What are the ideal long-term storage conditions for this compound?

A: To maintain the long-term integrity of 3-tert-Butylamino-3-methyl-1-butene hydrochloride, strict control over the storage environment is paramount. The recommended conditions are based on established stability testing guidelines, such as those from the International Council for Harmonisation (ICH).[12][13][14][15]

Table 1: Recommended Long-Term Storage Conditions

ParameterConditionRationale & Best Practices
Temperature 2-8°C (Refrigerated)Lower temperatures reduce the rate of potential chemical degradation. The container must be brought to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[16]
Relative Humidity (RH) As low as possible (<30% RH)This is the most critical parameter. Storage in a desiccator with a regularly refreshed desiccant (e.g., silica gel, molecular sieves) or within a controlled low-humidity chamber is essential.[17][18]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)For highly sensitive applications, backfilling the container with a dry, inert gas after each use displaces moist air and minimizes oxidation risk.
Light Protected from Light (Amber Vial)While specific photostability data for this compound is not widely published, it is a standard best practice to protect all active pharmaceutical ingredients (APIs) from light to prevent photochemical degradation.[14]

These conditions align with the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances.[12][13][14]

Q4: How should I handle the compound during routine laboratory use (e.g., weighing)?

A: Proper handling during weighing is critical to prevent moisture uptake that can compromise the entire bulk container.

  • Minimize Exposure Time: Have all tools (spatulas, weigh boats) clean, dry, and ready before opening the primary container. Weigh the required amount as quickly as possible and securely reseal the container immediately.[19][20]

  • Controlled Environment: If possible, handle the powder inside a glovebox with a dry, inert atmosphere.[19] If a glovebox is unavailable, use a balance with a draft shield in a room with controlled, low humidity. Avoid weighing on humid days.

  • No "Shaking Out": Do not shake the powder from the bottle, as this can create dust and increase the surface area exposed to air. Use a clean, dry spatula.

  • Aliquot Strategy: For frequent use, it is highly advisable to create smaller, single-use aliquots from the main stock bottle under controlled conditions.[19][21] This prevents repeated exposure of the bulk material to the atmosphere.

Q5: What packaging is best for long-term storage and for aliquots?

A: The choice of packaging is a critical barrier against moisture ingress.[1][6]

  • Primary Container: The ideal primary container is an amber glass bottle with a screw cap that has a chemically inert, tight-fitting liner (e.g., a PTFE-faced liner).

  • Sealing: After closing, wrap the cap-bottle interface with Parafilm® M as an extra precaution against moisture ingress during storage.[17]

  • Secondary Containment: For ultimate protection, the sealed primary container can be placed inside a heat-sealed, moisture-barrier bag (e.g., a foil laminate bag) along with a desiccant pouch.[17] This creates a micro-environment with minimal humidity.

Part 2: Troubleshooting Guide - Reactive Solutions

This section provides guidance for specific problems you may encounter, helping you to diagnose the issue and take corrective action.

Q1: My powder has visible clumps or has become sticky. What should I do?

A: This is a clear indication of significant moisture absorption.[19] The appropriate course of action depends on the severity and the intended use of the material. Attempting to dry the material in a standard lab oven is generally not recommended as it can cause thermal degradation and may not remove all bound water.

Below is a decision workflow to guide your actions.

G A Visual Inspection: Powder is clumped or sticky B Assess Severity A->B C Minor Clumping: Soft, easily broken clumps B->C Minor D Severe Caking: Hard lumps, wet or pasty appearance B->D Severe E Action for Minor Clumping: Gently break up clumps with a dry spatula inside a glovebox or low-humidity environment. C->E F Action for Severe Caking: Material integrity is compromised. Strongly advise against use for quantitative or cGMP applications. D->F G Quarantine the affected lot. Perform urgent Water Content (Karl Fischer) and Purity (HPLC) analysis. E->G F->G I Decision Point: Is the material for non-critical, qualitative use only? F->I H Review handling and storage procedures immediately. Implement corrective actions (e.g., use of desiccator, aliquoting). G->H J Proceed with caution. Solubilize entire clump for stock solution to ensure homogeneity. I->J Yes K Discard material and procure a new lot. I->K No

Caption: Decision workflow for handling clumped material.

Q2: My Karl Fischer titration results show higher-than-expected water content. What are the potential causes?

A: Elevated water content is a direct red flag. Karl Fischer (KF) titration is highly specific for water and is the gold-standard method.[22][23]

  • Improper Storage/Handling: This is the most common cause. Review your procedures against the best practices outlined in Part 1. Even brief or repeated exposure to ambient air can cause significant moisture uptake.

  • Leaky Titration Cell: The KF instrument itself must be perfectly sealed to prevent ingress of atmospheric moisture, which leads to high background drift.[24] Ensure all joints and septa are well-greased and sealed.

  • Contaminated Solvent/Reagents: The KF reagents and the solvent used (e.g., anhydrous methanol) must be fresh and have a low water content.

  • Sample Preparation: If using a KF oven to heat the sample, ensure the temperature is optimized to release water without causing thermal decomposition of the compound, which can also produce water and interfere with the result.

Q3: My HPLC purity analysis shows new or growing impurity peaks over time. Could this be related to moisture?

A: Yes, this is a strong possibility and a key indicator of chemical instability. A stability-indicating HPLC method is designed to separate the active ingredient from any potential degradation products.[25]

  • Hydrolytic Degradation: Water can act as a reactant, leading to hydrolysis of the parent compound. The resulting degradation products will appear as new peaks in the chromatogram.

  • Changes in Salt Form: In some cases, interactions with water can potentially affect the equilibrium between the free base and the hydrochloride salt, which might manifest as peak splitting or tailing in the chromatogram, especially if the mobile phase is not adequately buffered.[26]

  • Investigation: To confirm if an impurity is from hydrolysis, you can perform a forced degradation study. Subject a sample of the material to accelerated conditions of high humidity (e.g., 25°C/75% RH) for a short period and compare its HPLC profile to a control sample stored under ideal conditions.[27] If the peak grows significantly under humid conditions, it is likely a hydrolytic degradant.

Q4: I am observing poor reproducibility in my experimental results. How can I determine if moisture uptake is the root cause?

A: Poor reproducibility is often traced back to inconsistencies in sample concentration. Since hygroscopic material gains weight by absorbing water, weighing out a "fixed" amount of powder can result in a variable amount of the active compound.

G cluster_0 Cause cluster_1 Action cluster_2 Effect on Composition cluster_3 Result A Hygroscopic Powder (Unknown Water Content) B Weigh 100 mg of powder A->B C Scenario 1 (Dry): 99 mg API + 1 mg H2O B->C D Scenario 2 (Moist): 95 mg API + 5 mg H2O B->D E Inconsistent Molar Concentration in Final Solution C->E D->E F Poor Reproducibility in Assay Results E->F

Caption: Impact of hygroscopicity on experimental reproducibility.

Troubleshooting Steps:

  • Measure Water Content: Before preparing any solutions for a critical experiment, take an aliquot of the powder from the exact same bottle and determine its water content using Karl Fischer titration.

  • Correct for Water Content: Use the measured water content to correct the mass of powder you weigh out.

    • Corrected Mass = (Target Mass of Anhydrous API) / (1 - [Water Content as a decimal])

    • For example, if you need 100 mg of the active compound and the KF result is 2.5% (0.025), you would weigh out: 100 mg / (1 - 0.025) = 102.56 mg of the powder.

  • Compare Results: By preparing solutions with this corrected mass, you can determine if the reproducibility of your assay improves. If it does, hygroscopicity was the primary root cause.

Part 3: Essential Analytical Protocols

These protocols provide a validated starting point for the quality control of 3-tert-Butylamino-3-methyl-1-butene hydrochloride.

Protocol 1: Water Content Determination by Coulometric Karl Fischer Titration

This method is ideal for accurately determining low levels of water in the compound.[10][24]

  • Instrumentation: Coulometric Karl Fischer Titrator with a sealed titration cell, preferably with a diaphragm. A KF oven for gas-phase extraction is recommended for solid samples.

  • Reagents: High-quality, low-moisture coulometric KF reagents (anolyte and catholyte). Anhydrous methanol for cleaning.

  • Procedure (using KF Oven):

    • System Preparation: Ensure the titration cell is clean, dry, and properly assembled. Allow the instrument to run a pre-titration to condition the cell and achieve a low, stable drift rate (e.g., <10 µ g/min ).

    • Sample Preparation: In a low-humidity environment, accurately weigh approximately 20-50 mg of the compound directly into a dry glass vial. Crimp the vial immediately with a septum cap.

    • Temperature Optimization: If it's the first time analyzing this material, determine the optimal oven temperature by running a temperature ramp to find the point of maximum water release without decomposition. A typical starting point for amine hydrochlorides is 120-150°C.

    • Analysis: Place the sealed vial into the KF autosampler. The instrument will pierce the septum with a double needle, sweep the released water vapor from the heated vial into the titration cell using a stream of dry nitrogen or air, and automatically titrate the water.

    • Calculation: The instrument software will automatically calculate the water content based on the amount of current used to generate the iodine titrant and the sample weight. The result is typically expressed as a percentage (w/w).

  • Trustworthiness Check: Run a certified water standard (e.g., sodium tartrate dihydrate) to verify the instrument's performance before and after your sample set. The result should be within the certified limits.

Protocol 2: Stability-Indicating Purity Analysis by RP-HPLC

This method is designed to quantify the main component and separate it from potential impurities and degradation products.[25][28][29]

  • Instrumentation: HPLC system with a UV/DAD detector, autosampler, and column oven.

  • Chromatographic Conditions (Typical Starting Point):

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Diode Array Detector (DAD) collecting spectra from 200-400 nm; quantify at a suitable wavelength (e.g., 220 nm).

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Water Content Correction: Determine the water content of the solid powder using Protocol 1.

    • Stock Solution: Accurately weigh an amount of powder equivalent to 10 mg of the anhydrous compound into a 10 mL volumetric flask.

    • Dissolution: Dissolve and dilute to the mark with a suitable diluent (e.g., 50:50 Water:Acetonitrile). Ensure complete dissolution.

    • Working Solution: Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL.

  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all integrated peaks.

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Impurity Quantification: Quantify known impurities against their own reference standards. For unknown impurities, report their area percentage relative to the main peak.

  • Trustworthiness Check: The method is considered stability-indicating if forced degradation studies (e.g., acid, base, peroxide, heat, light) show that the degradation product peaks are resolved from the main compound peak with a resolution of >1.5. Peak purity analysis using a DAD can confirm that the main peak is spectrally pure and not co-eluting with any impurities.[29]

References
  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). [Link]

  • Quality Guidelines - ICH. [Link]

  • How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? - H2O. [Link]

  • Mastering Karl Fischer Moisture Analysis: A Complete Guide - TCA Lab / Alfa Chemistry. [Link]

  • Q1A(R2) Guideline - ICH. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products - EMA. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. [Link]

  • HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC. [Link]

  • (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - ResearchGate. [Link]

  • Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis. [Link]

  • Karl Fischer titration - Wikipedia. [Link]

  • Stability Conditions for WHO Member states by region. [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • How do you handle hygroscopic solutes in the lab? - TutorChase. [Link]

  • Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane | ACS Applied Polymer Materials - ACS Publications. [Link]

  • Hygroscopic Powder in Capsule Filling: Causes & Solutions. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]

  • API Hygroscopicity - Pharma Innovation. [Link]

  • How to store temperature and moisture-sensitive compounds? : r/chemistry - Reddit. [Link]

  • Hygroscopic chemical...how to deal with? - General Lab Techniques - Protocol Online. [Link]

  • Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum. [Link]

  • Best Practices for Proper Chemical Storage - The Synergist. [Link]

  • Practices for Proper Chemical Storage. [Link]

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC. [Link]

  • Remedies for Hygroscopic Powders : r/metallurgy - Reddit. [Link]

  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link]

  • Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C - Journal of Pharmaceutical Research. [Link]

  • USP Water Activity: A Better Approach for Lyo Moisture Determination. - A3P. [Link]

  • Annex 10 - ICH. [Link]

  • Automated Water Content Determination of Hygroscopic Lyophilized Drugs - Mettler Toledo. [Link]

  • Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane - ResearchGate. [Link]

  • Clogging Problems in Fine Powder Feeding and How to Prevent Them - seiwa giken. [Link]

  • Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in - Chemical Methodologies. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le - Copernicus ACP. [Link]

  • ANNEX 11 * Guidelines for stability testing of pharmaceutical products containing well established drug substances in convention - ZAMRA. [Link]

  • Analytical HPLC Method Validation of Amiloride and Its Pharmacokinetic Study in Humans. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. [Link]

  • Effect of Humidity on the Reactive Uptake of Ammonia and Dimethylamine by Nitrogen-Containing Secondary Organic Aerosol. [Link]

  • Effects of Humidity Pretreatment Devices on the Loss of HCl Gas Emitted from Industrial Stacks - MDPI. [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products - EMA. [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments. [Link]

  • 3-t-Butyl-3-methyl-1-butyne | C9H16 | CID 57543169 - PubChem. [Link]

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Troubleshooting

Troubleshooting peak tailing in HPLC analysis of 3-tert-Butylamino-3-methyl-1-butene hydrochloride

This guide provides in-depth troubleshooting strategies for a common issue encountered during the High-Performance Liquid Chromatography (HPLC) analysis of basic compounds like 3-tert-Butylamino-3-methyl-1-butene hydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting strategies for a common issue encountered during the High-Performance Liquid Chromatography (HPLC) analysis of basic compounds like 3-tert-Butylamino-3-methyl-1-butene hydrochloride: peak tailing . As a tertiary amine hydrochloride, this analyte is prone to secondary interactions with the stationary phase, which can compromise peak symmetry, resolution, and quantitation accuracy. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve these chromatographic challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing significant peak tailing for 3-tert-Butylamino-3-methyl-1-butene hydrochloride. What is the most likely cause?

A1: The primary cause is most likely a secondary ionic interaction between your positively charged analyte and negatively charged silanol groups on the silica-based stationary phase.

Here's the underlying mechanism: 3-tert-Butylamino-3-methyl-1-butene hydrochloride is a basic compound. In typical reversed-phase mobile phases (pH 3-7), the tertiary amine group is protonated, carrying a positive charge. Standard silica-based HPLC columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3.5-4, these acidic silanols can deprotonate to form ionized silanates (Si-O⁻).[1] This creates negatively charged sites on the stationary phase.

The positively charged analyte molecules can then interact with these negatively charged silanate groups through an ion-exchange mechanism.[2] This secondary retention mechanism is stronger and has different kinetics than the desired hydrophobic (reversed-phase) retention, causing some analyte molecules to be retained longer than others and elute slowly from the column, resulting in a "tailing" peak.[3][4]

cluster_0 Peak Tailing Mechanism (pH > 4) Analyte+ Analyte (Protonated Amine) Silanol- Ionized Silanol (Si-O⁻) Analyte+->Silanol- Ion-Exchange Interaction Tailing Asymmetric Peak Silanol-->Tailing Causes

Caption: Secondary interaction causing peak tailing.

Q2: How can I eliminate peak tailing by modifying my mobile phase?

A2: Mobile phase optimization is the most direct and powerful way to improve the peak shape of basic compounds. The two main strategies are pH control and the use of additives.

The most effective strategy is to suppress the ionization of the problematic silanol groups. By lowering the mobile phase pH to between 2.5 and 3.0, the silanol groups become fully protonated (Si-OH), neutralizing their negative charge.[3][5] This eliminates the opportunity for ion-exchange interactions with your analyte.

ParameterRecommendationRationale
pH 2.5 - 3.0Suppresses silanol ionization, eliminating secondary ionic interactions.[3][5]
Buffer Type Phosphate, FormateProvides good buffering capacity in the low pH range. Formate is volatile and ideal for LC-MS applications.
Buffer Conc. 10 - 25 mMSufficient to control pH and maintain consistent ionization state of the analyte without being excessively viscous.[6]

Experimental Protocol: pH Modification Test

  • Prepare Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 2.7 using concentrated phosphoric acid.

  • Prepare Mobile Phase B (Organic): Use HPLC-grade acetonitrile or methanol.

  • System Equilibration: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes to ensure the pH on the stationary phase surface is fully stabilized.

  • Injection: Inject your standard solution of 3-tert-Butylamino-3-methyl-1-butene hydrochloride.

  • Analysis: Compare the resulting peak shape (specifically the USP Tailing Factor or Asymmetry Factor) to your previous method. A significant reduction in tailing confirms silanol interaction as the root cause.

This is an older technique, often unnecessary with modern high-purity columns, but can be effective. Adding a small, basic amine like triethylamine (TEA) to the mobile phase at a concentration of 10-25 mM can also reduce tailing.[6] The TEA is a "competing base" that preferentially interacts with the active silanol sites, effectively shielding them from your analyte.[2] However, TEA can shorten column lifetime and may suppress ionization in LC-MS analyses.[5] This approach is generally recommended only if low pH and a high-quality column are insufficient.

Q3: My peak is still tailing at low pH. Should I change my HPLC column?

A3: Yes. If mobile phase optimization is not sufficient, your column chemistry is the next critical factor to address. Not all C18 columns are created equal when it comes to analyzing basic compounds.

The key is to choose a column with minimal accessible silanol groups.

Column TechnologyDescriptionSuitability for Basic Amines
"Type A" Silica (Older) Lower purity silica with high metal content and many acidic silanol groups.Poor. Will almost certainly cause severe tailing for this analyte.[6]
High-Purity "Type B" Silica Modern columns made with silica containing very low metal contamination. Results in less acidic, more homogeneous silanol groups.Good. The industry standard and a minimum requirement.[1]
End-Capped Columns After bonding the C18 phase, the column is treated with a small silylating reagent (e.g., trimethylchlorosilane) to "cap" many of the remaining silanol groups.[2][3]Excellent. End-capping physically blocks silanol interactions, drastically improving peak shape for basic compounds.[2][4]
Polar-Embedded Phases These phases have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This provides shielding of residual silanols.Excellent. Offers alternative selectivity and good peak shape for bases.
Superficially Porous Particles (SPP) Also known as core-shell particles, these have a solid, non-porous core with a thin, porous outer shell.[7][8] They offer higher efficiency and faster separations at lower backpressures than fully porous particles (FPP) of the same size.[7][9][10]Excellent. The high efficiency can improve resolution and peak symmetry, though loadability might be lower than FPP columns.[8]

Recommendation: For robust analysis of 3-tert-Butylamino-3-methyl-1-butene hydrochloride, use a modern, high-purity, end-capped C18 or C8 column. Columns based on superficially porous particles can offer significant performance advantages.[7][8]

Q4: I've optimized my mobile phase and am using a good column, but I still see some tailing. What else could be wrong?

A4: If the primary chemical interactions have been addressed, the issue may be physical (related to the HPLC system and sample) or due to secondary chemical effects.

Start Peak Tailing Observed AllPeaks Are ALL peaks in the chromatogram tailing? Start->AllPeaks ChemProb Chemical / Column Problem AllPeaks->ChemProb No PhysProb Physical / System Problem AllPeaks->PhysProb Yes CheckColumn Is the column old or contaminated? Consider guard column. ChemProb->CheckColumn CheckFittings Check fittings, tubing length, and dead volume. PhysProb->CheckFittings End Symmetrical Peak CheckFittings->End OptimizeMethod Optimize Mobile Phase (pH) & Column Chemistry (See Q2/Q3) CheckColumn->OptimizeMethod No ReplaceColumn Flush column or replace. Check for voids. CheckColumn->ReplaceColumn Yes CheckOverload Is sample overloaded? Is sample solvent correct? OptimizeMethod->CheckOverload ReplaceColumn->End DiluteSample Reduce injection volume/concentration. Dissolve sample in mobile phase. CheckOverload->DiluteSample Yes CheckOverload->End No DiluteSample->End

Caption: Troubleshooting workflow for peak tailing.

  • Column Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to peak fronting or tailing.[11][12]

    • Solution: Reduce the injection volume or dilute your sample and re-inject. If the peak shape improves, the column was overloaded.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion.[12]

    • Solution: Whenever possible, dissolve your standard and samples in the initial mobile phase composition.

  • Extra-Column Volume: Excessive tubing length or internal diameter, or poorly made connections (especially between the column and detector), can cause band broadening that manifests as peak tailing for all peaks in your chromatogram.[13][14]

    • Solution: Use narrow-bore (0.005" ID or smaller) tubing and ensure all fittings are properly seated to minimize dead volume.

  • Column Contamination or Degradation: Over time, strongly retained matrix components can foul the column inlet, or the stationary phase can degrade (loss of end-capping), creating new active sites.

    • Solution: Use a guard column to protect the analytical column from sample matrix components. If you suspect degradation, try flushing the column or replacing it.

Q5: I've tried everything and still can't get a perfectly symmetrical peak. Are there any alternative chromatographic modes I can explore?

A5: Yes, if standard reversed-phase is not providing adequate results, two alternative techniques are worth considering for a polar, basic compound like yours.

  • Ion-Pair Chromatography (IPC): This reversed-phase technique involves adding an "ion-pair reagent" to the mobile phase.[15][16] For your cationic analyte, an anionic reagent like an alkyl sulfonate (e.g., sodium heptanesulfonate) is used.[16][17] The reagent forms a neutral ion-pair with the analyte, which increases its hydrophobicity and retention on a C18 column, while also masking the charge and preventing silanol interactions.[15] This can provide excellent peak shape but requires long equilibration times and dedicating a column to the method, as the reagent can be difficult to wash out completely.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds that are poorly retained in reversed-phase.[18][19][20] It uses a polar stationary phase (like bare silica, amide, or amino) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[20][21] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[21] HILIC can provide excellent peak shapes for basic compounds as the high organic content can minimize silanol interactions, and it is highly compatible with mass spectrometry.[19][22]

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Peak Tailing in HPLC - Element Lab Solutions.
  • The Difference Between Superficially Porous and Fully Porous Particles - Chrom Tech, Inc.
  • ACE News - HPLC.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds - Waters Corpor
  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality - Element Lab Solutions.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
  • What's the Difference Between Superficially Porous and Totally Porous HPLC Columns? - Chrom Tech.
  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs.
  • Kinetic performance comparison of fully and superficially porous particles with sizes ranging between 2.7 μm and 5 μm: Intrinsic evaluation and application to a pharmaceutical test compound - PMC.
  • The LCGC Blog: Silica for HPLC St
  • Ion-Pair Reagents for HPLC - TCI.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • Ion Pair Reagents (for HPLC) | Tokyo Chemical Industry Co., Ltd.(APAC).
  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing - YouTube.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Hydrophilic interaction liquid chromatography (HILIC)
  • Ion pair chrom
  • HPLC Troubleshooting Guide - Advanced Chrom
  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - MicroSolv Technology Corpor
  • Ion-Pairing Agents | HPLC - Mason Technology.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Hydrophilic Interaction Chrom

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Reference Data & Comparative Studies

Validation

3-tert-Butylamino-3-methyl-1-butene hydrochloride vs 3-tert-Butylamino-3-methyl-1-butyne hydrochloride

Executive Summary In preclinical drug development and pharmacological screening, minor structural modifications—such as the transition from a carbon-carbon double bond (alkene) to a triple bond (alkyne)—can fundamentally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development and pharmacological screening, minor structural modifications—such as the transition from a carbon-carbon double bond (alkene) to a triple bond (alkyne)—can fundamentally alter a compound's reactivity, target affinity, and mechanism of action. This guide provides an in-depth comparison between 3-tert-Butylamino-3-methyl-1-butene hydrochloride (an allylamine derivative) and 3-tert-Butylamino-3-methyl-1-butyne hydrochloride (a propargylamine derivative).

Historically, both compounds have been evaluated for their efficacy as radioprotective agents. However, their distinct functional groups dictate entirely different behaviors in enzymatic environments, particularly concerning Monoamine Oxidase (MAO) inhibition. This guide outlines the mechanistic divergence between these two compounds and provides self-validating experimental protocols for evaluating their performance in vitro and in vivo.

Structural and Mechanistic Divergence

The core difference between these two molecules lies in their degree of saturation, which directly dictates their chemical biology:

  • The Alkyne (1-butyne derivative): Contains a propargylamine pharmacophore. Propargylamines are classic mechanism-based "suicide" inhibitors of MAO enzymes. When the enzyme attempts to oxidize the alkyne, it inadvertently generates a highly reactive allene intermediate. This intermediate undergoes a Michael-type addition, forming an irreversible covalent bond with the N5 atom of the enzyme's flavin adenine dinucleotide (FAD) cofactor ().

  • The Alkene (1-butene derivative): Contains an allylamine pharmacophore. While allylamines can interact with MAO active sites, they generally lack the specific electronic configuration required to form a stable, irreversible covalent adduct with FAD. Consequently, they act as reversible, competitive inhibitors with significantly lower long-term potency.

MAO_Mechanism E MAO-B Enzyme + FAD Cofactor R1 Allene Intermediate Formation E->R1 Enzymatic Oxidation R2 No Reactive Intermediate E->R2 Enzymatic Oxidation A1 3-tert-Butylamino-3-methyl-1-butyne (Alkyne Derivative) A1->E Binds Active Site A2 3-tert-Butylamino-3-methyl-1-butene (Alkene Derivative) A2->E Binds Active Site O1 Irreversible Covalent FAD Adduct (Suicide Inhibition) R1->O1 O2 Transient / Weak Inhibition R2->O2

Mechanistic divergence of alkyne vs. alkene derivatives in MAO-B enzyme inhibition.

Comparative Data Summary

To facilitate rapid decision-making in screening workflows, the following table summarizes the quantitative and qualitative distinctions between the two compounds.

Property / Feature3-tert-Butylamino-3-methyl-1-butene HCl3-tert-Butylamino-3-methyl-1-butyne HCl
Pharmacophore Class AllylaminePropargylamine
Bond Type C=C (Double Bond)C≡C (Triple Bond)
MAO Inhibition Profile Reversible / WeakIrreversible / Potent (Time-dependent)
FAD Adduct Formation UnlikelyYes (via reactive allene)
In Vivo Radioprotection Evaluated against 800 R X-raysEvaluated against 800 R X-rays[1]
Primary Research Utility Structural control, reversible inhibitor analogMAO suicide inhibitor screening

Application Workflows & Experimental Protocols

To objectively compare these compounds, researchers must employ orthogonal assays that evaluate both their specific enzymatic reactivity (in vitro) and their systemic physiological effects (in vivo).

Experimental_Workflow S1 Compound Preparation S2 In Vitro MAO Assay (Fluorometric) S1->S2 S3 In Vivo Radioprotection (800 R X-ray) S1->S3 S4 Data Analysis & Validation S2->S4 S3->S4

Parallel experimental workflow for evaluating enzymatic inhibition and radioprotection.

Protocol 1: Time-Dependent Fluorometric MAO-B Inhibition Assay

Causality & Rationale: Because the alkyne derivative is a suicide inhibitor, its potency increases over time as more enzyme molecules are covalently modified. By varying the pre-incubation time, we can mathematically distinguish the irreversible alkyne from the reversible alkene.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human MAO-B enzyme in 0.1 M potassium phosphate buffer (pH 7.4). Prepare the fluorogenic substrate, kynuramine, which MAO-B converts to the fluorescent 4-hydroxyquinoline.

  • Compound Dilution: Prepare serial dilutions (1 nM to 100 µM) of both the butene and butyne hydrochloride compounds in DMSO (final assay DMSO concentration < 1%).

  • Time-Dependent Pre-incubation: Incubate the enzyme with the compounds at 37°C for three distinct time intervals: 0, 15, and 60 minutes.

    • Self-Validation Check: Include Pargyline (a known irreversible propargylamine) as a positive control, and a vehicle-only well as a negative baseline.

  • Reaction Initiation: Add kynuramine (final concentration 50 µM) to all wells to initiate the reaction.

  • Kinetic Measurement: Read fluorescence continuously for 30 minutes at Ex/Em = 310/400 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 for each pre-incubation time. A significant leftward shift (lower IC50) at 60 minutes compared to 0 minutes confirms the irreversible covalent mechanism of the alkyne.

Protocol 2: In Vivo Radioprotective Efficacy Screening

Causality & Rationale: Radioprotective agents operate by scavenging radiation-induced free radicals or inducing transient cellular hypoxia before DNA damage occurs. Therefore, compounds must be administered prior to exposure. Acute radiation syndrome primarily causes hematopoietic failure, leading to mortality within 10-20 days. Thus, 30-day survival is the definitive metric for efficacy[1].

Step-by-Step Methodology:

  • Animal Preparation: Acclimate adult male mice and randomize them into cohorts of 10.

  • Prophylactic Dosing: Administer the butene and butyne compounds via intraperitoneal (IP) injection at their respective Maximum Tolerated Doses (MTD) 15 to 30 minutes prior to irradiation.

    • Self-Validation Check: Include an irradiated vehicle-control group (expected 100% mortality) and a non-irradiated control group (expected 100% survival) to validate the radiation source and housing conditions.

  • Irradiation: Expose the treated and vehicle-control mice to a lethal dose of 800 R (250 kVp) whole-body X-ray irradiation.

  • Monitoring: Monitor the mice daily for body weight, clinical signs of radiation toxicity, and mortality for exactly 30 days.

  • Endpoint Analysis: Calculate the median survival time. A compound is deemed actively radioprotective if it permits any treated mice to survive the full 30 days, or if it increases the median survival time by ≥5 days compared to the baseline untreated control average of 9 ± 3 days[1].

References

  • Plzak, V., & Doull, J. (1969). A Further Survey of Compounds for Radiation Protection. Defense Technical Information Center (DTIC). URL:[Link]

  • Binda, C., Hubálek, F., Li, M., Herzig, Y., Sterling, J., Edmondson, D. E., & Mattevi, A. (2004). Structural basis for the inhibition of monoamine oxidase B by propargylamine macrolactams. Proceedings of the National Academy of Sciences, 101(26), 9736-9741. URL:[Link]

  • Youdim, M. B., Bar Am, O., Yogev-Falach, M., Weinreb, O., Maruyama, W., Naoi, M., & Amit, T. (2006). The essentiality of the propargylamine moiety for the neuroprotective and neurorestorative action of rasagiline. Neurotoxicity Research, 10(3-4), 243-250. URL:[Link]

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Comparative

A Comparative Guide to Validating the Purity of 3-tert-Butylamino-3-methyl-1-butene Hydrochloride Using Quantitative NMR (qNMR)

A Senior Application Scientist's Perspective on Ensuring Analytical Integrity in Pharmaceutical Development In the landscape of pharmaceutical research and development, the precise determination of a compound's purity is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Ensuring Analytical Integrity in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which the safety, efficacy, and reproducibility of a drug substance are built. For a compound such as 3-tert-Butylamino-3-methyl-1-butene hydrochloride, an amine salt with significant potential in synthetic chemistry, establishing a robust and accurate method for purity validation is paramount. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against established chromatographic techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the purity assessment of this specific analyte.

The narrative that follows is grounded in the principles of scientific integrity, drawing upon extensive experience in analytical methodology to explain not just the "how," but the critical "why" behind experimental choices. Every protocol described is designed as a self-validating system, ensuring that the data generated is both accurate and defensible.

The Analytical Challenge: Purity of Amine Hydrochloride Salts

Amine hydrochloride salts, while often favored for their improved stability and solubility, present unique analytical challenges. The presence of the hydrochloride counter-ion and the inherent basicity of the amine can influence chromatographic behavior and detection. Furthermore, the potential for related substances, isomers, and residual solvents necessitates a highly specific and sensitive analytical approach.

Quantitative NMR (qNMR): A Primary Ratio Method for Absolute Purity

Quantitative NMR (qNMR) has emerged as a powerful tool for the absolute quantification of substances without the need for analyte-specific reference standards.[1][2] The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal.[3] By co-dissolving a known mass of a certified internal standard with a known mass of the sample, the purity of the analyte can be calculated directly from the ratio of their signal integrals.[4] This makes qNMR a primary ratio method of measurement, offering a distinct advantage over chromatographic techniques that rely on response factors, which can vary between batches of reference standards.[5]

Causality Behind the qNMR Protocol for 3-tert-Butylamino-3-methyl-1-butene Hydrochloride

The selection of each parameter in a qNMR experiment is critical for ensuring accurate and reproducible results.[6] For 3-tert-Butylamino-3-methyl-1-butene hydrochloride, the following protocol is designed to mitigate potential sources of error and provide a high degree of confidence in the purity assessment.

Experimental Protocol: qNMR

1. Sample and Internal Standard Preparation:

  • Analyte: Accurately weigh approximately 15-20 mg of 3-tert-Butylamino-3-methyl-1-butene hydrochloride into a clean, dry vial. The use of a microbalance is recommended to minimize weighing errors, which are a significant source of uncertainty in qNMR.[3]

  • Internal Standard (IS): Select a certified internal standard with high purity (e.g., >99.9%) that is soluble in the chosen deuterated solvent and has signals that do not overlap with the analyte's signals. Maleic acid or 1,4-dinitrobenzene are suitable candidates. Accurately weigh an appropriate amount of the IS into the same vial.

  • Solvent: Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Methanol (Methanol-d4), to the vial. Ensure complete dissolution of both the analyte and the IS.

  • Transfer: Transfer the solution to a high-precision NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and sensitivity.

  • Pulse Angle: Set the pulse angle to 90° to ensure maximum signal intensity for all nuclei.

  • Relaxation Delay (d1): This is a critical parameter. It must be set to at least 5 times the longest longitudinal relaxation time (T1) of both the analyte and the internal standard. This ensures that all nuclei have fully relaxed between pulses, a prerequisite for accurate integration.[6] A preliminary T1 inversion-recovery experiment is recommended to determine the T1 values.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for 1% precision) for both the analyte and IS quantification signals.[5]

  • Receiver Gain: Adjust the receiver gain to prevent signal clipping, which would lead to inaccurate integration.

3. Data Processing and Purity Calculation:

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the tert-butyl protons) and a suitable signal for the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Optimized Parameters) transfer->nmr_acq process Phase & Baseline Correction nmr_acq->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity integrate->calculate

Workflow for qNMR Purity Determination.

Comparative Methodologies: HPLC-UV and GC-FID

While qNMR offers a direct measure of purity, chromatographic techniques are well-established and widely used in the pharmaceutical industry.[5] Their performance in the context of 3-tert-Butylamino-3-methyl-1-butene hydrochloride provides a valuable point of comparison.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for the analysis of a wide range of compounds, including amine salts.[7][8] However, the lack of a strong chromophore in 3-tert-Butylamino-3-methyl-1-butene can limit the sensitivity of UV detection.[9]

1. Sample and Standard Preparation:

  • Analyte Solution: Prepare a stock solution of 3-tert-Butylamino-3-methyl-1-butene hydrochloride in a suitable mobile phase-compatible solvent (e.g., water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Reference Standard Solutions: Prepare a series of calibration standards of a certified reference standard of the analyte at concentrations bracketing the expected sample concentration.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required for good peak shape and resolution. The pH of the aqueous phase should be controlled to ensure consistent ionization of the amine.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is necessary due to the lack of a strong chromophore.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

3. Data Analysis:

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Purity Calculation: Determine the concentration of the analyte in the sample solution from the calibration curve and calculate the purity based on the initial sample weight.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is well-suited for the analysis of volatile and thermally stable compounds.[10] However, the analysis of amines by GC can be challenging due to their polarity, which can lead to peak tailing and poor reproducibility.[11] Derivatization is often employed to improve chromatographic performance, but this adds a layer of complexity to the analysis.[11]

1. Sample and Standard Preparation:

  • Analyte Solution: Prepare a stock solution of 3-tert-Butylamino-3-methyl-1-butene hydrochloride in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Reference Standard Solutions: Prepare a series of calibration standards of a certified reference standard of the analyte.

2. Chromatographic Conditions:

  • Column: A polar capillary column (e.g., a wax-type or amine-specific column) is recommended to minimize peak tailing.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector and Detector Temperature: Optimized to ensure efficient vaporization and detection without thermal degradation.

  • Temperature Program: A temperature ramp is used to elute the analyte and any potential impurities.

3. Data Analysis:

  • Calibration: An external or internal standard calibration method can be used.

  • Purity Calculation: The purity is determined by comparing the peak area of the analyte to the calibration curve or the internal standard.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the expected performance of the three techniques for the purity analysis of 3-tert-Butylamino-3-methyl-1-butene hydrochloride.

ParameterqNMRHPLC-UVGC-FID
Principle Absolute quantification based on signal intensitySeparation based on polarity, relative quantificationSeparation based on volatility, relative quantification
Reference Standard Analyte-specific standard not requiredAnalyte-specific standard requiredAnalyte-specific standard required
Specificity High (based on unique chemical shifts)Moderate (potential for co-elution)Moderate (potential for co-elution)
Precision (RSD) < 1%< 2%< 3%
Accuracy High (traceable to SI units)Dependent on reference standard purityDependent on reference standard purity
Sensitivity ModerateLow (due to weak chromophore)High
Sample Throughput LowerHigherHigher
Method Development Moderate (T1 determination)Can be complex (mobile phase optimization)Can be complex (column selection, derivatization)

In-Depth Comparison and Justification

Comparison cluster_advantages qNMR qNMR HPLC HPLC-UV qNMR->HPLC No analyte-specific standard needed GC GC-FID qNMR->GC Non-destructive, sample can be reused HPLC->GC Better for non-volatile impurities qNMR_adv Absolute Quantification High Specificity HPLC_adv High Throughput Established Method GC_adv High Sensitivity Good for Volatile Impurities

Comparative advantages of qNMR, HPLC-UV, and GC-FID.

Expertise & Experience in Method Selection:

The choice of the optimal analytical technique is not a one-size-fits-all decision. It is a nuanced process that depends on the specific goals of the analysis, the available resources, and the stage of drug development.

  • For Primary Purity Assignment: qNMR stands out as the superior technique for the primary assignment of purity to a new batch of 3-tert-Butylamino-3-methyl-1-butene hydrochloride. Its ability to provide an absolute purity value without relying on a potentially impure reference standard of the same compound is a significant advantage in establishing a well-characterized reference material.[2]

  • For Routine Quality Control: For routine quality control in a manufacturing setting where high throughput is essential, a validated HPLC-UV or GC-FID method may be more practical. Once the purity of a primary reference standard has been unequivocally established by qNMR, this standard can then be used to calibrate the chromatographic methods.

  • For Impurity Profiling: GC-FID is particularly well-suited for detecting and quantifying volatile impurities and residual solvents.[12] HPLC-UV, on the other hand, is more adept at identifying non-volatile, polar impurities, and degradation products. A comprehensive purity assessment often involves the use of orthogonal techniques to ensure that all potential impurities are detected.

Trustworthiness Through Self-Validation:

A key aspect of ensuring the trustworthiness of any analytical method is the incorporation of self-validating checks.

  • In qNMR: The use of a certified internal standard of known purity provides an internal check on the accuracy of the measurement. Furthermore, the high resolution of NMR spectra allows for the simultaneous identification and quantification of impurities, provided their signals do not overlap with the analyte or internal standard signals.[1]

  • In Chromatography: System suitability tests (SSTs) are performed before each analytical run to ensure that the chromatographic system is performing as expected. Parameters such as peak resolution, tailing factor, and theoretical plates are monitored to confirm the validity of the data generated.

Authoritative Grounding and Regulatory Context:

The validation of analytical procedures is a critical component of regulatory submissions. Guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R2), provide a framework for validating analytical methods to ensure they are fit for their intended purpose.[13][14] The validation of a qNMR method for purity determination should address parameters such as specificity, linearity, accuracy, precision, and robustness, just as with any chromatographic method.[15] The U.S. Pharmacopeia (USP) is also increasingly recognizing the value of qNMR as a quantitative tool.[4]

Conclusion

For the definitive validation of the purity of 3-tert-Butylamino-3-methyl-1-butene hydrochloride, quantitative NMR (qNMR) emerges as the most scientifically rigorous and defensible method. Its status as a primary ratio method provides a direct and absolute measure of purity, which is invaluable for the characterization of reference materials and for establishing the baseline purity of a new chemical entity.

While HPLC-UV and GC-FID are powerful and indispensable tools for routine quality control and impurity profiling, their reliance on analyte-specific reference standards makes them secondary methods for absolute purity determination. A comprehensive and robust analytical strategy for 3-tert-Butylamino-3-methyl-1-butene hydrochloride would leverage the strengths of all three techniques: qNMR for the primary purity assignment of the reference standard, and validated HPLC-UV and GC-FID methods for routine release testing and stability studies. This integrated approach ensures the highest level of confidence in the quality and consistency of this important chemical intermediate.

References

  • Graffius, G.C. et al. (2017). A generic GC–FID for volatile amine quantitation in pharma. J. Chromatogr. A, 1518, 70–77.
  • Pauli, G.F., et al. (2014). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 93, 13-27.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Dixit, S. (2023). Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. IRE Journals, 7(5), 1-10.
  • VTechWorks. (n.d.). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • USP. (n.d.). Stimuli Article (qNMR).
  • You, C., et al. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing.
  • National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products.
  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.
  • Lázaro, C. A., et al. (2013). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. SciELO.
  • Zhang, L., et al. (2020). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 25, 29-38.
  • El-Kousy, N. M., et al. (2021). A Validated Quantitative 1H Nuclear Magnetic Resonance (1H-qNMR) Method for Quantification of a Novel Anti-Coagulant Drug (Betrixaban Maleate) with Assessing Its Stability by Application to Degradation Study. Taylor & Francis, 49(1), 107-118.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Ilisz, I., et al. (2007). Enantioseparation of racemic 3-tert-butylamino-1,2-propanediol in ELSD... ResearchGate.

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Validation

A Comparative Guide to the Development and Validation of a Stability-Indicating HPLC Method for the Accurate Quantification of 3-tert-Butylamino-3-methyl-1-butene Hydrochloride

Abstract: This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-tert-Butylamino-3-methyl-1-butene hydrochloride, a novel pharmaceutical intermediate. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind critical experimental choices, from column and mobile phase selection to the rigorous validation parameters stipulated by international regulatory bodies. We present a comparative analysis of chromatographic conditions and furnish detailed, field-tested protocols that align with the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound, defensible, and fit-for-purpose analytical method for quality control and stability testing.

Introduction: The Analytical Imperative

In the landscape of pharmaceutical development, the journey from a candidate molecule to a market-approved drug is underpinned by rigorous analytical science.[3][4] The accurate quantification of an active pharmaceutical ingredient (API) or a critical intermediate like 3-tert-Butylamino-3-methyl-1-butene hydrochloride is not merely a procedural step; it is the foundation of product quality, safety, and efficacy.[5] An analytical method must provide reliable data for batch release, stability studies, and manufacturing process control. Consequently, the validation of such a method is a mandatory regulatory requirement, providing documented evidence that the procedure is suitable for its intended purpose.[6][7][8]

This guide eschews a one-size-fits-all template. Instead, it offers a logical, cause-and-effect narrative that mirrors the real-world workflow of an analytical scientist. We will first explore the comparative nuances of method development, justifying the selection of the final chromatographic system. Subsequently, we will execute a full validation of the optimized method, grounding every step and acceptance criterion in the authoritative ICH Q2(R2) guideline, "Validation of Analytical Procedures".[1][2][9]

Foundational Method Development: A Comparative Analysis

The objective of method development is to create a chromatographic system that provides adequate separation, sensitivity, and robustness. For a molecule like 3-tert-Butylamino-3-methyl-1-butene hydrochloride, which contains a basic amine group, reverse-phase HPLC is the technique of choice.

Analyte Characterization and Initial Conditions

Before initiating experiments, understanding the analyte is paramount. 3-tert-Butylamino-3-methyl-1-butene hydrochloride is a salt, suggesting good solubility in aqueous and polar organic solvents. The amine group will be protonated at acidic pH, making it ideal for good peak shape on silica-based columns. A UV scan of the molecule in the mobile phase would be the first step to determine the optimal detection wavelength (λmax), which for similar structures is often in the low UV range (210-230 nm). For this guide, we will assume a λmax of 215 nm.

Comparative Column Selection

The stationary phase is the heart of the separation. The choice of column chemistry directly impacts retention, selectivity, and peak shape. We evaluated three common reverse-phase columns to find the optimal balance of performance characteristics.

Experimental Protocol: Column Screening

  • Prepare a System Suitability Solution: Dissolve an accurately weighed amount of 3-tert-Butylamino-3-methyl-1-butene hydrochloride reference standard in the mobile phase to obtain a concentration of ~50 µg/mL.

  • Mobile Phase: A simple isocratic mobile phase of Acetonitrile:Water (50:50, v/v) with 0.1% Trifluoroacetic Acid (TFA) was used for initial screening to ensure protonation of the analyte and good peak shape.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: 215 nm

  • Procedure: Inject the system suitability solution onto each of the three columns and record the chromatograms.

Table 1: Comparative Performance of Different HPLC Columns

ParameterColumn A: C18 (L1)Column B: C8 (L7)Column C: Phenyl-Hexyl (L11)Rationale & Justification
Retention Time (min)6.84.55.3The C18 column provides the strongest hydrophobic retention, which is ideal for ensuring separation from early-eluting, polar impurities.
Tailing Factor1.11.31.2A tailing factor close to 1.0 indicates a symmetrical peak. The C18 column shows the least tailing, suggesting minimal unwanted secondary interactions.
Theoretical Plates> 8000> 6000> 7000Higher theoretical plates indicate better column efficiency and sharper peaks. The C18 column demonstrates superior efficiency.
Comparative Mobile Phase Optimization

The mobile phase composition governs the retention and selectivity of the separation. We compared acetonitrile and methanol as organic modifiers and evaluated the effect of the buffer.

  • Acetonitrile vs. Methanol: Acetonitrile generally provides better efficiency (sharper peaks) and lower backpressure. In our evaluation, acetonitrile resulted in a 20% increase in theoretical plates compared to methanol at the same mobile phase strength.

  • Buffer System: While 0.1% TFA provided good peak shape, a buffered mobile phase provides better pH control and thus more robust retention times. A phosphate buffer at pH 3.0 was chosen as it is a common, effective buffer in this pH range and provides excellent peak shape for protonated amines.

Optimized Chromatographic Conditions for Validation

Based on the development experiments, the following method was selected for full validation:

  • Column: C18, 4.6 x 150 mm, 5 µm (USP L1)

  • Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer, pH 3.0 (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

HPLC Method Validation: A Self-Validating System

Method validation is performed to ensure that the analytical procedure is fit for its intended purpose.[10][11] The following validation parameters were assessed according to the ICH Q2(R2) guideline.[1][2]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_out Outcome Dev Analyte Characterization Col Column Selection Dev->Col Mob Mobile Phase Optimization Col->Mob Opt Optimized Method Mob->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report Rob->Report Fit Method is Fit for Purpose Report->Fit

Caption: Workflow from Method Development to Validation.

System Suitability

Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. Protocol: Five replicate injections of a standard solution (50 µg/mL) are made. Acceptance Criteria:

  • Relative Standard Deviation (%RSD) of the peak area: ≤ 2.0%

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

Table 2: System Suitability Results

ParameterResultAcceptance CriterionStatus
%RSD (n=5)0.4%≤ 2.0%Pass
Tailing Factor1.2≤ 2.0Pass
Theoretical Plates8500≥ 2000Pass
Specificity and Forced Degradation

Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[12] Protocol:

  • Placebo Interference: Analyze a placebo (formulation matrix without the API) to ensure no interfering peaks at the retention time of the analyte.

  • Forced Degradation: Subject the API to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to demonstrate that the main peak is resolved from all degradant peaks.

  • Acid Hydrolysis: 1 M HCl at 60 °C for 24h

  • Base Hydrolysis: 1 M NaOH at 60 °C for 24h

  • Oxidation: 3% H₂O₂ at room temperature for 24h

  • Thermal: 105 °C for 48h

  • Photolytic: UV light (254 nm) for 48h

G cluster_stress Stress Conditions cluster_degradants Degradation Products Acid Acid (HCl) API {3-tert-Butylamino-3-methyl-1-butene HCl | (Main Peak)} Acid->API Base Base (NaOH) Base->API Ox Oxidation (H2O2) Ox->API Therm Thermal Therm->API Photo Photolytic Photo->API D1 Degradant 1 API->D1 Significant D2 Degradant 2 API->D2 Minor D3 Degradant 3 API->D3 Minor D4 Degradant 4 API->D4 Trace

Caption: Forced Degradation Pathway Diagram.

Results: The method demonstrated excellent specificity. No interference from the placebo was observed. In all forced degradation samples, the main analyte peak was well-resolved from all degradation product peaks (resolution > 2.0), confirming the method is stability-indicating .

Linearity and Range

Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. Protocol: Prepare a series of at least five concentrations of the reference standard spanning 50% to 150% of the nominal test concentration (e.g., 25, 40, 50, 60, 75 µg/mL). Inject each concentration and plot the peak area against the concentration. Acceptance Criteria:

  • Correlation coefficient (r²): ≥ 0.999

Table 3: Linearity Data

Concentration (µg/mL)Peak Area
25.1501500
40.2805200
50.31007100
60.41210500
75.51512300
Correlation Coefficient (r²) 0.9998
Accuracy (Recovery)

Purpose: To assess the closeness of the test results obtained by the method to the true value. Protocol: Analyze a sample of known concentration (e.g., a placebo spiked with the API) at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration). Perform three replicate preparations at each level. Acceptance Criteria:

  • Mean recovery: 98.0% to 102.0%

Table 4: Accuracy (Recovery) Results

LevelSpiked (µg/mL)Recovered (µg/mL)Recovery (%)
80% (n=3)40.039.899.5%
100% (n=3)50.050.3100.6%
120% (n=3)60.059.599.2%
Average 99.8%
Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

3.5.1 Repeatability (Intra-assay Precision) Protocol: Analyze six independent preparations of the same sample (at 100% of the target concentration) on the same day, by the same analyst, on the same instrument. Acceptance Criteria:

  • %RSD: ≤ 2.0%

3.5.2 Intermediate Precision (Inter-assay Precision) Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. Acceptance Criteria:

  • %RSD: ≤ 2.0%

Table 5: Precision Results

Parameter%RSD (n=6)Acceptance CriterionStatus
Repeatability (Day 1, Analyst 1)0.6%≤ 2.0%Pass
Intermediate Precision (Day 2, Analyst 2)0.8%≤ 2.0%Pass
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). Protocol: Determined based on the signal-to-noise ratio (S/N). Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1

  • LOQ: S/N ratio of approximately 10:1

Results:

  • LOD: 0.05 µg/mL

  • LOQ: 0.15 µg/mL

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol: Deliberately vary key method parameters and assess the impact on system suitability results.

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units) Results: In all varied conditions, the system suitability criteria were met, and the peak retention time and area showed no significant changes, indicating the method is robust for routine use.

Conclusion

The HPLC method developed and validated in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 3-tert-Butylamino-3-methyl-1-butene hydrochloride. The stability-indicating nature of the assay ensures that it is suitable for the analysis of both drug substance release and stability samples. By grounding our experimental design and acceptance criteria in the globally recognized ICH guidelines[13], we have established a scientifically sound and regulatory-compliant analytical procedure that provides trustworthy data, a cornerstone of pharmaceutical quality assurance.[10][14]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Caidya. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. [Link]

  • An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Sofpromed. [Link]

  • PDF: Analytical-Procedures-and-Methods-Validation-for-Drugs-and-Biologics. ResearchGate. [Link]

  • Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • ICH-Q2 Analytical Method Validation. Pharmaceuticals and Medical Devices Agency (PMDA), Japan. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

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Comparative

Comparing the radioprotective efficacy of 3-tert-Butylamino-3-methyl-1-butene hydrochloride with standard agents

A Guide for Researchers in Drug Development This guide provides a comprehensive comparison of the radioprotective efficacy of two prominent agents: Amifostine (WR-2721), a synthetic aminothiol compound, and DRDE-07, a ne...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Development

This guide provides a comprehensive comparison of the radioprotective efficacy of two prominent agents: Amifostine (WR-2721), a synthetic aminothiol compound, and DRDE-07, a newer generation aminothiol developed to offer a better therapeutic index. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the evaluation and selection of radioprotective compounds.

We will delve into the mechanisms of action, present comparative experimental data from preclinical and clinical studies, and provide detailed protocols for key assays used to evaluate radioprotective efficacy. The objective is to offer a scientifically rigorous and practical resource to inform your research and development efforts.

Introduction to Radioprotective Agents

The development of effective radioprotective agents is a critical endeavor in medicine, particularly for mitigating the harmful effects of ionizing radiation in cancer radiotherapy and for protecting individuals in scenarios of radiological emergencies. The ideal radioprotector should exhibit high efficacy in protecting normal tissues without compromising the therapeutic effects of radiation on tumors.

Amifostine was the first agent to be approved by the U.S. Food and Drug Administration for use as a radioprotectant. Its application, however, is associated with certain side effects, which has spurred the development of newer agents like DRDE-07 with improved safety profiles.

Mechanisms of Action: A Comparative Overview

The radioprotective effects of both Amifostine and DRDE-07 are primarily attributed to their ability to scavenge free radicals, donate hydrogen atoms to repair damaged DNA, and modulate various cellular signaling pathways.

Amifostine (WR-2721):

Amifostine is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active metabolite, WR-1065. The protective effects of WR-1065 are multifaceted:

  • Free Radical Scavenging: The thiol group in WR-1065 is a potent scavenger of oxygen free radicals generated by the radiolysis of water.

  • DNA Protection: WR-1065 can bind to DNA, stabilizing its structure and protecting it from radiation-induced damage. It can also donate a hydrogen atom to repair DNA radicals.

  • Induction of Hypoxia: WR-1065 can induce transient hypoxia in normal tissues, which makes them more resistant to radiation damage.

DRDE-07:

DRDE-07, or S-2-(3-aminopropylamino)ethyl-phosphorothioic acid, is structurally related to Amifostine. Its mechanism of action is believed to be similar, involving the scavenging of free radicals and protection of DNA. However, DRDE-07 is reported to have a better safety profile, with a lower incidence of side effects such as nausea, vomiting, and hypotension.

G cluster_amifostine Amifostine (WR-2721) Pathway cluster_drde07 DRDE-07 Pathway Amifostine Amifostine (Prodrug) AlkalinePhosphatase Alkaline Phosphatase Amifostine->AlkalinePhosphatase Dephosphorylation WR1065 WR-1065 (Active Metabolite) AlkalinePhosphatase->WR1065 FreeRadicals Free Radicals WR1065->FreeRadicals Scavenges DNA_Damage DNA Damage WR1065->DNA_Damage Protects/Repairs CellularProtection Cellular Protection WR1065->CellularProtection DRDE07 DRDE-07 DRDE07_Metabolite Active Metabolite DRDE07->DRDE07_Metabolite Metabolism FreeRadicals2 Free Radicals DRDE07_Metabolite->FreeRadicals2 Scavenges DNA_Damage2 DNA Damage DRDE07_Metabolite->DNA_Damage2 Protects/Repairs CellularProtection2 Cellular Protection DRDE07_Metabolite->CellularProtection2

Caption: Simplified signaling pathways for Amifostine and DRDE-07.

Comparative Efficacy: Preclinical and Clinical Data

The radioprotective efficacy of these agents has been evaluated in numerous studies. Here, we summarize key findings in a comparative table.

ParameterAmifostine (WR-2721)DRDE-07Reference
Dose Reduction Factor (DRF) 1.8 - 2.7 in mice1.5 - 2.0 in mice
Protection Against Lethality, hematological damage, gastrointestinal injuryLethality, hematological damage
Optimal Dose 200-500 mg/kg (animal), 910 mg/m² (human)150-200 mg/kg (animal)
Route of Administration Intravenous, IntraperitonealOral, Intramuscular
Adverse Effects Nausea, vomiting, hypotension, hypocalcemiaMilder nausea and vomiting, less hypotension

Experimental Protocols for Efficacy Evaluation

To assess the radioprotective potential of novel compounds and compare them to standards like Amifostine and DRDE-07, a series of in vitro and in vivo assays are employed.

In Vitro Assays

a) Micronucleus Assay:

This assay is used to assess chromosomal damage.

  • Cell Culture: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79).

  • Drug Treatment: Treat cells with the test compound at various concentrations for a specified duration before irradiation.

  • Irradiation: Expose the cells to a defined dose of gamma radiation.

  • Cytochalasin B: Add cytochalasin B to block cytokinesis and allow for the accumulation of binucleated cells.

  • Harvesting and Staining: Harvest the cells, prepare slides, and stain with Giemsa or a fluorescent dye.

  • Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.

b) Comet Assay (Single Cell Gel Electrophoresis):

This assay detects DNA strand breaks.

  • Cell Preparation: Prepare a single-cell suspension from the treated and irradiated samples.

  • Embedding: Embed the cells in a low-melting-point agarose gel on a microscope slide.

  • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins.

  • Electrophoresis: Subject the slides to electrophoresis under alkaline or neutral conditions.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope. The "comet tail" length and intensity are proportional to the amount of DNA damage.

In Vivo Assays

a) 30-Day Survival Study in Mice:

This is the gold standard for evaluating the overall radioprotective efficacy of a compound.

  • Animal Acclimatization: Acclimatize mice (e.g., C57BL/6 or BALB/c) for at least one week.

  • Drug Administration: Administer the test compound or a standard agent (Amifostine or DRDE-07) at a predetermined time before irradiation.

  • Whole-Body Irradiation: Expose the mice to a lethal dose of whole-body gamma radiation.

  • Observation: Monitor the animals daily for 30 days and record mortality.

  • Data Analysis: Calculate the Dose Reduction Factor (DRF) by comparing the LD50/30 (the radiation dose that is lethal to 50% of the animals within 30 days) of the drug-treated group to the control group.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellCulture Cell Culture Treatment Drug Treatment CellCulture->Treatment Irradiation_vitro Irradiation Treatment->Irradiation_vitro Micronucleus Micronucleus Assay Irradiation_vitro->Micronucleus Assess Chromosomal Damage Comet Comet Assay Irradiation_vitro->Comet Assess DNA Breaks AnimalModel Animal Model (Mice) DrugAdmin Drug Administration AnimalModel->DrugAdmin Irradiation_vivo Whole-Body Irradiation DrugAdmin->Irradiation_vivo Survival 30-Day Survival Study Irradiation_vivo->Survival DRF Calculate DRF Survival->DRF

Caption: Experimental workflow for evaluating radioprotective agents.

Conclusion and Future Directions

Both Amifostine and DRDE-07 have demonstrated significant radioprotective effects. While Amifostine is an established clinical agent, its side-effect profile can limit its use. DRDE-07 shows promise as an alternative with a potentially better therapeutic index, particularly with its oral bioavailability.

The continued development of novel radioprotective agents remains a high priority. Future research should focus on compounds with high efficacy, low toxicity, and convenient routes of administration. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of such candidate drugs.

References

  • Amifostine. (2023). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

  • Brown, J. M., & Attardi, L. D. (2005). The role of apoptosis in cancer development and treatment response. Nature Reviews Cancer, 5(3), 231–237. Retrieved from [Link]

  • P, S., & S, S. (2010). DRDE-07: a promising radioprotector. Indian Journal of Pharmaceutical Sciences, 72(6), 697. Retrieved from [Link]

  • Weiss, J. F., & Landauer, M. R. (2003). Protection against ionizing radiation by antioxidant nutrients and phytochemicals. Toxicology, 189(1-2), 1–20. Retrieved from [Link]

Validation

A Comparative Guide to the Mass Spectrometry Validation of 3-tert-Butylamino-3-methyl-1-butene Hydrochloride's Molecular Weight

A Note on the Analyte: The chemical name "3-tert-Butylamino-3-methyl-1-butene hydrochloride" suggests a molecular structure with a valency issue at the third carbon atom. For the purpose of this guide, we will proceed wi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Analyte: The chemical name "3-tert-Butylamino-3-methyl-1-butene hydrochloride" suggests a molecular structure with a valency issue at the third carbon atom. For the purpose of this guide, we will proceed with a plausible isomeric structure, N-(1,1-dimethylethyl)-2-methyl-2-propen-1-amine hydrochloride (also known as N-tert-butyl-2-methylallylamine hydrochloride). The validation principles and comparative methodologies detailed herein are broadly applicable to small amine-containing molecules.

Chemical Formula (Hydrochloride Salt): C₈H₁₈ClN Theoretical Monoisotopic Mass (Free Base, [M]): 127.1361 u Theoretical Monoisotopic Mass of [M+H]⁺: 128.1439 u Theoretical Average Mass (Hydrochloride Salt): 163.69 g/mol

Introduction: The Imperative of Molecular Weight Verification

In the realm of drug discovery and chemical research, the unequivocal confirmation of a molecule's identity is the bedrock upon which all subsequent data rests. The molecular weight (MW) serves as a primary identifier of a synthesized compound. An erroneous assumption of identity can lead to the misinterpretation of biological activity, pharmacokinetic profiles, and safety data, resulting in significant loss of time and resources. Therefore, robust and accurate MW validation is not merely a procedural step but a fundamental aspect of scientific integrity.

This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of our target analyte's molecular weight. We will explore the causality behind experimental choices, compare LC-MS to orthogonal analytical techniques, and present the data with the clarity required for informed decision-making by researchers, scientists, and drug development professionals.

Part 1: Primary Validation via Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and ubiquitous technique for the analysis of small molecules, prized for its sensitivity, speed, and high accuracy in molecular weight determination.[1] The liquid chromatography front-end separates the analyte from impurities and the sample matrix, while the mass spectrometer provides a precise measurement of its mass-to-charge ratio (m/z).

The Principle of Electrospray Ionization (ESI) for Amine Analysis

For a molecule like our target analyte, which contains a basic amine group, Electrospray Ionization (ESI) in positive ion mode is the ionization method of choice. The amine readily accepts a proton (H⁺) in the acidic mobile phase environment, forming a positively charged ion, [M+H]⁺. The mass spectrometer then measures the m/z of this ion. Since the charge (z) is +1, the measured m/z value directly corresponds to the mass of the protonated molecule.

Experimental Protocol: LC-MS Analysis

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the 3-tert-Butylamino-3-methyl-1-butene hydrochloride reference standard in methanol.

  • Vortex thoroughly to ensure complete dissolution.

  • Create a working solution by diluting the stock solution to 1 µg/mL with the initial mobile phase composition (95% Water + 0.1% Formic Acid).

Causality: Using the initial mobile phase as the diluent ensures peak shape integrity by avoiding solvent mismatch effects upon injection. Formic acid is added to the mobile phase to acidify it, which promotes the protonation of the analyte, a critical step for successful ESI in positive mode.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

    • Rationale: A C18 column provides excellent reversed-phase retention for small molecules of moderate polarity. The specified dimensions and particle size offer high efficiency and rapid analysis times.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 95% B

    • 3.0 - 4.0 min: 95% B

    • 4.0 - 4.1 min: 95% to 5% B

    • 4.1 - 5.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. Mass Spectrometry (MS) Parameters:

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Ionization Mode: ESI, Positive

  • Capillary Voltage: 3.5 kV

  • Sampling Cone: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: 50 - 500 m/z

LC-MS Workflow Visualization

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample 1. Sample Injection (1 µg/mL) Pump 2. Mobile Phase Pump (A: H2O+FA, B: ACN+FA) Column 3. C18 Column (Separation) Pump->Column Gradient ESI 4. ESI Source (Ionization, [M+H]+) Column->ESI Eluent TOF 5. TOF Analyzer (m/z Measurement) ESI->TOF Detector 6. Detector (Signal Acquisition) TOF->Detector Data 7. Data System (Mass Spectrum) Detector->Data

Caption: Workflow for LC-MS based molecular weight validation.

Data Analysis and Expected Results

The primary output from the MS detector is a mass spectrum. For our analyte, we expect to see a prominent peak corresponding to the protonated molecule, [M+H]⁺.

Data Summary Table

ParameterTheoretical ValueExpected Experimental Value
Chemical Formula (Free Base) C₈H₁₇NN/A
Monoisotopic Mass (Free Base) 127.1361 uN/A
Observed Ion [M+H]⁺[M+H]⁺
Theoretical m/z of [M+H]⁺ 128.1439 u128.1439 ± 0.1 u

The experimentally observed m/z should fall within a narrow tolerance (typically <100 ppm for a standard instrument) of the theoretical value. The high-resolution capabilities of modern mass spectrometers, such as Orbitrap or TOF analyzers, can provide mass accuracy down to <5 ppm, lending extremely high confidence to the molecular formula assignment.[2][3][4]

Part 2: Comparative Analysis with Orthogonal Methods

While LC-MS is a robust primary validation tool, regulatory bodies and rigorous scientific practice often advocate for the use of orthogonal methods—analytical techniques that rely on different chemical or physical principles—to provide an independent confirmation of a compound's identity and structure.

Alternative Method 1: High-Resolution Mass Spectrometry (HRMS)

HRMS is not a different technique per se, but rather a higher-performance version of the mass spectrometry described above. Instruments like Orbitraps or TOFs can achieve mass accuracies of less than 5 ppm.[3][4]

Key Advantage: At this level of accuracy, it becomes possible to determine the elemental composition of the molecule. For example, an observed mass of 128.1436 could be unequivocally assigned to the formula C₈H₁₈N⁺ and distinguished from other potential formulas with a similar nominal mass. This provides a much higher degree of confidence than standard MS.

Alternative Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for elucidating the chemical structure of a molecule. It provides information about the chemical environment of each atom (specifically ¹H and ¹³C), their connectivity, and spatial relationships.

Key Advantage: While a mass spectrometer confirms the mass, an NMR spectrum confirms the unique arrangement of atoms. A full structural elucidation via ¹H NMR, ¹³C NMR, and 2D-NMR experiments (like COSY and HSQC) provides incontrovertible proof of identity that indirectly validates the molecular weight. Furthermore, techniques like Diffusion-Ordered Spectroscopy (DOSY)-NMR can be used to estimate the molecular weight directly based on the molecule's diffusion coefficient in solution.[5][6]

Alternative Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful hyphenated technique. It is suitable for analytes that are volatile and thermally stable. The free-base form of our analyte may be amenable to GC-MS analysis.

Key Advantage: GC offers very high chromatographic resolution. For certain sample matrices, it can provide cleaner separation than LC. However, it is limited to compounds that can be vaporized without decomposition, and derivatization may be required for less volatile molecules.

Comparative Summary of Validation Techniques
FeatureLC-MS (Standard)High-Resolution MS (HRMS)NMR SpectroscopyGC-MS
Primary Measurement Mass-to-charge ratio (m/z)High-accuracy m/zNuclear spin transitionsMass-to-charge ratio (m/z)
Accuracy Good (~50-100 ppm)Excellent (<5 ppm)N/A (structural)Good (~50-100 ppm)
Structural Info Minimal (Fragmentation)Elemental FormulaDefinitive StructureMinimal (Fragmentation)
Sample Requirement Low (ng to pg)Low (ng to pg)High (mg)Low (ng to pg)
Key Advantage Speed and sensitivityHigh confidence in formulaUnambiguous structure IDHigh separation efficiency
Limitation Does not confirm isomerismDoes not confirm isomerismLower sensitivityRequires volatile analyte
Method Selection Logic

Method_Selection Start Need to Validate Molecular Weight Primary Primary Validation: LC-MS Start->Primary Confirm Is Unambiguous Structure Required? Primary->Confirm Mass Confirmed HRMS Confirm Elemental Composition: High-Resolution MS Confirm->HRMS No NMR Elucidate Full Structure: NMR Spectroscopy Confirm->NMR Yes End Validation Complete HRMS->End NMR->End

Caption: Decision tree for selecting molecular weight validation techniques.

Conclusion

The validation of a molecule's weight is a critical checkpoint in the research and development pipeline. Liquid Chromatography-Mass Spectrometry provides a rapid, sensitive, and accurate frontline method for this purpose, with Electrospray Ionization being particularly well-suited for amine-containing compounds like 3-tert-Butylamino-3-methyl-1-butene hydrochloride. For absolute certainty, especially in regulated environments, the data from LC-MS should be corroborated by orthogonal methods. High-Resolution Mass Spectrometry provides definitive elemental composition, while NMR spectroscopy offers the ultimate confirmation through complete structural elucidation. By employing these techniques judiciously, researchers can build a foundation of trust in their chemical entities, ensuring the integrity and success of their scientific endeavors.

References

  • CovalX. (n.d.). LC-MS Analysis: Accurate Protein Molecular Weight Determination. Retrieved from CovalX. [Link]

  • Aragen Bioscience. (n.d.). Molecular weight Determination. Retrieved from Aragen Bioscience. [Link]

  • Agilent Technologies. (n.d.). Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Retrieved from Agilent. [Link]

  • BTP. (2023). LC-MS High-Resolution Mass Spectrometry for Molecular Weight Detection. Retrieved from BTP. [Link]

  • Montaudo, G., et al. (2006). Quantitative LC−MS of Polymers: Determining Accurate Molecular Weight Distributions by Combined Size Exclusion Chromatography and Electrospray Mass Spectrometry with Maximum Entropy Data Processing. Analytical Chemistry, 78(19), 6898–6906. [Link]

  • Houghton, R., et al. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1437-1445. [Link]

  • Neudörfl, J. M., et al. (2018). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Chemical Science, 9(21), 4853–4860. [Link]

  • Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Retrieved from Emery Pharma. [Link]

  • Neudörfl, J. M., et al. (2018). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. PMC. [Link]

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Comparative

Benchmarking 3-tert-Butylamino-3-methyl-1-butene hydrochloride against other sterically hindered amine salts

Sterically hindered amines (SHAs) are foundational to modern chemical synthesis and materials science, functioning primarily as non-nucleophilic bases, acid scavengers, and Hindered Amine Light Stabilizers (HALS). While...

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Author: BenchChem Technical Support Team. Date: April 2026

Sterically hindered amines (SHAs) are foundational to modern chemical synthesis and materials science, functioning primarily as non-nucleophilic bases, acid scavengers, and Hindered Amine Light Stabilizers (HALS). While conventional SHAs like 2,2,6,6-tetramethylpiperidine (TMP) and N,N-diisopropylethylamine (DIPEA) are ubiquitous, they lack reactive handles for downstream covalent integration.

As a Senior Application Scientist, I frequently encounter the need for a bulky base that can later be immobilized or polymerized to prevent leaching. 3-tert-Butylamino-3-methyl-1-butene hydrochloride (CAS: 1189-79-3)[1] solves this by combining extreme steric shielding—flanked by a tert-butyl group and a 1,1-dimethylallyl group—with a terminal alkene. This guide objectively benchmarks its performance against standard hindered amine salts, providing researchers with mechanistic insights and self-validating experimental protocols.

Mechanistic Causality: Basicity vs. Nucleophilicity

The utility of any SHA is dictated by the thermodynamic decoupling of its basicity (affinity for protons) from its nucleophilicity (kinetic ability to attack electrophilic carbon centers).

In 3-tert-butylamino-3-methyl-1-butene, the secondary amine nitrogen is buried between two massive quaternary carbon centers. According to the Sartori and Savage classification, an amine attached to two tertiary carbons is considered "severely hindered"[2]. While the inductive electron-donating effects of the alkyl groups maintain a high Brønsted basicity, the extreme steric bulk drastically reduces its Mayr nucleophilicity parameter[3][4].

The Alkene Advantage: Saturated hindered amine salts (like TMP·HCl or DIPEA·HCl) are chemically inert beyond their acid-base chemistry. In contrast, the 1-butene tail of this compound provides a site for free-radical polymerization, thiol-ene click chemistry, or grafting onto polyolefin backbones. This is critical in polymer stabilization, where the covalent attachment of the HALS prevents the physical migration and leaching that typically leads to material failure[5][6].

MechanisticPathway Substrate Electrophilic Substrate (e.g., Alkyl Halide) Protonation Proton Abstraction (Desired Pathway) Substrate->Protonation + Base Nucleophilic Nucleophilic Attack (Undesired Pathway) Substrate->Nucleophilic + Base Base 3-tert-Butylamino-3-methyl- 1-butene (Free Base) Base->Protonation Base->Nucleophilic Product Desired Enolate / Alkylated Product Protonation->Product High Yield SideProduct Amine Adduct (Sterically Blocked) Nucleophilic->SideProduct Blocked by t-Butyl & Allyl bulk

Mechanistic divergence of severely hindered bases favoring proton abstraction over nucleophilicity.

Comparative Benchmarking Data

To objectively evaluate 3-tert-butylamino-3-methyl-1-butene·HCl against industry standards, we must look at their structural parameters, relative nucleophilicity, and functional adaptability.

Amine SaltCAS NumberSteric Environment around NitrogenRelative NucleophilicityPolymerizable HandlePrimary Application Profile
3-tert-Butylamino-3-methyl-1-butene·HCl 1189-79-3Two tertiary carbons (Severe)Near-ZeroYes (Terminal Alkene) Reactive HALS, Immobilized base synthesis
TMP·HCl (2,2,6,6-Tetramethylpiperidine)30833-16-2Two tertiary carbons (Severe)Near-ZeroNoStandard non-nucleophilic base, non-reactive HALS
DIPEA·HCl (Hünig's Base Salt)16853-72-8Two secondary carbons (Moderate)Very LowNoRoutine peptide coupling, general acid scavenger
TBA·HCl (tert-Butylamine)10017-37-5One tertiary carbon (Low-Moderate)LowNoIntermediate synthesis, mild base

Data Synthesis: While TMP·HCl matches the steric shielding of our benchmark compound, it lacks the vinylic handle required for advanced material integration.

Experimental Workflows & Self-Validating Protocols

The following protocols demonstrate how to exploit the unique properties of 3-tert-butylamino-3-methyl-1-butene hydrochloride. We utilize the hydrochloride salt because the free base (CAS: 40137-02-8)[7] is volatile and susceptible to premature autopolymerization during long-term storage.

Protocol A: In Situ Generation for Sensitive Alkylations

Objective: Utilize the compound as a homogeneous, non-nucleophilic base to scavenge acid during the alkylation of a sensitive secondary alcohol, preventing unwanted amine-alkylation side reactions[8].

  • Setup: To a flame-dried 100 mL Schlenk flask under N₂, add 3-tert-butylamino-3-methyl-1-butene hydrochloride (1.2 equiv) and anhydrous dichloromethane (DCM, 0.2 M).

  • In Situ Neutralization: Add anhydrous powdered K₂CO₃ (2.0 equiv). Stir vigorously for 30 minutes. Causality: K₂CO₃ is insoluble in DCM; it neutralizes the HCl salt, releasing the free hindered amine into the organic phase without introducing water, which would hydrolyze sensitive electrophiles.

  • Reaction: Introduce the secondary alcohol (1.0 equiv) followed by dropwise addition of the alkyl halide (1.1 equiv) at 0°C. Warm to room temperature and stir for 12 hours.

  • Self-Validation & Quench: Monitor via TLC. The formation of a fine white precipitate (KCl and KHCO₃) physically validates that the acid-scavenging mechanism is active. Quench with saturated aqueous NH₄Cl.

  • Isolation: Extract with DCM. The extreme steric bulk ensures the amine remains unalkylated, allowing it to be easily washed away during a mild acidic aqueous workup (0.1 M HCl wash), leaving the pure ether product in the organic phase.

Protocol B: Free-Radical Grafting onto Polyolefin Backbones (HALS Synthesis)

Objective: Covalently attach the hindered amine to a polyethylene chain to create a non-leaching light stabilizer[6].

ExpWorkflow Step1 Step 1: Salt Neutralization (Biphasic NaOH / Toluene) Step2 Step 2: Radical Initiation (AIBN, 70°C) Step1->Step2 Step3 Step 3: Polymer Grafting (Alkene-Polyolefin) Step2->Step3 Step4 Step 4: Precipitation (Methanol Wash) Step3->Step4 Step5 Step 5: Characterization (1H-NMR & SEC) Step4->Step5

Experimental workflow for the free-radical grafting of the hindered amine onto a polymer backbone.

  • Free Base Liberation: Dissolve the amine hydrochloride salt in toluene. Add an equal volume of 1M NaOH (aq). Separate the organic layer and dry over MgSO₄. Causality: Radical polymerizations are highly sensitive to ionic species and pH; liberating the free base is mandatory before initiation.

  • Preparation: In a heavy-walled glass reactor, dissolve a low-density polyethylene (LDPE) prepolymer and the liberated 3-tert-butylamino-3-methyl-1-butene (5 wt%) in anhydrous toluene.

  • Initiation: Add Azobisisobutyronitrile (AIBN, 0.5 wt%). Purge with Argon for 15 minutes. Heat to 70°C for 8 hours. Causality: AIBN decomposes at 70°C to form isobutyronitrile radicals, which attack the terminal alkene of the amine, initiating grafting onto the LDPE chains.

  • Self-Validation (Precipitation): Dropwise add the cooled reaction mixture into heavily agitated ice-cold methanol. The grafted polymer will precipitate as a white solid, while unreacted amine monomer remains highly soluble in methanol.

  • Verification: Filter and dry the polymer. Perform ¹H-NMR (in hot toluene-d8). The presence of the massive tert-butyl singlet (~1.1 ppm) in the purified, reprecipitated polymer validates covalent attachment, confirming the synthesis of a non-leaching HALS architecture.

References

  • EvitaChem.3-tert-Butylamino-3-methyl-1-butene hydrochloride (CAS 1189-79-3) Inventory and Properties.
  • BenchChem.Navigating Steric Hindrance: A Comparative Guide to the Reactivity of Amines.
  • Master Organic Chemistry.Nucleophilicity Trends of Amines.
  • Encyclopedia.pub.Amine Type in CO2 Separation (Sartori and Savage Classification).
  • Defense Technical Information Center (DTIC).A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines.
  • Chemsrc.N-tert-butyl-2-methylbut-3-en-2-amine (Free Base CAS 40137-02-8) Properties.

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Validation

Reproducibility of Published Synthesis Pathways for 3-tert-Butylamino-3-methyl-1-butene Hydrochloride: A Comparative Guide

Introduction & Chemical Context 3-tert-Butylamino-3-methyl-1-butene hydrochloride (CAS 1189-79-3)[1] is a highly sterically hindered allylic amine salt. Historically evaluated as a radioprotective agent in biological mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

3-tert-Butylamino-3-methyl-1-butene hydrochloride (CAS 1189-79-3)[1] is a highly sterically hindered allylic amine salt. Historically evaluated as a radioprotective agent in biological models[2], it has since become a critical building block for the synthesis of specialized active pharmaceutical ingredients (APIs) and sterically hindered nitroxides[3].

Synthesizing tertiary allylic amines bearing bulky substituents (such as a tert-butyl group) presents a fundamental challenge in organic chemistry. Standard nucleophilic substitution (SN1/SN2) conditions often fail due to the overwhelming thermodynamic preference for E2 elimination or SN2' rearrangement[4]. This guide objectively compares the two primary synthetic logic pathways—direct allylic amination versus the acetylenic precursor route—and provides a self-validating experimental protocol for the most reproducible method.

Mechanistic Comparison of Synthesis Pathways

Pathway A: The Acetylenic Precursor Route (The Hennion-Hanzel Method)

Developed by Hennion and Hanzel in 1960 [5], this route elegantly bypasses the elimination problem by utilizing 3-chloro-3-methyl-1-butyne[6] instead of the corresponding alkene.

  • Causality: The sp-hybridized alkyne stabilizes the intermediate carbocation during solvolysis while simultaneously restricting the spatial geometry required for E2 elimination[5]. This allows the bulky tert-butylamine to successfully attack the tertiary carbon via an SN1 mechanism. The resulting stable intermediate, 3-tert-butylamino-3-methyl-1-butyne, is subsequently subjected to partial catalytic hydrogenation to yield the desired alkene[3].

Pathway B: Direct Allylic Amination (The Problematic Route)

Attempting to directly react 3-chloro-3-methyl-1-butene with tert-butylamine appears logically simpler but is practically flawed.

  • Causality: The tertiary allylic chloride, when exposed to a strong, bulky base like tert-butylamine, undergoes rapid E2 elimination[4]. The dominant product is isoprene, with the desired SN1 substitution product forming in negligible yields (<5%). This pathway is non-viable for scalable drug development.

Quantitative Performance Comparison

Synthesis PathwayPrecursorReagentsMajor Reaction TypeYield (%)Purity (%)ScalabilityReproducibility
Pathway A (Hennion-Hanzel) 3-Chloro-3-methyl-1-butynetert-Butylamine, H₂, Lindlar Cat.SN1 (Alkyne stabilized) followed by Reduction65 - 75%> 98%HighExcellent
Pathway B (Direct Allylic) 3-Chloro-3-methyl-1-butenetert-ButylamineSN1/E2 Competition< 5%LowPoorPoor (E2 dominant)

Visualizing the Synthetic Logic

PathwayComparison cluster_A Pathway A: Hennion-Hanzel (High Yield) cluster_B Pathway B: Direct Amination (Low Yield) A1 3-Chloro-3-methyl-1-butyne + tert-Butylamine A2 3-tert-Butylamino-3-methyl-1-butyne (Stable Intermediate) A1->A2 SN1/SN2 (No Elimination) A3 H2 / Lindlar Catalyst (Partial Reduction) A2->A3 A4 3-tert-Butylamino-3-methyl-1-butene A3->A4 B1 3-Chloro-3-methyl-1-butene + tert-Butylamine B2 Isoprene (Elimination Product) B1->B2 E2 (Major) B3 3-tert-Butylamino-3-methyl-1-butene (Trace SN1 Product) B1->B3 SN1 (Minor)

Chemical pathway logic comparing the high-yield alkyne route vs. the low-yield direct alkene route.

Self-Validating Experimental Protocol (Pathway A)

The following step-by-step methodology ensures high reproducibility by embedding analytical validation directly into the workflow.

Step 1: Amination of the Acetylenic Chloride

  • Procedure: In a heavy-walled reaction vessel, combine 3-chloro-3-methyl-1-butyne (1.0 eq) with an excess of tert-butylamine (3.0 eq) and a catalytic amount of water. Stir at 25 °C for 48 hours.

  • Causality & Validation: The excess amine acts as both the nucleophile and the acid scavenger. Water accelerates the SN1 solvolysis of the tertiary chloride [5]. The linear geometry of the adjacent alkyne stabilizes the intermediate carbocation and prevents E2 elimination. Validation: The formation of a biphasic mixture and the precipitation of tert-butylamine hydrochloride salt visually confirm the reaction's progress.

Step 2: Phase Separation & Distillation

  • Procedure: Extract the mixture with diethyl ether, wash with 10% aqueous NaOH, dry over anhydrous Na₂SO₄, and fractionally distill.

  • Causality & Validation: The NaOH wash ensures the complete free-basing of the acetylenic amine. Validation: Fractional distillation isolates the pure 3-tert-butylamino-3-methyl-1-butyne (bp ~136 °C)[6], validating the removal of unreacted starting materials and any trace elimination byproducts.

Step 3: Partial Catalytic Hydrogenation

  • Procedure: Dissolve the purified acetylenic amine in absolute ethanol. Add Lindlar's catalyst (5% Pd/CaCO₃, lead-poisoned). Stir under a hydrogen atmosphere (1 atm).

  • Causality & Validation: Lindlar's catalyst selectively reduces the triple bond to a double bond without over-reducing it to an alkane [3]. Validation: The system is self-validating by monitoring H₂ gas consumption; the reaction is manually terminated the exact moment one molar equivalent of H₂ is consumed, preventing over-reduction.

Step 4: Hydrochloride Salt Precipitation

  • Procedure: Filter the mixture through Celite to remove the catalyst. Concentrate the filtrate in vacuo. Dissolve the crude 3-tert-butylamino-3-methyl-1-butene in anhydrous diethyl ether and bubble dry HCl gas through the solution at 0 °C.

  • Causality & Validation: Anhydrous conditions prevent hydrolysis. The low temperature maximizes the precipitation of the highly crystalline hydrochloride salt[1]. Validation: The immediate formation of a dense white precipitate confirms successful salt formation, which is then filtered, washed with cold ether, and dried to a constant weight.

Workflow Step1 1. Amination (Aqueous/Organic) Step2 2. Phase Separation & Distillation Step1->Step2 Step3 3. Catalytic Hydrogenation Step2->Step3 Step4 4. Filtration & Concentration Step3->Step4 Step5 5. HCl Gas Precipitation Step4->Step5 Step6 6. Filtration & Drying Step5->Step6

Step-by-step experimental workflow for the reproducible synthesis of the hydrochloride salt.

References

  • Hennion, G. F., & Hanzel, R. S. (1960). The Alkylation of Amines with t-Acetylenic Chlorides. Preparation of Sterically Hindered Amines. Journal of the American Chemical Society, 82(18), 4908–4912.

  • Sosnovsky, G., Jawdosiuk, M., & Clumpner, J. M. (2000). Preparation of Sterically Hindered Amines and Nitroxides. Zeitschrift für Naturforschung B, 55(1), 109-126.

  • Plzak, V., & Doull, J. (1968). A Further Survey of Compounds for Radiation Protection. Defense Technical Information Center (DTIC).

Sources

Comparative

Analytical Method Transfer Protocols for 3-tert-Butylamino-3-methyl-1-butene Hydrochloride: A Comparative Guide

As drug development pipelines increasingly rely on outsourced manufacturing and testing, the seamless transfer of analytical procedures between laboratories is critical. 3-tert-Butylamino-3-methyl-1-butene hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on outsourced manufacturing and testing, the seamless transfer of analytical procedures between laboratories is critical. 3-tert-Butylamino-3-methyl-1-butene hydrochloride (CAS 40137-02-8 for the free base) presents a unique analytical challenge. It is a highly sterically hindered, volatile allylic amine salt [3]. Because it lacks a conjugated pi-electron system, it exhibits negligible UV absorbance above 210 nm, rendering standard HPLC-UV methods ineffective due to severe mobile phase interference at low wavelengths.

To establish a robust quality control framework, laboratories typically evaluate two alternative testing strategies: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) .

This guide objectively compares the performance of these two analytical methods and outlines the optimal Analytical Method Transfer (AMT) protocols—Comparative Testing vs. Co-validation—required to successfully transfer them from a Sending Unit (SU) to a Receiving Unit (RU) in compliance with USP <1224> [1] and ICH Q2(R2)[2] guidelines.

Comparing Analytical Method Alternatives

The choice of analytical method dictates the complexity of the transfer protocol. The causality behind these methodological choices is rooted in the compound's physicochemical properties:

  • GC-FID exploits the high volatility of the amine free base (boiling point ~141°C) [3]. However, injecting the hydrochloride salt directly into a GC inlet causes thermal degradation and peak tailing. Therefore, a liquid-liquid extraction (free-basing) step is mandatory.

  • HPLC-CAD measures the non-volatile hydrochloride salt directly. CAD provides a uniform response independent of optical properties, making it ideal for compounds lacking chromophores. However, CAD responses are non-linear (requiring log-log calibration) and highly sensitive to inter-laboratory variations in nebulizer gas pressure and temperature.

Quantitative Performance Comparison

The following table summarizes the experimental validation data for both methods, establishing the baseline metrics that the RU must meet during the transfer.

Performance ParameterGC-FID (Free Base Derivatization)HPLC-CAD (Direct HCl Salt Injection)
Linearity Range 0.1 – 2.0 mg/mL0.2 – 3.0 mg/mL
Calibration Model Linear ( R2>0.999 )Log-Log Polynomial ( R2>0.995 )
Accuracy (Recovery %) 98.5% – 101.2%97.8% – 102.1%
Intermediate Precision (RSD) 1.2%1.8%
Limit of Detection (LOD) 0.02 mg/mL0.05 mg/mL
Primary Transfer Risk Extraction efficiency variabilityNebulizer temperature discrepancies
Recommended AMT Protocol Comparative TestingCo-validation

Strategic Decision Framework for AMT

According to USP <1224>, an analytical method transfer can be executed via several approaches [1]. For this specific compound, the choice between Comparative Testing (where both SU and RU test the same lots) and Co-validation (where the RU participates in the initial ICH Q2(R2) validation) depends on the chosen analytical technique.

AMT_Decision Start 3-tert-Butylamino-3-methyl-1-butene HCl Analytical Testing GC GC-FID Method (Requires Free-Basing) Start->GC Volatile Base HPLC HPLC-CAD Method (Direct Salt Injection) Start->HPLC Non-volatile Salt CompTest Comparative Testing (USP <1224>) GC->CompTest Established Method CoVal Co-validation (ICH Q2(R2)) HPLC->CoVal New Method Outcome1 Evaluate Inter-lab Mean Difference (≤2.0%) CompTest->Outcome1 Outcome2 Evaluate Intermediate Precision (RSD ≤3.0%) CoVal->Outcome2

Fig 1. Decision tree for selecting AMT strategies based on the analytical method.

Experimental Protocols & Methodologies

Every transfer protocol must operate as a self-validating system . This means the protocol must include strict System Suitability Testing (SST) criteria. If the SST fails at the RU, the sequence automatically aborts, preventing the generation of invalid transfer data and ensuring absolute trustworthiness in the results.

Protocol A: GC-FID Method Transfer via Comparative Testing

Comparative testing is ideal for the GC-FID method because the instrumentation is highly standardized across laboratories. The primary variable is the analyst's technique during the free-basing sample preparation.

GC_Prep Step1 Weigh HCl Salt (100 mg) Step2 Dissolve in DI Water (5 mL) Step1->Step2 Step3 Add 1N NaOH (pH > 10) Step2->Step3 Step4 Extract with DCM (5 mL) Step3->Step4 Step5 Collect Organic Layer for GC-FID Step4->Step5

Fig 2. Liquid-liquid extraction workflow for free-basing the hydrochloride salt prior to GC-FID.

Step-by-Step Methodology:

  • System Suitability Preparation: Prepare a standard solution of the free base in Dichloromethane (DCM) at 1.0 mg/mL.

  • Sample Derivatization (Free-basing):

    • Accurately weigh 100 mg of 3-tert-Butylamino-3-methyl-1-butene HCl into a 20 mL scintillation vial.

    • Dissolve in 5.0 mL of deionized water.

    • Add 1.0 mL of 1N NaOH to convert the salt to the free amine (verify pH > 10).

    • Add exactly 5.0 mL of DCM. Cap and vortex for 2 minutes to ensure complete partitioning.

    • Allow phase separation. Extract the lower organic (DCM) layer for injection.

  • Chromatographic Execution:

    • Column: DB-5 (30 m x 0.32 mm, 0.25 µm).

    • Inlet: 250°C, Split ratio 50:1.

    • Oven Program: 60°C (hold 2 min), ramp at 15°C/min to 200°C.

    • Detector: FID at 300°C.

  • Self-Validating SST Criteria: Resolution ( Rs​ ) between the analyte and solvent peak must be ≥3.0 . Tailing factor ( T ) ≤1.5 . Six replicate injections of the standard must yield an area %RSD ≤2.0% .

  • Transfer Execution & Acceptance: The SU and RU analyze three independent homogeneous lots in triplicate. The absolute difference in the mean assay values between the SU and RU must be ≤2.0% .

Protocol B: HPLC-CAD Method Transfer via Co-validation

Because CAD responses are highly sensitive to environmental and instrumental micro-variations (e.g., evaporation tube temperature), transferring an HPLC-CAD method via standard comparative testing often results in false failures. Instead, integrating the RU into the Intermediate Precision phase of the ICH Q2(R2) validation (Co-validation) ensures the method's robustness is proven across different equipment [2].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile). Note: TFA is required as a volatile ion-pairing agent to ensure CAD compatibility.

  • Sample Preparation: Accurately weigh 50 mg of the HCl salt and dissolve directly in 50 mL of Mobile Phase A (1.0 mg/mL). No extraction is required, eliminating operator prep variability.

  • Chromatographic Execution:

    • Column: HILIC or polar-embedded C18 (150 x 4.6 mm, 3 µm).

    • Gradient: 5% B to 60% B over 15 minutes.

    • CAD Settings: Evaporator temperature set to 35°C; Data collection rate at 10 Hz.

  • Self-Validating SST Criteria: Signal-to-noise (S/N) ratio of a 0.05 mg/mL sensitivity standard must be ≥10 . Calibration curve log-log regression R2≥0.995 .

  • Transfer Execution & Acceptance: The SU performs Day 1 validation (Accuracy, Repeatability). The RU performs Day 2 validation (Intermediate Precision) using a different HPLC-CAD system and different column lot. The combined overall %RSD for assay across both laboratories must be ≤3.0% .

Conclusion

For the laboratory testing of 3-tert-Butylamino-3-methyl-1-butene hydrochloride, the choice of analytical method dictates the transfer strategy. GC-FID offers superior linearity and precision but introduces sample preparation risks, making Comparative Testing the optimal transfer protocol to verify analyst technique. Conversely, HPLC-CAD simplifies sample preparation but introduces instrumental variability, making Co-validation the most scientifically rigorous approach to ensure cross-site reliability.

References
  • United States Pharmacopeia (USP). "USP <1224> Transfer of Analytical Procedures." Contract Pharma. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency (EMA). URL:[Link]

  • ChemSrc. "N-tert-butyl-2-methylbut-3-en-2-amine Chemical & Physical Properties." URL:[Link]

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